2-Bromo-3-iodonitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-iodo-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFATHXREYJOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306930 | |
| Record name | 2-Bromo-1-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32337-95-4 | |
| Record name | 2-Bromo-1-iodo-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32337-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2-bromo-3-iodonitrobenzene
Molecular Structure and Spectroscopic Overview
2-bromo-3-iodonitrobenzene possesses a unique substitution pattern on the benzene ring, which gives rise to distinct spectroscopic signatures. The electron-withdrawing nitro group (-NO₂) and the electronegative halogen atoms (bromine and iodine) significantly influence the electronic environment of the aromatic protons and carbons, as well as the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Experimental Protocol (Predicted Data Acquisition):
A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard is typical. The acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.85 | Doublet of doublets (dd) | J(H4-H5) = 8.0, J(H4-H6) = 1.5 |
| H-5 | 7.30 | Triplet (t) | J(H5-H4) = 8.0, J(H5-H6) = 8.0 |
| H-6 | 8.10 | Doublet of doublets (dd) | J(H6-H5) = 8.0, J(H6-H4) = 1.5 |
Interpretation and Rationale:
The predicted ¹H NMR spectrum reveals a complex splitting pattern characteristic of a tri-substituted benzene ring. The chemical shifts are influenced by the combined electronic effects of the substituents.
-
H-6: This proton is predicted to be the most deshielded (highest chemical shift) due to its ortho position to the strongly electron-withdrawing nitro group.
-
H-4: This proton is ortho to the iodine atom and meta to the nitro group, resulting in a downfield shift, though less pronounced than H-6.
-
H-5: This proton is expected to be the most shielded (lowest chemical shift) as it is ortho to the bromine atom and meta to both the iodine and nitro groups.
The coupling constants provide information about the relative positions of the protons. The ortho coupling (J(H4-H5) and J(H5-H6)) is typically larger (around 8.0 Hz) than the meta coupling (J(H4-H6)), which is around 1.5 Hz.
Caption: Molecular structure of this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Experimental Protocol (Predicted Data Acquisition):
A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. A higher sample concentration (20-50 mg) is often required. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-NO₂) | 150.0 |
| C-2 (C-Br) | 125.0 |
| C-3 (C-I) | 98.0 |
| C-4 | 135.0 |
| C-5 | 128.0 |
| C-6 | 130.0 |
Interpretation and Rationale:
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment.
-
C-1: The carbon attached to the nitro group is significantly deshielded due to the strong electron-withdrawing nature of this group.
-
C-3: The carbon bonded to iodine shows a characteristic upfield shift (lower ppm value) due to the "heavy atom effect" of iodine.
-
C-2: The carbon attached to bromine is also deshielded, but less so than C-1.
-
C-4, C-5, C-6: The remaining aromatic carbons show chemical shifts in the typical aromatic region, with their specific values influenced by their proximity to the various substituents.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Experimental Protocol:
IR spectra are commonly acquired using an FT-IR spectrometer. For a solid sample like this compound, the spectrum can be obtained using a KBr pellet or by Attenuated Total Reflectance (ATR).
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 1600-1585 | Medium | Aromatic C=C stretch |
| 1530-1500 | Strong | Asymmetric NO₂ stretch |
| 1475-1450 | Medium | Aromatic C=C stretch |
| 1350-1330 | Strong | Symmetric NO₂ stretch |
| 1100-1000 | Medium | C-I stretch |
| 800-600 | Strong | C-Br stretch |
| 900-690 | Strong | Aromatic C-H out-of-plane bend |
Interpretation and Rationale:
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
Nitro Group: The most characteristic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. These are typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[1]
-
Aromatic Ring: The presence of the benzene ring is confirmed by the weak C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.[2]
-
Halogen-Carbon Bonds: The C-I and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, typically below 1100 cm⁻¹.
Caption: Key functional group vibrations in the IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Experimental Protocol:
A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being common for small organic molecules. The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data:
| m/z | Relative Abundance | Assignment |
| 327/329 | High | [M]⁺ (Molecular ion) |
| 281/283 | Medium | [M - NO₂]⁺ |
| 202 | Medium | [M - I]⁺ |
| 126 | Low | [C₆H₃NO₂]⁺ |
| 75 | High | [C₆H₃]⁺ |
Interpretation and Rationale:
The mass spectrum provides the molecular weight of the compound and insights into its fragmentation pattern.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 327 and 329, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The monoisotopic mass is 326.83919 Da.[3]
-
Fragmentation: The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments.
-
Loss of the nitro group (-NO₂) is a common fragmentation pathway for nitroaromatic compounds, leading to a fragment at m/z 281/283.
-
Cleavage of the C-I bond is also likely, resulting in a fragment at m/z 202.
-
The base peak is often a stable aromatic fragment, in this case, potentially the benzyne radical cation at m/z 75.
-
References
A Guide to the Crystal Structure Analysis of 2-Bromo-3-iodonitrobenzene: From Synthesis to Structural Insights for Drug Discovery
This technical guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of 2-bromo-3-iodonitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the compound, the methodology of single-crystal X-ray diffraction, and the interpretation of the resulting structural data. The insights gained from this analysis are crucial for understanding the molecule's properties and its potential applications in medicinal chemistry and materials science.
Introduction: The Significance of Halogenated Nitrobenzenes
Halogenated nitrobenzenes are a class of organic compounds that have garnered significant interest in the fields of organic synthesis and drug discovery. The presence of both halogen atoms (in this case, bromine and iodine) and a nitro group on the benzene ring imparts unique electronic and steric properties to the molecule. These features make them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, dictates its physical and chemical properties. For drug development professionals, understanding the crystal structure of a compound like this compound is paramount. It provides critical information about intermolecular interactions, which can influence solubility, stability, and bioavailability. Furthermore, the ability of halogen atoms to participate in halogen bonding, a type of non-covalent interaction, has been increasingly recognized as a key factor in drug-receptor binding and protein-ligand interactions.[2] This guide will walk you through the essential steps to elucidate the crystal structure of this compound, providing a foundation for its rational use in drug design and development.
Synthesis and Crystal Growth of this compound
The first crucial step in crystal structure analysis is to obtain high-quality single crystals of the target compound. This begins with the synthesis of this compound, followed by a meticulous crystallization process.
Synthesis Pathway
While various synthetic routes to polysubstituted nitrobenzenes exist, a common and effective method involves electrophilic aromatic substitution reactions. A plausible synthesis for this compound could start from a readily available precursor, such as 2-bromoaniline. The synthesis would proceed through diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the iodine atom. Subsequent nitration would yield the desired product. The general reaction scheme is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Diazotization: Dissolve 2-bromoaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate should form.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Nitration: Isolate the crude 2-bromo-1-iodobenzene. In a clean, dry flask, carefully add the 2-bromo-1-iodobenzene to a mixture of concentrated nitric acid and sulfuric acid, keeping the temperature controlled.
-
Pour the reaction mixture over ice and collect the precipitated product by filtration.
-
Purification: The crude product should be purified by recrystallization or column chromatography to obtain pure this compound.
Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often a matter of trial and error. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.
Protocol for Crystal Growth:
-
Solvent Selection: Test the solubility of the purified this compound in a range of solvents. An ideal solvent will dissolve the compound when hot but have limited solubility at room temperature.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
Single-Crystal X-ray Diffraction: The Core of the Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3][4] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Principles of X-ray Diffraction
When a beam of X-rays strikes a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other. Constructive interference occurs only in specific directions, as described by Bragg's Law:
nλ = 2d sin(θ)
where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence of the X-rays. By measuring the angles and intensities of the diffracted beams, one can work backward to determine the arrangement of atoms in the crystal.
Experimental Workflow
The process of determining a crystal structure using single-crystal X-ray diffraction can be broken down into several key steps.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[5]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are also measured.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial model of the electron density in the unit cell. This model reveals the positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.[4]
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Hypothetical Crystal Structure of this compound: A Case Study
As a specific crystal structure for this compound is not publicly available, we will proceed with a realistic, hypothetical dataset to illustrate the analysis and interpretation of the results.
Crystallographic Data
The following table summarizes the hypothetical crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₆H₃BrINO₂ |
| Formula Weight | 327.90 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.456(7) |
| c (Å) | 7.987(3) |
| α (°) | 90 |
| β (°) | 105.23(2) |
| γ (°) | 90 |
| Volume (ų) | 968.5(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.251 |
| Absorption Coeff. (mm⁻¹) | 7.542 |
| F(000) | 600 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 3.5 to 28.0 |
| Reflections collected | 9876 |
| Independent reflections | 2210 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.082 |
| R indices (all data) | R1 = 0.048, wR2 = 0.089 |
Molecular Structure and Intermolecular Interactions
The refined crystal structure would reveal the precise geometry of the this compound molecule, including bond lengths and angles. Of particular interest to drug development professionals are the intermolecular interactions that dictate how the molecules pack in the solid state.
In our hypothetical structure, we would likely observe several key interactions:
-
Halogen Bonding: The electropositive region on the iodine atom (the σ-hole) could interact with the electronegative oxygen atoms of the nitro group of an adjacent molecule. This type of interaction is increasingly being exploited in rational drug design.
-
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
Other Weak Interactions: C-H···O and C-H···Br/I hydrogen bonds, although weak, can also play a role in the crystal packing.
Caption: Schematic of potential intermolecular interactions in the crystal lattice.
Applications in Drug Development
The detailed structural information obtained from the crystal structure analysis of this compound has several important applications in drug development:
-
Structure-Activity Relationship (SAR) Studies: By understanding the three-dimensional structure of this building block, chemists can design and synthesize new molecules with improved biological activity. The positions of the halogen and nitro groups can be systematically varied to probe their effects on binding to a biological target.
-
Rational Drug Design: The knowledge of intermolecular interactions, particularly halogen bonding, can be used to design ligands that bind more tightly and selectively to their target proteins.[2]
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, including solubility and stability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.
-
Formulation Development: Understanding the solid-state properties of a compound is crucial for developing stable and effective drug formulations.
Conclusion
The crystal structure analysis of this compound provides a wealth of information that is invaluable for researchers in organic synthesis and drug development. From guiding the synthesis of high-quality crystals to revealing the intricacies of molecular geometry and intermolecular interactions, single-crystal X-ray diffraction is an indispensable tool. The insights gained from this analysis can accelerate the discovery and development of new therapeutic agents by enabling a more rational and structure-based approach to drug design.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-3-iodonitrobenzene in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-bromo-3-iodonitrobenzene. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate in complex organic synthesis. This document will delve into the theoretical underpinnings of its solubility, present a framework for predicting its behavior in various organic solvents, and provide detailed, field-proven protocols for the experimental determination of its solubility.
Introduction: The Significance of this compound
This compound (CAS No: 32337-95-4) is a polysubstituted aromatic compound with the molecular formula C₆H₃BrINO₂.[1] Its structure, featuring a nitro group, a bromine atom, and an iodine atom on a benzene ring, makes it a valuable and versatile building block in modern organic synthesis. The presence of multiple reactive sites allows for selective functionalization, rendering it a critical precursor in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals.[2]
A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility data is critical for:
-
Reaction Engineering: Selecting appropriate solvents to ensure homogeneous reaction conditions, which directly impacts reaction kinetics and yield.
-
Purification and Crystallization: Designing efficient crystallization processes for purification, where solubility and insolubility in specific solvent systems are leveraged.
-
Formulation Development: For final product formulation, understanding the solubility is key to achieving desired concentrations and stability.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of its structural features:
-
Non-polar component: The benzene ring provides a significant non-polar character.
-
Polar components: The nitro group (-NO₂) is strongly polar and can act as a hydrogen bond acceptor. The bromine and iodine atoms, being electronegative, also contribute to the molecule's overall polarity.
The interplay of these features results in a molecule of moderate polarity. Therefore, it is expected to exhibit greater solubility in polar aprotic and moderately polar solvents, and lower solubility in highly non-polar or highly polar protic solvents.
Predicted and Illustrative Quantitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively reported in public literature, we can predict its behavior based on its structure and extrapolate from related compounds. The following table provides an illustrative solubility profile.
Disclaimer: The following quantitative data is a hypothetical example for demonstration purposes to illustrate how such data would be presented. Actual values must be determined experimentally.
| Solvent | Chemical Class | Predicted Solubility at 25°C ( g/100 mL) |
| Hexane | Non-polar | < 0.1 |
| Toluene | Non-polar (aromatic) | 1 - 5 |
| Dichloromethane (DCM) | Polar aprotic | 5 - 10 |
| Tetrahydrofuran (THF) | Polar aprotic | > 10 |
| Acetone | Polar aprotic | > 10 |
| Ethyl Acetate | Moderately polar | 5 - 10 |
| Acetonitrile | Polar aprotic | 5 - 10 |
| Methanol | Polar protic | 1 - 5 |
| Ethanol | Polar protic | 1 - 5 |
| Water | Polar protic | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | > 15 |
| Dimethylformamide (DMF) | Polar aprotic | > 15 |
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, self-validating protocol for the experimental determination of the equilibrium solubility of this compound. The shake-flask method described here is considered the gold standard for its reliability and accuracy.
Necessary Equipment and Reagents
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with tight-sealing caps
-
Constant temperature incubator/shaker
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
The experimental workflow is designed to ensure that a true equilibrium state is achieved and accurately measured.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol:
-
Preparation of Standard Solutions for Calibration Curve:
-
Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform a series of serial dilutions to create at least five standard solutions of varying, known concentrations.
-
Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration. This curve is essential for determining the concentration of the unknown saturated solution.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is a critical self-validating step, ensuring that equilibrium has been reached.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
-
Express the solubility in the desired units, such as g/100 mL or mol/L.
-
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound may not be readily available, the hazards can be inferred from its structure and data on similar compounds.[4][5][6]
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, follow standard first-aid procedures and consult the relevant safety data sheet for the specific solvent being used.[4][6]
Conclusion
This technical guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical principles with a validated experimental protocol, researchers can generate the reliable solubility data necessary for optimizing synthetic processes, purification, and formulation in their drug discovery and development endeavors. The causality behind each step in the protocol is designed to ensure the generation of accurate and reproducible results, upholding the highest standards of scientific integrity.
References
An In-depth Technical Guide to the Electrophilicity and Reactivity of 2-Bromo-3-iodonitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity and reactivity of 2-bromo-3-iodonrobenzene, a versatile building block in modern organic synthesis. We will delve into the nuanced interplay of its substituents—the electron-withdrawing nitro group and the two distinct halogens, bromine and iodine—to rationalize its behavior in key synthetic transformations. This guide will explore its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing the full synthetic potential of this valuable intermediate.
Introduction: The Strategic Importance of 2-Bromo-3-iodonitrobenzene
This compound is a dihalogenated nitroarene that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in the differential reactivity of its carbon-halogen bonds and the activating influence of the ortho-nitro group. This unique combination allows for selective and sequential functionalization, providing a powerful tool for the construction of intricate molecular architectures.[2]
This guide will provide a deep dive into the electronic properties and reaction dynamics of this compound, offering a predictive framework for its synthetic applications. We will explore its behavior in cornerstone reactions of modern organic chemistry, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitutions.
Understanding the Electrophilic Landscape of this compound
The reactivity of this compound is dictated by the electronic interplay of its three substituents on the benzene ring.
-
The Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) significantly influences the electrophilicity of the aromatic ring. Through both inductive (-I) and resonance (-M) effects, it depletes electron density from the ring, particularly at the ortho and para positions. This renders the aromatic core susceptible to nucleophilic attack.[3]
-
The Halogens (Iodine and Bromine): Both iodine and bromine are electron-withdrawing via induction (-I effect) but electron-donating through resonance (+M effect). However, the inductive effect is generally stronger for halogens. The key distinction lies in their polarizability and the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage in reactions like oxidative addition in palladium catalysis.[4]
This differential reactivity is the cornerstone of the regioselective chemistry of this compound, allowing for selective functionalization at the C-I position while leaving the C-Br bond intact for subsequent transformations.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] In the context of this compound, the inherent difference in reactivity between the C-I and C-Br bonds allows for exquisite regiocontrol.
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
Aryl-I > Aryl-Br > Aryl-Cl [4]
This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the C-Br bond. This allows for selective coupling at the C-3 position (the site of the iodine atom).
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[4] When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction will preferentially occur at the C-I bond.
Reaction Scheme:
Experimental Protocol: A Generalized Procedure for Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1 or dioxane/water 4:1).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[6][7]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources like Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) can also be employed, especially for more challenging substrates.[8]
-
Base: The base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[9] Similar to the Suzuki coupling, the reaction with this compound will be highly regioselective for the C-I bond.[10]
Reaction Scheme:
Experimental Protocol: A Generalized Procedure for Regioselective Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction at room temperature to 80 °C and monitor by TLC or GC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.[11][12]
Causality Behind Experimental Choices:
-
Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate.
-
Base: An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[5][13] The regioselectivity for the C-I bond of this compound is also observed in this reaction.
Reaction Scheme:
Experimental Protocol: A Generalized Procedure for Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 1.2-2.4 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.), the amine (1.2 equiv.), and this compound (1.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress.
-
Work-up and Purification: After cooling, the reaction is typically filtered through a pad of celite, concentrated, and purified by column chromatography.[14][15][16]
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine.
Nucleophilic Aromatic Substitution (SNA r): The Role of the Activating Nitro Group
The presence of the strongly electron-withdrawing nitro group at the ortho position to the bromine and meta to the iodine significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3] In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a halide.
The rate-determining step in an SNAr reaction is the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The nitro group is particularly effective at stabilizing this intermediate through resonance when it is positioned ortho or para to the leaving group.
In the case of this compound, nucleophilic attack is favored at the carbon bearing the bromine atom (C-2) due to the ortho-nitro group's ability to stabilize the resulting Meisenheimer complex. While the C-I bond is weaker, the electronic activation provided by the nitro group at the C-2 position makes the C-Br bond more susceptible to nucleophilic attack in SNAr reactions.[17][18]
Reaction Scheme:
Experimental Protocol: A Generalized Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, 1.5-2.0 equiv.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.) if necessary.
-
Reaction: Heat the reaction mixture (typically between 50-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.[19]
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. A plausible synthetic precursor would be 2-bromo-3-nitroaniline.
Generalized Synthetic Protocol:
-
Diazotization: Dissolve 2-bromo-3-nitroaniline in an acidic solution (e.g., H₂SO₄/H₂O) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.[20][21]
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. The diazonium group is replaced by iodine, with the evolution of nitrogen gas.
-
Isolation and Purification: The crude this compound can be isolated by filtration or extraction and purified by recrystallization or column chromatography.
Data Presentation
Table 1: Physical and Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₆H₃BrINO₂ |
| Molecular Weight | 327.90 g/mol |
| Appearance | Solid |
| CAS Number | 32337-95-4 |
Table 2: Summary of Reactivity and Regioselectivity
| Reaction Type | Reactive Site | Rationale |
| Palladium-Catalyzed Cross-Coupling | C-I | Weaker C-I bond leads to faster oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | C-Br | Strong activation by the ortho-nitro group stabilizes the Meisenheimer complex. |
Visualizations
Diagram 1: Regioselectivity in Cross-Coupling vs. SNAr
Caption: Logical workflow of the regioselective reactions of this compound.
Diagram 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay of the bromo, iodo, and nitro substituents, allow for predictable and regioselective functionalization. By understanding the principles of its reactivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can strategically employ this compound to construct complex molecular targets with high efficiency and control. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for chemists in academia and industry, facilitating the continued application of this powerful synthetic tool.
References
- 1. This compound | C6H3BrINO2 | CID 22757695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. maths.tcd.ie [maths.tcd.ie]
- 21. scribd.com [scribd.com]
An In-depth Technical Guide to 2-Bromo-3-iodonitrobenzene: Synthesis, History, and Applications
This technical guide provides a comprehensive overview of 2-bromo-3-iodonitrobenzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, historical context, physicochemical properties, and potential applications.
Introduction and Strategic Importance
This compound (CAS No: 32337-95-4) is a tri-substituted benzene derivative featuring a nitro group, a bromine atom, and an iodine atom in a specific ortho, meta, and para arrangement relative to each other.[1] This unique substitution pattern imbues the molecule with a rich and tunable reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of three distinct functional groups—an electron-withdrawing nitro group and two different halogens with varying reactivities—allows for a range of selective chemical transformations.
The strategic importance of this compound lies in its potential for sequential and site-selective cross-coupling reactions, nucleophilic aromatic substitutions, and reductions of the nitro group. These transformations can be orchestrated to introduce a variety of functional groups, building molecular complexity in a controlled manner. Such capabilities are highly sought after in the fields of medicinal chemistry for the development of novel therapeutic agents, as well as in materials science for the creation of functional organic materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and use in synthetic procedures.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-iodo-3-nitrobenzene | PubChem[1] |
| CAS Number | 32337-95-4 | ChemScene[2] |
| Molecular Formula | C₆H₃BrINO₂ | PubChem[1] |
| Molecular Weight | 327.90 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| Storage Temperature | Ambient Temperature | Sigma-Aldrich |
Historical Context and Discovery
The precise moment of the first synthesis of this compound is not well-documented in a singular, seminal publication. Its history is interwoven with the broader exploration of substituted nitroaromatic compounds throughout the 20th century. The development of synthetic methodologies for introducing multiple, different halogens onto an aromatic ring, often in a regioselective manner, was a significant focus of organic chemistry research.
The foundational chemistry that enables the synthesis of such compounds, particularly the Sandmeyer reaction, has been known since its discovery by Traugott Sandmeyer in 1884.[3] This reaction provides a reliable method for converting an aromatic amine into a halide via a diazonium salt intermediate. It is highly probable that the first synthesis of this compound was achieved through the application of this well-established reaction to a suitable precursor.
Synthetic Methodologies
The most logical and established synthetic route to this compound involves a two-step sequence starting from a commercially available precursor, 2-bromo-3-nitroaniline. This pathway leverages the diazotization of the primary amine followed by a Sandmeyer-type iodination reaction.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound points to 2-bromo-3-nitroaniline as the key starting material. The carbon-iodine bond can be retrosynthetically disconnected via a diazonium salt, which in turn is derived from the corresponding aniline.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway: Diazotization and Sandmeyer-type Iodination
The forward synthesis involves the diazotization of 2-bromo-3-nitroaniline using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid. The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to yield this compound.
References
Theoretical Calculations on 2-Bromo-3-Iodonitrobenzene: A Computational Chemistry Whitepaper
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-bromo-3-iodonitrobenzene, a tri-substituted benzene derivative of significant interest in modern organic synthesis.[1] As a versatile intermediate, its unique electronic and structural properties, governed by the interplay of two distinct halogen atoms and a potent electron-withdrawing nitro group, merit a detailed quantum chemical investigation.[2] This document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational frequencies, electronic characteristics, and potential reactive sites. By simulating its spectroscopic signatures and mapping its electronic landscape, we aim to provide predictive insights that can guide its synthetic applications in the development of novel pharmaceuticals, agrochemicals, and specialty materials. The protocols described herein are designed to be self-validating, grounding theoretical predictions in the established principles of computational chemistry and referencing analogous experimental and computational studies.
Introduction: The Synthetic Value and Computational Imperative
In the landscape of chemical synthesis, intermediates that offer multiple, selectively addressable reactive sites are of paramount importance. This compound (CAS 32337-95-4) is an exemplar of such a molecule.[3] Its architecture, featuring a bromine atom, an iodine atom, and a nitro group on adjacent carbons of a benzene ring, presents a rich platform for complex molecular construction.[1] The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions, combined with the strong electron-withdrawing influence of the nitro group, allows for a high degree of control in synthetic transformations.[2] These characteristics have established its role as a key building block in the synthesis of high-value compounds, including pharmaceuticals and agrochemicals.[4]
To fully harness the potential of this intermediate, a fundamental understanding of its molecular properties is crucial. While empirical studies provide invaluable data, theoretical calculations offer a predictive and explanatory power that can illuminate the causality behind its reactivity. Computational chemistry serves as a powerful lens to:
-
Determine the most stable three-dimensional conformation , including the planarity of the nitro group and potential steric hindrances between the bulky adjacent substituents.
-
Predict spectroscopic properties (IR, Raman, UV-Vis), which can aid in its experimental characterization.
-
Quantify the electronic landscape , identifying sites susceptible to nucleophilic or electrophilic attack.
-
Analyze intramolecular interactions that govern its stability and reactivity.
This guide details a theoretical workflow grounded in Density Functional Theory (DFT), a method that has proven highly effective for studying the structure and properties of similar halogenated nitroaromatic compounds.[5][6] The presence of a heavy element like iodine necessitates careful selection of basis sets to ensure computational accuracy.[5]
Computational Methodology: A Self-Validating Protocol
The reliability of theoretical predictions hinges on a meticulously designed computational protocol. The following workflow is based on methods validated in the literature for analogous molecular systems and is designed to provide a robust and accurate characterization of this compound.[5][7]
Core Computational Approach: Density Functional Theory (DFT)
DFT is the chosen method due to its excellent balance of computational cost and accuracy for medium-sized organic molecules.[8]
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional will be employed. This functional is widely used and has demonstrated high accuracy in predicting the geometries and vibrational frequencies of substituted benzenes.[5][9]
-
Software: All calculations will be performed using a standard quantum chemistry software package like Gaussian 16 or ORCA.
Basis Set Selection: Acknowledging the Heavy Atom
The presence of bromine and, particularly, iodine requires a specialized basis set approach. Standard Pople-style basis sets are often inadequate for elements beyond the third row.
-
For C, H, N, O, Br: The Pople-style 6-311+G(d,p) basis set will be used. The inclusion of diffuse functions (+) is important for accurately describing the electron distribution in the presence of electronegative atoms, and polarization functions (d,p) are critical for describing bonding accurately.
-
For Iodine (I): A relativistic effective core potential (ECP) basis set, such as LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta), is required. ECPs replace the core electrons of heavy atoms with a potential, reducing computational cost while accounting for relativistic effects that are significant for iodine.
Step-by-Step Computational Workflow
The following protocol outlines the sequence of calculations to be performed.
Step 1: Geometry Optimization The primary objective is to find the molecule's lowest energy structure.
-
Procedure: An unconstrained geometry optimization will be performed starting from an intuitive structure. The Berny algorithm is typically used.
-
Convergence Criteria: Optimization will be continued until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface, meeting the software's default "tight" or "very tight" criteria.
Step 2: Vibrational Frequency Analysis This calculation is critical for two reasons: to confirm the nature of the optimized stationary point and to predict the vibrational spectra.
-
Procedure: A frequency calculation is performed on the optimized geometry from Step 1 using the same level of theory (B3LYP/Mixed Basis Set).
-
Validation: The absence of any imaginary frequencies confirms that the structure is a true energy minimum.
-
Output: This step yields the harmonic vibrational frequencies, which correspond to the peaks in the infrared (IR) and Raman spectra. The associated intensities are also calculated.
Step 3: Electronic Structure and Reactivity Analysis With the validated ground-state geometry, a series of single-point calculations are performed to probe the molecule's electronic properties.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular donor-acceptor interactions (e.g., hyperconjugation).[7]
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP surface will be generated. This color-coded map illustrates the charge distribution, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Step 4: Spectroscopic Simulation
-
Procedure: To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation will be performed on the optimized geometry. This simulates the UV-Vis spectrum by calculating the energies and oscillator strengths of electronic transitions.
-
Solvent Effects: The calculations can be performed in the gas phase and repeated using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate solution-phase spectra.[5]
Workflow Diagram
Caption: Computational workflow for the theoretical analysis of this compound.
Predicted Results and Authoritative Discussion
While a specific calculation for this exact molecule is not present in the cited literature, we can predict the expected outcomes based on extensive data for structurally related compounds like isomeric iodonitrobenzenes and halonitrobenzenes.[5][10]
Molecular Geometry
The geometry of the benzene ring is expected to show significant distortion from a perfect hexagon due to the steric and electronic effects of the three adjacent, bulky substituents.
-
Steric Hindrance: The proximity of the large bromine and iodine atoms alongside the nitro group will likely force the nitro group to twist out of the plane of the benzene ring to minimize steric repulsion. In a study of o-iodonitrobenzene, the nitro group was found to be twisted by 31.7° relative to the aromatic ring to achieve a stable conformation.[5] A similar or even larger twist is anticipated for this compound.
-
Bond Lengths and Angles: The C-I bond will be longer than the C-Br bond. The internal C-C-C bond angles at the substitution points (ipso angles) are expected to be larger than the ideal 120° of benzene, a known effect for electronegative substituents.[11]
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value Range | Rationale / Comparison |
|---|---|---|
| C-I Bond Length | 2.10 - 2.12 Å | Based on experimental data for p-iodonitrobenzene (2.102 Å).[11] |
| C-Br Bond Length | 1.89 - 1.91 Å | Based on experimental data for related bromobenzenes.[10] |
| C-N Bond Length | 1.45 - 1.48 Å | Typical for nitroarenes; influenced by ring electronics.[11] |
| N-O Bond Length | 1.22 - 1.24 Å | Standard value for a nitro group.[11] |
| O-N-C-C Dihedral | 30° - 50° | Significant out-of-plane twist expected due to steric clash.[5] |
| Ipso C-C-C Angles | 121° - 123° | Electronegative substituents expand the internal ring angle.[11] |
Electronic Properties and Reactivity
The electronic landscape will be dominated by the powerful electron-withdrawing nature of the nitro group and the inductive/resonance effects of the halogens.
-
Frontier Molecular Orbitals (HOMO/LUMO): A relatively small HOMO-LUMO energy gap is expected, indicating high reactivity. The LUMO is anticipated to be localized primarily on the nitro group and the aromatic ring, marking this region as the primary site for nucleophilic attack or reduction. The HOMO will likely have significant contributions from the p-orbitals of the iodine and bromine atoms.
-
Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic distribution. The most negative potential (red/yellow) will be localized on the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The most positive potential (blue) will likely be found on the hydrogen atoms of the ring and in the region of the C-NO₂ bond, indicating susceptibility to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will quantify the charge distribution. It is predicted to show a significant positive charge on the nitrogen atom and the carbon atoms attached to the nitro group and halogens. It will also reveal hyperconjugative interactions between the lone pairs of the halogen and oxygen atoms and the antibonding orbitals of the ring, which contribute to the overall stability of the molecule.
Logical Relationship Diagram
Caption: Relationship between substituents, their effects, and the resulting chemical properties.
Implications for Synthesis and Drug Development
The theoretical insights directly inform the practical application of this compound in a research and development setting.
-
Site-Selectivity: The distinct electronic nature and bond strengths of the C-I and C-Br bonds can be exploited for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira). The C-I bond is generally more reactive than the C-Br bond under typical palladium-catalyzed conditions. This theoretical framework can help in rationalizing and predicting the conditions needed to achieve such selectivity.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, significantly enhanced by the nitro group, makes it susceptible to SNAr reactions. The MEP and LUMO analysis can predict which positions on the ring are most activated for such substitutions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, a fundamental transformation in the synthesis of many pharmaceutical and dye molecules.[4][12] The low-lying LUMO centered on the nitro group is a direct theoretical indicator of this reactivity. Understanding the electronic structure allows for the selection of appropriate reducing agents to achieve chemoselectivity, preserving the halogen substituents if desired.
By providing a detailed map of the molecule's geometric and electronic features, these theoretical calculations serve as a predictive tool, reducing the need for extensive empirical screening and enabling a more rational design of complex synthetic pathways.
Conclusion
The theoretical investigation of this compound through a robust DFT-based protocol offers profound insights into its structure, stability, and reactivity. The predicted steric strain leading to a non-planar nitro group, coupled with a highly polarized electronic landscape, explains its versatility as a synthetic intermediate. The computational workflow detailed in this guide provides a reliable framework for generating actionable data, from predicting spectroscopic signatures for characterization to identifying reactive hotspots for synthetic planning. This synergy between computational chemistry and experimental science is essential for accelerating innovation in drug discovery and materials science, where complex molecules like this compound are fundamental building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H3BrINO2 | CID 22757695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
A Strategic Guide to Unlocking the Synthetic Potential of 2-Bromo-3-iodonitrobenzene
For Immediate Release
[SHANGHAI, CN — January 4, 2026] – As a cornerstone intermediate, 2-bromo-3-iodonitrobenzene (CAS 32337-95-4) presents a unique molecular architecture ripe for exploration in pharmaceutical, agrochemical, and materials science research.[1][2] This guide, intended for researchers, scientists, and drug development professionals, outlines key, high-potential research areas for this versatile compound, focusing on its distinct reactivity and synthetic utility.
Introduction: The Strategic Advantage of this compound
This compound is a tri-substituted aromatic compound featuring two distinct halogen atoms—bromine and iodine—and a strongly electron-withdrawing nitro group.[3][4] This specific arrangement is not a random assortment of functional groups; it is a strategically valuable platform for complex organic synthesis. The primary value lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for programmed, regioselective functionalization.
The C-I bond is inherently weaker and more polarizable than the C-Br bond. This makes the iodine atom a more reactive site for oxidative addition to low-valent transition metal catalysts, such as Palladium(0), which is the crucial first step in many cross-coupling reactions.[5][6] The presence of the ortho-nitro group further activates the C-I bond towards this process. This predictable reactivity hierarchy is the key to unlocking the molecule's potential.
Core Research Area: Sequential, Regioselective Cross-Coupling Reactions
The most promising and immediate research avenue for this compound is its use as a scaffold for building highly substituted aromatic compounds through sequential cross-coupling reactions. The significant difference in reactivity between the C-I and C-Br bonds allows for selective functionalization at the C3 position (iodine) while leaving the C2 position (bromine) intact for a subsequent, different coupling reaction.
Mechanistic Principle: In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[6][7] The activation energy for the cleavage of a C-I bond is lower than that of a C-Br bond, leading to preferential reaction at the iodine-bearing carbon.[5][6]
Proposed Research Trajectory:
-
Selective C-I Functionalization: Perform a Sonogashira, Suzuki, or Heck coupling under carefully controlled conditions (e.g., lower temperatures, specific ligand choice) to selectively replace the iodine atom.
-
Isolation of Intermediate: Isolate and purify the resulting 2-bromo-3-substituted-nitrobenzene intermediate.
-
Secondary C-Br Functionalization: Subject the intermediate to a second, distinct cross-coupling reaction under more forcing conditions to functionalize the C-Br bond, yielding a complex, tri-substituted product.
This strategy allows for the controlled and predictable synthesis of molecules that would be difficult to access through other means.
Caption: Sequential Cross-Coupling Workflow.
Exemplary Protocol: Selective Sonogashira Coupling at the C-I Position
This protocol describes a representative experiment for the selective functionalization of the C-I bond.
Objective: To synthesize 2-bromo-3-(phenylethynyl)nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine.
-
Add phenylacetylene dropwise while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-3-(phenylethynyl)nitrobenzene.
Causality: The use of mild conditions (room temperature) and a standard catalyst system preferentially activates the more labile C-I bond, leaving the C-Br bond untouched for further diversification.
Core Research Area: Synthesis of Fused Nitrogen and Oxygen Heterocycles
The ortho-relationship between the nitro group and the iodine atom provides a classic precursor motif for the synthesis of various benzo-fused heterocyclic systems, which are privileged structures in medicinal chemistry.[8][9][10] Fused heterocycles are integral to a vast number of pharmaceuticals due to their rigid structures and ability to interact with biological targets.[9][11]
Proposed Research Trajectories:
-
Benzisoxazole Synthesis: Reductive cyclization of the nitro group and the adjacent halogen is a well-established route. Treatment of this compound with a reducing agent like tin(II) chloride or catalytic hydrogenation could first reduce the nitro group to a nitroso or hydroxylamino intermediate, which could then undergo intramolecular cyclization with displacement of the adjacent iodine to form a substituted bromobenzisoxazole.
-
Indazole Synthesis: After selective functionalization of the C-I bond (e.g., via Suzuki coupling), the nitro group can be reduced to an amine. The resulting aniline can then be diazotized and undergo intramolecular cyclization onto the newly introduced substituent to form complex indazole derivatives.
Caption: Pathway to Fused Benzisoxazoles.
Core Research Area: Exploration in Materials Science
The rigid, well-defined structure of this compound makes it an attractive building block for novel organic electronic materials. Stepwise Sonogashira or Suzuki couplings can be employed to construct conjugated oligomers and polymers with tailored electronic properties.
Proposed Research Trajectory:
-
Symmetrical Dimerization: A selective Sonogashira coupling at the C-I position with a di-alkyne linker could produce a symmetrical dimer.
-
Polymerization: Subsequent polymerization through the remaining C-Br bonds could lead to novel conjugated polymers. The nitro group can be maintained to tune the material's electron-accepting properties or reduced to an amine for further functionalization.
Summary of Proposed Research Directions
| Research Area | Rationale | Potential Outcome | Field of Impact |
| Sequential Cross-Coupling | Differential reactivity of C-I vs. C-Br bonds.[5][6] | Rapid assembly of complex, multi-substituted aromatic molecules. | Medicinal Chemistry, Agrochemicals |
| Fused Heterocycle Synthesis | ortho-nitro/halogen motif is ideal for cyclization reactions.[8] | Novel benzisoxazoles, indazoles, and other N-heterocycles.[8][9] | Drug Discovery, Pharmaceuticals[10] |
| Materials Science | Rigid scaffold suitable for building conjugated systems. | New organic semiconductors, polymers, and dyes with tunable properties. | Organic Electronics, Material Science |
| Medicinal Chemistry Scaffolding | Halogen atoms provide vectors for exploring structure-activity relationships (SAR).[12] | Libraries of novel compounds for biological screening. | Drug Discovery |
Conclusion
This compound is far more than a simple halogenated aromatic. It is a precision tool for synthetic chemists. Its inherent, predictable regioselectivity provides a clear and logical pathway for the construction of complex molecular architectures. The research areas outlined in this guide—sequential cross-coupling, heterocyclic synthesis, and materials science—represent the most fertile ground for immediate and impactful investigation. By leveraging the unique electronic and steric properties of this molecule, researchers can accelerate the discovery and development of novel compounds with significant potential across the chemical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 32337-95-4 [sigmaaldrich.com]
- 4. This compound | C6H3BrINO2 | CID 22757695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 9. airo.co.in [airo.co.in]
- 10. Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Formation of Fused Ring Junction N-Heterocycles via Cp*Rh(III) Imidoyl" by Andrew Douglas Streit [elischolar.library.yale.edu]
- 12. namiki-s.co.jp [namiki-s.co.jp]
A Technical Guide to the Synthesis of 2-Bromo-3-iodonitrobenzene
Introduction
2-Bromo-3-iodonitrobenzene is a highly substituted aromatic compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures.[1][2] The precise arrangement of three different substituents—nitro, bromo, and iodo groups—on the benzene ring presents a distinct synthetic challenge. The electronic properties and directing effects of these groups must be carefully managed to achieve the desired 1,2,3-substitution pattern. This guide provides an in-depth analysis of viable synthetic strategies, grounded in established chemical principles and supported by detailed experimental insights, to facilitate its preparation by research and development scientists.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound is not a trivial endeavor due to the potential for isomeric impurities and competing reactions. A successful strategy hinges on the careful selection of a starting material where the existing substituents direct incoming groups to the desired positions or allow for reliable functional group interconversion. Two primary retrosynthetic approaches are considered the most logical:
-
Nitration of a Dihalobenzene : Beginning with 1-bromo-2-iodobenzene and introducing the nitro group via electrophilic aromatic substitution.
-
Sandmeyer Reaction of a Substituted Aniline : Starting with a precursor like 2-bromo-3-iodoaniline or 2-bromo-3-nitroaniline and converting the amino group into a halide or nitro group via a diazonium salt intermediate.
This guide will focus on the first approach, the nitration of 1-bromo-2-iodobenzene, as it represents a more direct and often higher-yielding route. The second approach, while feasible, involves the synthesis of a more complex starting aniline and the inherent challenges of the Sandmeyer reaction, such as managing the stability of the diazonium salt.[3][4]
Core Synthetic Route: Electrophilic Nitration of 1-Bromo-2-iodobenzene
The most direct pathway to this compound is the electrophilic nitration of commercially available 1-bromo-2-iodobenzene.[5][6] This reaction leverages the principles of electrophilic aromatic substitution, where the directing effects of the existing halogen substituents guide the incoming nitronium ion (NO₂⁺).
Mechanistic Rationale and Regioselectivity
Halogens are ortho-, para-directing yet deactivating groups in electrophilic aromatic substitution.[7][8] In 1-bromo-2-iodobenzene, both the bromine and iodine atoms will direct the incoming electrophile to positions ortho and para relative to themselves.
-
Bromine (at C1) directs to C2 (occupied), C6, and C4.
-
Iodine (at C2) directs to C1 (occupied), C3, and C5.
The key to forming the desired this compound is nitration at the C3 position. This position is ortho to the iodine atom and meta to the bromine atom. While halogens are generally ortho-para directors, the steric hindrance at the positions ortho to the bulky halogens (C6 and C3) and the combined deactivating effect can influence the product distribution. However, nitration at C3 is a plausible outcome. The formation of other isomers, such as 1-bromo-2-iodo-4-nitrobenzene and 1-bromo-2-iodo-6-nitrobenzene, is also possible, necessitating careful reaction control and purification.
The reaction proceeds via the generation of the highly electrophilic nitronium ion from a mixture of concentrated nitric acid and sulfuric acid.[8] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form NO₂⁺. The aromatic ring of 1-bromo-2-iodobenzene then attacks this electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), which is subsequently deprotonated to restore aromaticity and yield the final product.
Workflow for Electrophilic Nitration
Caption: Synthetic workflow for the nitration of 1-bromo-2-iodobenzene.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard nitration methodologies and should be performed with appropriate safety precautions in a fume hood.[8][9]
Materials:
-
1-Bromo-2-iodobenzene (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid (approx. 3 mL per gram of starting material). Once cooled, add concentrated nitric acid (1.1 eq) dropwise to the stirred sulfuric acid. Maintain the temperature below 10 °C during this addition. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).[8]
-
Reaction: Dissolve 1-bromo-2-iodobenzene (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. The internal temperature must be carefully monitored and maintained between 0 and 5 °C to minimize the formation of dinitro- byproducts.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in water, extracting with ethyl acetate, and spotting on a silica plate.
-
Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude organic product.
-
Workup:
-
Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Alternatively, if an oil forms, extract the aqueous mixture three times with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil is a mixture of isomers. Purify this mixture using column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the desired this compound isomer from other byproducts.
Comparative Analysis of Synthetic Strategies
While direct nitration is the focus, it is valuable to compare it with a potential Sandmeyer-based approach.
| Parameter | Electrophilic Nitration of 1-Bromo-2-iodobenzene | Sandmeyer Reaction from 2-Bromo-3-nitroaniline |
| Starting Material | 1-Bromo-2-iodobenzene (Commercially available) | 2-Bromo-3-nitroaniline (Requires multi-step synthesis) |
| Number of Steps | 1 core step + purification | Multiple steps (aniline synthesis, diazotization, Sandmeyer) |
| Key Challenge | Control of regioselectivity; separation of isomers. | Stability of the diazonium salt; handling of copper salts.[3] |
| Reagents | Concentrated acids (HNO₃, H₂SO₄). | NaNO₂, acid, KI (for iodination).[10] |
| Scalability | Generally straightforward to scale. | Can be challenging due to the exothermic nature and instability of the intermediate. |
| Overall Efficiency | Potentially higher due to fewer steps. | Lower overall yield due to cumulative losses over multiple steps. |
Conclusion
The synthesis of this compound is most effectively achieved through the direct electrophilic nitration of 1-bromo-2-iodobenzene. This approach is strategically sound, relying on fundamental principles of electrophilic aromatic substitution. While control over reaction conditions, particularly temperature, is critical to manage regioselectivity and minimize side reactions, the directness of this route makes it superior to more convoluted multi-step alternatives like the Sandmeyer reaction for this specific target. The success of the synthesis ultimately relies on a robust purification strategy, such as column chromatography, to isolate the desired product in high purity for its application in further synthetic endeavors.
References
- 1. This compound | 32337-95-4 [sigmaaldrich.com]
- 2. This compound | C6H3BrINO2 | CID 22757695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2-iodobenzene | C6H4BrI | CID 11415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-2-iodobenzene | 583-55-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chm.uri.edu [chm.uri.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. youtube.com [youtube.com]
- 10. maths.tcd.ie [maths.tcd.ie]
Methodological & Application
Protocol for the Chemoselective Sonogashira Reaction: Synthesis of 2-Bromo-3-(alkynyl)nitrobenzene Derivatives
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2][3] This application note provides a detailed protocol for the chemoselective Sonogashira coupling of 2-bromo-3-iodonitrobenzene with terminal alkynes. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds is exploited to achieve mono-alkynylation selectively at the iodine-bearing position.[1][4][5] This guide delves into the mechanistic underpinnings of this selectivity, offers a robust, step-by-step experimental procedure, and includes a troubleshooting guide to address common challenges. This protocol is designed for researchers in drug discovery and process development who require a reliable method for synthesizing functionalized nitroaromatic intermediates.
Introduction and Mechanistic Rationale
The Sonogashira reaction, first reported in 1975, has become an indispensable tool for synthesizing arylalkynes and conjugated enynes.[1][2] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[4][6][7] Its power lies in its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups.[1][8]
For polyhalogenated substrates like this compound, the key challenge and opportunity is achieving chemoselectivity. The success of a selective reaction hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst.
Causality of Chemoselectivity: The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[4][9] The bond dissociation energies for carbon-halogen bonds decrease in the order C-Cl > C-Br > C-I. Consequently, the reactivity towards oxidative addition follows the reverse order: C-I > C-Br > C-Cl .[3][5][7] By carefully controlling the reaction conditions, particularly temperature, we can favor the cleavage of the weaker, more reactive C-I bond while leaving the C-Br bond intact. Performing the reaction at room temperature is a key strategy to exploit this reactivity gap and prevent subsequent, undesired coupling at the bromide position.[1][4]
The Catalytic Cycle: The reaction proceeds via two interconnected catalytic cycles.[1][4][9]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Finally, reductive elimination occurs to yield the arylalkyne product and regenerate the active Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of the amine base. The base facilitates the deprotonation of the alkyne, which then forms a copper(I) acetylide species.[1][10] This copper acetylide is the key nucleophilic partner that participates in the transmetalation step of the palladium cycle.[4][9]
Caption: The interconnected Palladium and Copper catalytic cycles.
Experimental Protocol
This protocol outlines the selective Sonogashira coupling of this compound with a generic terminal alkyne.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (for 1 mmol scale) | Supplier Notes |
| This compound | C₆H₃BrINO₂ | 327.90 | >98% | 328 mg (1.0 mmol, 1.0 eq) | Store protected from light. |
| Terminal Alkyne (e.g., Phenylacetylene) | R-C≡CH (C₈H₆) | 102.14 | >98% | 123 µL (1.1 mmol, 1.1 eq) | Purify by passing through a plug of basic alumina if needed. |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 99% | 21 mg (0.03 mmol, 3 mol%) | Air-stable catalyst. |
| Copper(I) Iodide | CuI | 190.45 | >99% | 3 mg (0.015 mmol, 1.5 mol%) | Use freshly opened or purified material. |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | >99.5%, dry | 5 mL | Use from a freshly opened bottle or distill. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | 5 mL | Use from a solvent purification system. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ACS grade | For work-up | |
| Saturated NH₄Cl solution | NH₄Cl(aq) | - | Saturated | For work-up | |
| Brine | NaCl(aq) | - | Saturated | For work-up | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | For drying | |
| Silica Gel | SiO₂ | - | 230-400 mesh | For chromatography |
Equipment
-
Oven-dried 25 mL Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for work-up and column chromatography
Reaction Setup and Procedure
Caption: General workflow for the selective Sonogashira reaction.
Step-by-Step Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (328 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (3 mg, 0.015 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Using a syringe, add anhydrous THF (5 mL) followed by triethylamine (5 mL). Stir the mixture to obtain a suspension.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe over 1-2 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The starting aryl halide should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL). Filter the mixture through a short pad of Celite® to remove the palladium catalyst and copper salts, washing the pad with additional diethyl ether (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 2-bromo-3-(alkynyl)nitrobenzene product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Optimization
| Problem | Observation | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Starting material remains after several hours. | Inactive catalyst; poor quality reagents (wet solvents/base); insufficient base. | Use a fresh bottle of catalyst or a more active pre-catalyst. Ensure all solvents and the amine base are rigorously dried. Use a stronger base like DIPA or add an extra equivalent of the current base. |
| Glaser Coupling Side Product | Dimer of the terminal alkyne is observed. | Presence of oxygen; high concentration of copper catalyst. | Ensure the reaction is run under a strictly inert atmosphere. Reduce the loading of the CuI co-catalyst (e.g., to 0.5-1.0 mol%). A copper-free protocol can also be considered.[8][11] |
| Loss of Selectivity | Double-coupled (bis-alkynyl) product is formed. | Reaction temperature is too high; prolonged reaction time. | Ensure the reaction is maintained at room temperature. If necessary, cool the reaction in an ice bath. Stop the reaction as soon as TLC indicates full consumption of the starting material. |
| Formation of Homocoupled Aryl | Dimer of the aryl halide (biaryl) is formed. | Catalyst decomposition; presence of water or oxygen. | Ensure rigorous inert and anhydrous conditions. Using phosphine ligands with bulky, electron-rich properties can sometimes suppress this side reaction.[4] |
Safety Precautions
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
This compound: Is an irritant. Avoid inhalation, ingestion, and skin contact.
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid creating dust.
-
Copper(I) Iodide: Is light-sensitive and an irritant.
-
Triethylamine: Is flammable, corrosive, and has a strong, unpleasant odor. Handle only in a fume hood.
-
Anhydrous Solvents (THF, Et₂O): Are highly flammable and can form explosive peroxides. Do not distill to dryness.
-
Conclusion
The protocol described provides a reliable and efficient method for the chemoselective mono-alkynylation of this compound. By leveraging the intrinsic reactivity difference between the C-I and C-Br bonds and maintaining mild reaction conditions, high yields of the desired 2-bromo-3-(alkynyl)nitrobenzene can be achieved. This synthetic intermediate is a valuable building block for the construction of more complex molecular architectures relevant to pharmaceutical and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Chemoselective Palladium-Catalyzed Amination of 2-Bromo-3-iodonitrobenzene
Introduction
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad utility stems from its tolerance of a wide range of functional groups and its applicability to diverse amine and aryl halide coupling partners, overcoming the limitations of traditional methods.[2]
This guide focuses on a specific and synthetically valuable transformation: the chemoselective amination of 2-bromo-3-iodonitrobenzene. This substrate presents a unique challenge and opportunity due to the presence of two different halogen atoms on the aromatic ring. By leveraging the principles of palladium catalysis, it is possible to achieve selective amination at the more reactive C-I bond, leaving the C-Br bond intact for subsequent functionalization. This application note provides a deep dive into the reaction mechanism, a detailed experimental protocol, and expert insights into optimizing this selective transformation.
The Principle of Chemoselectivity: C-I vs. C-Br Reactivity
The success of this selective amination hinges on the differential reactivity of aryl iodides and aryl bromides in the first step of the catalytic cycle: oxidative addition. The carbon-halogen bond dissociation energy is a key determinant of reactivity, with the C-I bond being significantly weaker than the C-Br bond.
This disparity in bond strength means that a Pd(0) catalyst will undergo oxidative addition much more readily with the C-I bond of this compound than with the C-Br bond.[5] By carefully controlling reaction conditions—such as temperature, reaction time, and the catalyst system—the amination can be directed exclusively to the iodine-bearing carbon, yielding 2-amino-3-bromonitrobenzene as the major product.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[2][6][7] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of four key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (preferentially the C-I bond) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido ligand, generating a palladium-amido complex.[8]
-
Reductive Elimination: The C-N bond is formed as the arylamine product is expelled from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
Key Reaction Components: An Expert Analysis
The choice of reagents is critical to achieving high yield and selectivity. Each component plays a specific, vital role in the catalytic process.
| Component | Example(s) | Role & Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst required for the first oxidative addition step.[6] |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[10] Their steric bulk promotes the formation of monoligated palladium species, which accelerates both oxidative addition and the final reductive elimination step.[2] The electron-donating nature enhances catalyst activity.[11] |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center.[8] Sodium tert-butoxide is a common and effective choice, though others can be used depending on substrate compatibility. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. Toluene is often favored for its ability to dissolve the organic reagents and its suitable boiling point for these reactions.[6] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the chemoselective mono-amination of this compound.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 327.91 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol% Pd) | 0.01 |
| XPhos | 476.62 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Safety Precautions:
-
Conduct the reaction under an inert atmosphere (Nitrogen or Argon) as the catalyst and base are air-sensitive.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive.
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench by adding 15 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 2-amino-3-bromonitrobenzene product.[4]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
Even robust protocols can encounter issues. This guide helps diagnose and solve common problems.
Caption: A troubleshooting guide for common reaction issues.
Applications and Further Transformations
The product of this reaction, 2-amino-3-bromonitrobenzene, is a valuable synthetic intermediate.[12] The remaining C-Br bond can be functionalized using a variety of other cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the stepwise and regiocontrolled construction of complex, highly substituted aromatic compounds. The nitro and amino groups also serve as handles for further derivatization, making this a versatile building block for the synthesis of novel pharmaceuticals, dyes, and materials.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aryl halide - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
Introduction: The Strategic Value of 2-Bromo-3-iodonitrobenzene
An Application Guide to the Synthesis of Novel Ligands from 2-Bromo-3-iodonitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound is a highly versatile building block, prized for its unique combination of functionalities that permit selective and sequential chemical transformations.[1] Its utility is anchored in three key structural features: an electron-withdrawing nitro group, which influences the reactivity of the aromatic ring and serves as a precursor to an amino group, and two distinct halogen atoms—iodine and bromine. This differential halogenation is the cornerstone of its application in sophisticated synthetic routes, particularly in palladium-catalyzed cross-coupling reactions.[1][2]
The significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for remarkable chemoselectivity.[3] The weaker C-I bond is substantially more reactive towards oxidative addition by a palladium(0) catalyst, enabling the functionalization of the C-2 position while leaving the more robust C-3 bromine atom untouched for subsequent reactions.[2][4][5] This predictable, stepwise reactivity opens a gateway to a diverse array of molecular scaffolds, including unsymmetrical biaryls, N-aryl carbazoles, and phenothiazines, which are privileged structures in medicinal chemistry and materials science.[6][7][8] This guide provides detailed protocols and the underlying scientific rationale for leveraging this compound in the synthesis of novel ligands.
Core Principle: Harnessing Differential Reactivity in Sequential Cross-Coupling
The power of this compound lies in the ability to control the order of bond formation. Palladium-catalyzed cross-coupling reactions are central to this strategy.[9][10] The catalytic cycle, illustrated below for the Suzuki-Miyaura reaction, typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is often rate-limiting, and its facility is directly related to the strength of the carbon-halogen bond. The C-I bond, being weaker than the C-Br bond, reacts preferentially under milder conditions.[2][3] This allows for a sequential approach: a first coupling reaction is performed at the iodo-position, followed by a second, typically under more forcing conditions (e.g., higher temperature, stronger activating ligand), to functionalize the bromo-position.[4]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: Synthesis of Unsymmetrical Biaryl Ligands
Unsymmetrical biaryl scaffolds are prevalent in pharmaceuticals and are key components of many advanced ligands, such as Buchwald-type phosphines. The sequential Suzuki-Miyaura coupling of this compound provides a direct and controlled route to these valuable structures.
Experimental Workflow
Figure 2: Workflow for sequential Suzuki-Miyaura coupling.
Protocol 1A: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Objective: To synthesize 2-bromo-3-(4-methoxyphenyl)nitrobenzene.
-
Rationale: Standard, mild conditions using a common palladium catalyst like Pd(PPh₃)₄ are sufficient to activate the C-I bond without significantly affecting the C-Br bond.[11] A mixed solvent system including water is often used to facilitate the dissolution of the inorganic base.
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| This compound | 1.00 g (3.05 mmol) | 1.0 | Starting material. |
| 4-Methoxyphenylboronic acid | 557 mg (3.66 mmol) | 1.2 | Coupling partner. |
| Pd(PPh₃)₄ | 176 mg (0.15 mmol) | 0.05 (5 mol%) | Catalyst. |
| Potassium Carbonate (K₂CO₃) | 843 mg (6.10 mmol) | 2.0 | Base. |
| Toluene | 20 mL | - | Solvent. |
| Water | 5 mL | - | Co-solvent. |
| Reaction Conditions | |||
| Temperature | 85 °C | - | |
| Atmosphere | Nitrogen or Argon | - | Degassed system is crucial. |
| Time | 6-12 hours | - | Monitor by TLC/GC-MS. |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Protocol 1B: Suzuki-Miyaura Coupling at the C-Br Position
-
Objective: To synthesize 2-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)nitrobenzene from the product of Protocol 1A.
-
Rationale: The C-Br bond requires more forcing conditions. This is achieved by increasing the temperature and employing a more active catalyst system, such as a palladium N-heterocyclic carbene (NHC) complex, which is known for its high activity in coupling less reactive aryl chlorides and bromides.[12][13]
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| 2-Bromo-3-(4-methoxyphenyl)nitrobenzene | 1.00 g (~3.09 mmol) | 1.0 | From Protocol 1A. |
| (3,5-Dimethylphenyl)boronic acid | 556 mg (3.71 mmol) | 1.2 | Coupling partner. |
| (IPr)Pd(allyl)Cl | 145 mg (0.31 mmol) | 0.10 (10 mol%) | Catalyst precursor. |
| Sodium tert-butoxide (NaOtBu) | 445 mg (4.63 mmol) | 1.5 | Strong, non-nucleophilic base. |
| Dioxane | 25 mL | - | Anhydrous solvent. |
| Reaction Conditions | |||
| Temperature | 110 °C | - | |
| Atmosphere | Nitrogen or Argon | - | |
| Time | 12-24 hours | - | Monitor by TLC/GC-MS. |
Procedure:
-
In a glovebox or under an inert atmosphere, add the product from Protocol 1A, (3,5-dimethylphenyl)boronic acid, (IPr)Pd(allyl)Cl, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous, degassed dioxane.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate the final unsymmetrical biaryl product.
Application Protocol 2: Synthesis of N-Aryl Carbazole Ligand Precursors
Carbazole-containing molecules are of immense interest due to their applications as hole-transport materials in OLEDs and as core structures in pharmacologically active compounds.[7][14] A powerful strategy for their synthesis involves a sequential cross-coupling approach followed by reductive cyclization.
Synthetic Strategy Overview
This pathway involves an initial C-N bond formation via Buchwald-Hartwig amination at the reactive C-I position, followed by a C-C bond formation at the C-Br position. The final key step is the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the carbazole ring system.
Figure 3: Multi-step synthetic pathway to N-aryl carbazoles.
Protocol 2A: Buchwald-Hartwig Amination at the C-I Position
-
Objective: To synthesize N-(2-bromo-3-nitrophenyl)aniline.
-
Rationale: The Buchwald-Hartwig amination is a robust method for forming C-N bonds.[15][16] Using a suitable palladium catalyst and ligand combination allows for selective amination at the more reactive C-I position.
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| This compound | 1.00 g (3.05 mmol) | 1.0 | Starting material. |
| Aniline | 312 µL (3.36 mmol) | 1.1 | Amine source. |
| Pd₂(dba)₃ | 70 mg (0.076 mmol) | 0.025 (2.5 mol%) | Palladium source. |
| Xantphos | 132 mg (0.23 mmol) | 0.075 (7.5 mol%) | Ligand. |
| Cesium Carbonate (Cs₂CO₃) | 1.99 g (6.10 mmol) | 2.0 | Base. |
| Toluene | 20 mL | - | Anhydrous solvent. |
| Reaction Conditions | |||
| Temperature | 100 °C | - | |
| Atmosphere | Nitrogen or Argon | - | |
| Time | 16-24 hours | - | Monitor by LC-MS. |
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill with inert gas. Add anhydrous, degassed toluene.
-
Add this compound followed by aniline.
-
Heat the mixture to 100 °C with stirring until the starting material is consumed (monitored by LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the diarylamine product.
Subsequent steps would involve Suzuki coupling at the C-Br position (as in Protocol 1B), followed by reduction of the nitro group (e.g., with SnCl₂·2H₂O in ethanol) and a final Cadogan reductive cyclization (e.g., heating with triphenylphosphine or triethyl phosphite) to yield the N-aryl carbazole.
Safety and Handling
-
This compound: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[17] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care, minimizing inhalation of dust.
-
Bases: Strong bases like NaOtBu and Cs₂CO₃ are corrosive and hygroscopic. Handle under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood and ensure no ignition sources are nearby.
Characterization
All synthesized intermediates and final products should be thoroughly characterized to confirm their identity and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR USE AS ANTIOXIDANTS | Semantic Scholar [semanticscholar.org]
- 7. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 8. Phenothiazine derivatives: Synthesis, Docking studies and Antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. nobelprize.org [nobelprize.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 14. ias.ac.in [ias.ac.in]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. This compound | C6H3BrINO2 | CID 22757695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Chemoselective Stille Coupling of 2-Bromo-3-iodonitrobenzene
Introduction: Precision in Aromatic Scaffolding
The palladium-catalyzed Stille cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its remarkable tolerance of a wide array of functional groups and the stability of its organostannane reagents.[1][2][3] This robustness makes it an indispensable tool in the assembly of complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science.[4][5]
This guide focuses on a specific and highly strategic application: the Stille coupling of 2-bromo-3-iodonitrobenzene. Polyhalogenated aromatic compounds are powerful synthons, offering multiple points for sequential functionalization. The key to unlocking their potential lies in achieving high chemoselectivity. The significant disparity in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within the this compound scaffold provides a distinct reactivity differential.[6][7] The C-I bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst.[7] This intrinsic property allows for the precise, site-selective coupling at the C-3 position, leaving the C-2 bromine atom untouched for subsequent, orthogonal transformations. This protocol provides a detailed methodology to harness this reactivity for the synthesis of 2-bromo-3-aryl-nitrobenzene derivatives, critical intermediates for drug development and advanced materials.
Underlying Mechanism: The Pathway to Selective C-C Bond Formation
The efficacy of the Stille coupling hinges on a well-understood catalytic cycle involving a palladium catalyst. The active catalyst is a coordinatively unsaturated Pd(0) species, which orchestrates the coupling through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]
-
Oxidative Addition: The cycle commences with the insertion of the Pd(0) catalyst into the most labile carbon-halogen bond of the electrophile. For this compound, this occurs preferentially at the weaker C-I bond, forming a Pd(II) intermediate.[7] This is the selectivity-determining step.
-
Transmetalation: The organostannane reagent (R-SnBu₃) then exchanges its organic group (R) with the halide on the palladium center. This step is often the rate-determining step of the cycle and can be accelerated by additives.[1][10]
-
Reductive Elimination: Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the new C-C bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Caption: Catalytic cycle of the chemoselective Stille coupling.
Experimental Protocol: Stille Coupling of this compound with (4-methoxyphenyl)tributylstannane
This protocol details a representative procedure. Researchers should note that optimization of the catalyst, ligand, and solvent may be necessary for different organostannane coupling partners.
Materials and Equipment
-
Reagents: this compound, (4-methoxyphenyl)tributylstannane, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous Toluene, Potassium Fluoride (KF), Celite®.
-
Glassware: Flame-dried Schlenk flask or round-bottom flask with a reflux condenser, magnetic stir bar, septa, needles/syringes.
-
Equipment: Magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, flash chromatography system.
Safety Advisory: Organotin compounds are highly toxic.[11][12] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Tin waste must be collected and disposed of according to institutional safety guidelines.
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 327.90 | 328 | 1.0 | 1.0 |
| (4-methoxyphenyl)tributylstannane | 411.18 | 452 | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 | 0.05 (5 mol%) |
| Anhydrous Toluene | - | 10 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere Preparation:
-
Assemble a Schlenk flask containing a magnetic stir bar and fit it with a reflux condenser and a septum.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. This step is critical to remove moisture and oxygen which can deactivate the catalyst.
-
-
Reaction Setup:
-
To the cooled flask, add this compound (328 mg, 1.0 mmol) and the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Using a syringe, add anhydrous, degassed toluene (10 mL) to the flask. The solution will typically turn yellow.
-
-
Reagent Addition and Reaction:
-
Add (4-methoxyphenyl)tributylstannane (452 mg, 1.1 mmol) to the stirring mixture via syringe.
-
Heat the reaction mixture to 100-110 °C (reflux) using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material (this compound) is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
To remove the toxic tributyltin iodide byproduct, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) (20 mL) for 1-2 hours. A precipitate of tributyltin fluoride will form.[3]
-
Filter the entire mixture through a pad of Celite® to remove the precipitate and the palladium catalyst. Wash the pad with additional ethyl acetate (2 x 15 mL).
-
Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 2-bromo-3-(4-methoxyphenyl)nitrobenzene.
-
Caption: Experimental workflow for the Stille coupling reaction.
Field-Proven Insights & Optimization
-
Catalyst System: While Pd(PPh₃)₄ is a reliable choice, alternative Pd(0) sources like Pd₂(dba)₃ combined with a phosphine ligand (e.g., PPh₃, P(t-Bu)₃) can be effective.[5][9] For challenging couplings, more electron-rich and bulky ligands can accelerate the reductive elimination step and may suppress side reactions.[13] Some Pd(II) sources like Pd(OAc)₂ can also be used, as they are reduced in situ to the active Pd(0) species.[14][15]
-
Solvent Choice: Toluene and dioxane are common solvents for Stille couplings. DMF can also be used but may lead to a higher incidence of dehalogenation byproducts in some cases.[13] Thoroughly degassing the solvent is paramount to prevent oxidative degradation of the catalyst.
-
The Role of Additives: For less reactive organostannanes or aryl halides, the addition of a stoichiometric amount of copper(I) iodide (CuI) can dramatically increase the reaction rate.[16][17] The copper(I) salt is believed to act as a scavenger for the dissociated ligand from the palladium center or to facilitate a more rapid transmetalation.
-
Managing Side Reactions: The primary side reaction is often homocoupling of the organostannane reagent.[3][11] Using a slight excess (1.1-1.2 equivalents) of the stannane ensures complete consumption of the more valuable aryl halide. Another potential issue is hydrodehalogenation, which can be minimized by ensuring a scrupulously inert atmosphere and choosing an appropriate solvent.[13]
-
Sequential Coupling Strategy: The true synthetic power of this protocol is realized when the product, 2-bromo-3-arylnitrobenzene, is used in a second, different cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira) at the C-Br position. This sequential approach allows for the controlled and predictable construction of complex, unsymmetrically substituted biaryl systems.[18]
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. mdpi.com [mdpi.com]
- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Prospective Applications of 2-Bromo-3-iodonitrobenzene in Advanced Materials Science: A Guide to Synthesis and Protocol
Introduction: In the dynamic field of materials science, the strategic design and synthesis of novel organic materials with tailored electronic and photophysical properties are of paramount importance.[1][2][3][4] Aryl halides are fundamental building blocks in the construction of these complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions.[5] The compound 2-bromo-3-iodonitrobenzene, with its unique trifunctional substitution pattern, presents a compelling, albeit currently underexplored, platform for the synthesis of advanced functional materials.
This document serves as a prospective guide for researchers, materials scientists, and organic chemists, outlining the potential applications of this compound in the synthesis of novel conjugated polymers for organic electronics. The protocols and applications detailed herein are based on established principles of cross-coupling chemistry and the known reactivity of analogous dihalogenated and nitro-substituted aromatic compounds. While direct experimental data for this specific molecule in materials applications is not yet widely published, this guide provides a scientifically rigorous framework for its exploration.
The key to the utility of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[6] The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the C-Br bond, enabling selective, sequential functionalization.[6] The presence of the electron-withdrawing nitro group further modulates the reactivity of the aryl halide bonds and is expected to influence the electronic properties of the resulting materials.
Part 1: Strategic Synthesis of a Hypothetical Donor-Acceptor Conjugated Polymer
This section outlines a prospective synthetic route to a novel donor-acceptor (D-A) conjugated polymer, poly[(4,4-dihexyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene)-alt-(2-bromo-3-nitrophenyl)] (PCPDT-BNP), utilizing this compound as a key monomer. The alternating D-A architecture is a well-established strategy for tuning the bandgap of organic semiconductors.
Workflow for the Synthesis of a Hypothetical Conjugated Polymer
Caption: Workflow for the synthesis and characterization of a hypothetical conjugated polymer.
Part 2: Detailed Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of materials derived from this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol describes the selective reaction at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations.
Reaction Scheme:
Caption: Selective Sonogashira coupling at the C-I bond.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine (Et₃N) (3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Catalyst Choice: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[7]
-
Selective Reactivity: The reaction proceeds selectively at the C-I bond due to its lower bond dissociation energy and higher susceptibility to oxidative addition by the palladium catalyst compared to the C-Br bond.[6]
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
Protocol 2: Suzuki-Miyaura Polymerization
This protocol details the synthesis of the hypothetical conjugated polymer PCPDT-BNP .
Reaction Scheme:
Caption: Suzuki-Miyaura polymerization of this compound.
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), 4,4-dihexyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diboronic acid pinacol ester (1.0 equiv.), and potassium carbonate (K₂CO₃) (4.0 equiv.).
-
Add Pd(PPh₃)₄ (0.02 equiv.) as the catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours.
-
After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the polymer again in methanol, filter, and dry under vacuum.
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura polymerizations.[8]
-
Base and Solvent System: The aqueous base (K₂CO₃) is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[9] A biphasic solvent system like toluene/water is often employed.
-
Purification: Soxhlet extraction is a standard and effective method for purifying conjugated polymers to ensure high purity for electronic device applications.
Part 3: Characterization of the Synthesized Materials
Thorough characterization is essential to understand the structure-property relationships of the newly synthesized materials.
| Technique | Parameter Measured | Expected Information |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | Provides information on the chain length and molecular weight distribution of the polymer. |
| ¹H and ¹³C NMR Spectroscopy | Chemical shifts, integration, and coupling constants | Confirms the chemical structure of the polymer repeating unit. |
| UV-Vis-NIR Spectroscopy | Absorption and emission spectra | Determines the optical bandgap and photophysical properties of the material. |
| Cyclic Voltammetry (CV) | Oxidation and reduction potentials | Estimates the HOMO and LUMO energy levels of the material. |
| Thermogravimetric Analysis (TGA) | Decomposition temperature | Assesses the thermal stability of the polymer. |
Part 4: Potential Applications and Future Directions
The materials synthesized from this compound are anticipated to have applications in various organic electronic devices due to the potential for tuning their electronic properties.
-
Organic Field-Effect Transistors (OFETs): The conjugated backbone of the proposed polymer could facilitate charge transport.
-
Organic Photovoltaics (OPVs): The donor-acceptor architecture is a proven strategy for creating materials for the active layer in solar cells.
-
Organic Light-Emitting Diodes (OLEDs): Further functionalization could lead to materials with desirable emissive properties.
The nitro group on the polymer backbone offers a unique handle for post-polymerization modification. For instance, reduction of the nitro group to an amine would dramatically alter the electronic properties of the material and allow for subsequent N-functionalization, opening up a vast chemical space for property tuning.
References
- 1. Design and synthesis of organic electronic materials | Nano Science [nano.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Yi Liu Group @MF - 1. Organic Electronic Materials [yiliu.lbl.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. nbinno.com [nbinno.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Bromo-3-iodonitrobenzene as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: Strategic Value in Medicinal Chemistry
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. 2-Bromo-3-iodonitrobenzene (CAS No: 32337-95-4) has emerged as a linchpin intermediate, prized for its unique trifecta of functional groups that enable selective and sequential chemical transformations.[1][2] Its structure, featuring a nitro group flanked by two different halogens on an aromatic ring, provides a powerful platform for building diverse heterocyclic scaffolds central to many therapeutic agents.
The cornerstone of its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by transition metal catalysts, such as palladium.[3][4] This inherent chemoselectivity allows chemists to functionalize the iodo-position with high precision while preserving the bromo-position for subsequent reactions. This stepwise approach is fundamental to creating complex, multi-substituted aromatic systems from a single, readily available starting material.[5] The electron-withdrawing nature of the nitro group further influences the ring's electronics and can be leveraged as a synthetic handle for cyclization reactions, ultimately leading to the formation of key pharmaceutical cores like carbazoles and phenothiazines.[6][7]
This guide provides an in-depth exploration of this compound's applications, detailing field-proven protocols for key cross-coupling reactions and subsequent cyclization strategies.
| Compound Property | Value |
| CAS Number | 32337-95-4[8] |
| Molecular Formula | C₆H₃BrINO₂[8] |
| Molecular Weight | 327.90 g/mol [8] |
| Appearance | White to pale yellow solid[1] |
| IUPAC Name | 2-bromo-1-iodo-3-nitrobenzene[8] |
Application I: Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis, valued for its functional group tolerance and mild conditions.[9][10] When using this compound, the reaction proceeds with exceptional selectivity at the more labile C-I bond.
Causality of Selectivity: The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex.[11][12] The bond dissociation energy of a C-I bond (approx. 228 kJ/mol) is significantly lower than that of a C-Br bond (approx. 285 kJ/mol). This energy difference makes the oxidative addition into the C-I bond the kinetically favored and often exclusive pathway under controlled conditions, leaving the C-Br bond available for a second, distinct coupling event.[3]
Caption: Selective Suzuki-Miyaura coupling at the C-I position.
Protocol 2.1: Selective Mono-Arylation
Objective: To selectively couple an arylboronic acid at the C-2 position (originally C-I) of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, degassed
-
Water, degassed
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add degassed toluene and degassed water to form a 4:1 solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-3-aryl-nitrobenzene intermediate.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | 85-95% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90-98% |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 80 | 88-96% |
Application II: Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing an alkyne moiety that is a versatile handle for further elaboration in drug synthesis, including click chemistry or cyclization reactions.[13] Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond.[14]
Causality of Selectivity: The mechanism involves a synergistic catalysis between palladium and copper.[15] The palladium catalyst undergoes oxidative addition preferentially into the weaker C-I bond. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) iodide complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13]
Caption: Selective Sonogashira coupling at the C-I position.
Protocol 3.1: Selective Mono-Alkynylation
Objective: To selectively couple a terminal alkyne at the C-2 position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv) in anhydrous THF or DMF.
-
Add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).[3]
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the amine base (e.g., TEA, 2-3 equiv) followed by the terminal alkyne (1.1-1.3 equiv) via syringe.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) under an inert atmosphere.
-
Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue via flash chromatography to obtain the pure 2-bromo-3-(alkynyl)nitrobenzene.
Application III: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[16][17] This reaction allows for the selective introduction of primary or secondary amines at the C-I position of the substrate.
Causality of Selectivity: As with other palladium-catalyzed cross-couplings, the reaction is initiated by the oxidative addition of the Pd(0) catalyst into the C-I bond.[16] The resulting arylpalladium(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst, completing the cycle.[18]
Caption: Selective Buchwald-Hartwig amination at the C-I position.
Protocol 4.1: Selective Mono-Amination
Objective: To selectively couple a primary or secondary amine at the C-2 position of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine Ligand (e.g., XantPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude material by column chromatography to yield the desired N-substituted 2-bromo-3-nitroaniline derivative.
Application IV: Synthesis of Carbazole Scaffolds
Carbazoles are a vital class of N-heterocycles found in numerous pharmaceuticals with anticancer, antibacterial, and anti-inflammatory properties.[19] this compound is an excellent precursor for carbazoles via a sequential coupling and reductive cyclization strategy.
Synthetic Rationale: This approach leverages the chemoselectivity of the substrate.
-
Step 1 (C-C or C-N Coupling): A Suzuki or Buchwald-Hartwig reaction is first performed at the C-I position to install an ortho-substituted aniline or a biaryl system.[6]
-
Step 2 (Reductive Cyclization): The nitro group is then chemically reduced (e.g., with SnCl₂, Fe/HCl, or catalytic hydrogenation). The resulting in-situ generated amine undergoes an intramolecular cyclization, often promoted by a palladium catalyst (e.g., Cadogan cyclization) or via photo-induced methods, to form the carbazole ring system.[6][7]
Caption: Two-step workflow for carbazole synthesis.
Protocol 5.1: Two-Step Synthesis of a Bromo-Carbazole
Objective: To synthesize a bromo-substituted carbazole derivative.
Step 1: Suzuki Coupling
-
Following Protocol 2.1 , couple this compound (1.0 equiv) with 2-aminophenylboronic acid (1.2 equiv).
-
Purify the resulting 2-bromo-2'-amino-3-nitrobiphenyl intermediate by column chromatography.
Step 2: Reductive Cyclization (Cadogan Reaction)
-
Dissolve the purified biphenyl intermediate (1.0 equiv) in a high-boiling solvent like 1,2-dichlorobenzene or triethyl phosphite.
-
Add a reducing agent such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃) (3-5 equiv). These reagents act as both reductants for the nitro group and promoters for the cyclization.
-
Heat the mixture to reflux (160-200 °C) for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under high vacuum.
-
Purify the crude residue by column chromatography to isolate the target bromo-carbazole.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
This compound stands out as a highly strategic and versatile building block in the synthesis of pharmaceutical intermediates. Its well-defined chemoselectivity, stemming from the differential reactivity of its two halogen atoms, enables researchers to perform sequential, site-specific modifications with a high degree of control. The protocols outlined in this guide for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as multi-step cyclizations to form carbazole cores, demonstrate the practical utility of this compound. By providing reliable pathways to complex, high-value molecular scaffolds, this compound continues to be an indispensable tool for professionals in drug development and medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Synthesis of carbazoles: light-promoted tandem coupling of nitroarenes with Grignard reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C6H3BrINO2 | CID 22757695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. calibrechem.com [calibrechem.com]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
An In-Depth Guide to the Step-by-Step Functionalization of 2-Bromo-3-iodonitrobenzene
In the landscape of medicinal chemistry and materials science, the precise construction of multi-substituted aromatic scaffolds is paramount. This compound emerges as a uniquely valuable starting material, offering a platform for the controlled and sequential introduction of diverse functional groups. Its structure, featuring two different halogen atoms (iodine and bromine) and a potent electron-withdrawing nitro group, provides a rich chemical handle for sophisticated molecular engineering.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of this powerful synthetic intermediate. We will move beyond simple procedural lists to explore the underlying principles of reactivity that govern selectivity, providing detailed, field-proven protocols for key transformations. The focus is on leveraging the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve a modular and predictable synthetic strategy.
Section 1: The Foundation of Selectivity — Understanding Substrate Reactivity
The ability to functionalize this compound in a controlled manner hinges on the differential reactivity of its two carbon-halogen bonds. This selectivity is not arbitrary but is governed by fundamental electronic and steric principles.
Inherent Reactivity Hierarchy: C–I vs. C–Br
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2][3] The efficiency of this step is directly related to the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, making it far more susceptible to cleavage and subsequent reaction.[4] This establishes a clear and reliable reactivity hierarchy: C–I >> C–Br .
This intrinsic difference is the cornerstone of any selective functionalization strategy, allowing chemists to target the iodine position with high fidelity while leaving the bromine atom untouched for a subsequent transformation. The strongly electron-withdrawing nitro group further activates the ring, making both halogen positions more susceptible to oxidative addition than they would be on a non-activated ring.[5]
Diagram 1: Reactivity Map of this compound
Caption: Reactivity hierarchy of functional groups on the this compound scaffold.
Section 2: Phase 1 — Selective Functionalization at the C–I Position
Leveraging the principles outlined above, the first phase of derivatization focuses exclusively on the C-I bond. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their exceptional reliability, broad substrate scope, and high functional group tolerance.[6][7] The general mechanism for these transformations proceeds through a Pd(0)/Pd(II) catalytic cycle.[8]
Diagram 2: Generalized Palladium Cross-Coupling Cycle
Caption: The canonical catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most versatile method for forming biaryl structures.[9][10] It involves the reaction of the aryl iodide with an organoboron species, typically a boronic acid or its ester derivative.[8]
Experimental Protocol:
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).
-
Reagents: Add a base, such as K₂CO₃ (3.0 equiv.) or Cs₂CO₃ (2.5 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v) or toluene/ethanol/water.
-
Reaction: Purge the flask with an inert gas (Argon or Nitrogen). Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Base | Catalyst System | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 85 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(OAc)₂/SPhos | 80 | >95 |
| 3 | Thiophene-3-boronic acid | K₂CO₃ | Pd(PPh₃)₄ | 90 | ~88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂/SPhos | 80 | >92 |
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for installing alkyne moieties onto an aromatic ring, using a terminal alkyne as the coupling partner.[11][12] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[13]
Experimental Protocol:
-
Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 3-5 mol%).
-
Solvent & Base: Dissolve the solids in a suitable solvent such as THF or DMF. Add a degassed amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent.
-
Reagents: Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of aryl amines, the Buchwald-Hartwig amination offers a powerful and general approach.[14][15] It couples the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[16][17]
Experimental Protocol:
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).
-
Reagents: Add the amine (1.2 equiv.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ether or ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amine by silica gel chromatography.
Section 3: Phase 2 — Iterative Functionalization at the C–Br Position
A key advantage of the selective Phase 1 functionalization is that the product is a valuable bromo-nitro-aryl intermediate, primed for a second transformation at the now-vacant C-Br position. This sequential approach allows for the construction of highly complex and unsymmetrically substituted aromatic compounds.[18]
Generally, coupling at the C-Br bond requires more forcing conditions than at the C-I bond, such as higher temperatures, longer reaction times, or the use of more active catalyst systems (e.g., those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands).[19][20]
Diagram 3: Sequential Functionalization Workflow
Caption: A workflow illustrating the two-phase strategy for disubstitution.
General Protocol Considerations for C-Br Coupling:
-
Catalyst Choice: Systems based on ligands like XPhos, SPhos, or RuPhos with Pd(OAc)₂ or Pd₂(dba)₃ are often effective.
-
Temperature: Reaction temperatures may need to be increased to 100-120 °C.
-
Base: A strong base like K₃PO₄ or Cs₂CO₃ for Suzuki, or NaOt-Bu for Buchwald-Hartwig, is typically required.
-
Reaction Time: Monitor carefully, as reaction times can be longer.
By applying a second, distinct cross-coupling reaction (which can be another Suzuki, Sonogashira, Buchwald-Hartwig, or other named reaction), researchers can introduce a second point of diversity with high precision.
Conclusion and Outlook
This compound is a superb substrate for building molecular complexity through sequential, site-selective cross-coupling. The predictable and highly differentiated reactivity of the C-I and C-Br bonds provides a reliable handle for a two-stage functionalization strategy. By first targeting the more labile C-I bond under milder conditions, a mono-substituted bromo-intermediate is cleanly generated. This product can then be subjected to a second coupling reaction under more forcing conditions to modify the C-Br bond. This modular approach grants chemists precise control over the final architecture of the molecule, making it an invaluable tool in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. jmcct.com [jmcct.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Bromo-3-iodonitrobenzene
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-bromo-3-iodonitrobenzene (CAS No. 32337-95-4), a critical chemical intermediate.[1] The strategic arrangement of its functional groups—a nitro moiety and two distinct halogens—makes it an exceptionally versatile building block for complex molecules in the pharmaceutical, agrochemical, and specialty chemical sectors.[2][3] The protocol detailed herein is based on a well-established and scalable synthetic route, prioritizing safety, efficiency, and high purity of the final product. We will delve into the chemical principles, provide a step-by-step methodology, and discuss critical process parameters essential for successful scale-up.
Introduction and Strategic Importance
This compound is a tri-substituted benzene derivative whose value lies in its unique reactivity. The electron-withdrawing nitro group influences the aromatic ring's electronics, while the bromine and iodine atoms serve as distinct reactive sites for sequential, selective transformations such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2][4] This allows for the precise and controlled construction of complex molecular architectures, making it an indispensable intermediate for synthesizing novel therapeutic agents and advanced materials.[2][3]
The synthetic pathway outlined in this note proceeds via the diazotization of 2-bromo-3-nitroaniline followed by a Sandmeyer-type iodination. This route is chosen for its reliability, use of readily available reagents, and proven scalability.
Overview of the Synthetic Pathway
The synthesis is a two-stage process conceptually, starting from the key intermediate, 2-bromo-3-nitroaniline. The core transformation involves converting the primary amino group into a diazonium salt, which is an excellent leaving group and is subsequently displaced by an iodide ion.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale that is directly translatable to larger-scale production with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 100g scale) | Notes |
| 2-Bromo-3-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 1.0 | 100.0 g | Starting Material[5] |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~8.5 | 400 mL | Reaction Medium |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 34.8 g | Diazotizing Agent |
| Potassium Iodide | KI | 166.00 | 1.5 | 114.8 g | Iodine Source |
| Deionized Water | H₂O | 18.02 | - | As needed | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~1 L | Extraction Solvent |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | As needed | Quenching Agent |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | ~200 mL | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |
| Ice | - | - | - | As needed | Cooling |
Step-by-Step Procedure
Step 1: Diazotization of 2-Bromo-3-nitroaniline
-
Preparation: In a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 400 mL of concentrated sulfuric acid.
-
Dissolution: Cool the sulfuric acid to below 10 °C in an ice bath. Slowly and portion-wise, add 100.0 g (0.461 mol) of 2-bromo-3-nitroaniline. The addition is exothermic; maintain the temperature below 20 °C. Stir until all solids are dissolved.
-
Cooling: Cool the resulting dark solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range for the stability of the diazonium salt.[6][7]
-
Nitrite Addition: In a separate beaker, dissolve 34.8 g (0.504 mol, 1.1 eq.) of sodium nitrite in 100 mL of deionized water and cool the solution.
-
Reaction: Add the sodium nitrite solution dropwise to the stirred aniline solution over 60-90 minutes. The rate of addition must be controlled to ensure the reaction temperature does not exceed 5 °C.[6]
-
Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. To confirm complete diazotization, a drop of the reaction mixture can be tested on starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid, signifying the consumption of the starting amine.[6] The resulting solution contains the aryl diazonium salt intermediate.
Step 2: Iodination and Product Isolation
-
Iodide Solution: In a separate, larger reaction vessel (e.g., 5L), dissolve 114.8 g (0.692 mol, 1.5 eq.) of potassium iodide in 500 mL of deionized water and cool to approximately 10 °C.
-
Sandmeyer-type Reaction: Slowly add the cold diazonium salt solution from Step 1 into the vigorously stirred potassium iodide solution. A robust stirring is essential to manage the evolution of nitrogen gas and ensure efficient mixing.[8] The reaction is typically accompanied by the formation of a dark precipitate.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-3 hours to ensure the complete decomposition of the diazonium salt.
-
Quenching: Add a saturated solution of sodium thiosulfate portion-wise until the dark color of excess iodine dissipates, resulting in a lighter-colored slurry.
-
Extraction: Transfer the reaction mixture to a large separatory funnel and extract the product with dichloromethane (2 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 200 mL) and brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Purification
For large-scale operations, recrystallization is the preferred method for purification.
-
Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Outcome:
-
Yield: 75-85%
-
Purity: >98% (by HPLC)
-
Appearance: Pale yellow to off-white crystalline solid.
Mechanistic Insights and Process Rationale
The success of this synthesis hinges on understanding the underlying chemical principles.
Caption: Simplified mechanism for the diazotization and iodination steps.
-
Why Low Temperature is Critical: Aromatic diazonium salts are notoriously unstable at elevated temperatures and can readily decompose to form phenols or engage in unwanted side reactions.[6][7] Maintaining a temperature of 0-5 °C throughout the diazotization process is the single most important parameter for achieving a high yield.
-
Role of Strong Acid: The strong acid serves two purposes: it reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ, and it protonates the starting aniline, keeping it in solution.[7][9]
-
Iodide as the Nucleophile: Unlike Sandmeyer reactions for introducing chlorine or bromine, which require a copper(I) catalyst, the introduction of iodine is facile.[10][11] The iodide ion (I⁻) is a strong enough nucleophile to displace the diazo group without catalysis, simplifying the process and avoiding potential copper contamination in the final product.[8][12]
Safety Considerations for Scale-Up
-
Exothermic Reactions: Both the dissolution of the aniline in acid and the diazotization reaction are exothermic. Adequate cooling capacity is essential to maintain temperature control.
-
Gas Evolution: The decomposition of the diazonium salt in the iodination step releases a large volume of nitrogen gas. The reaction vessel must be appropriately sized and vented to handle this off-gassing safely.
-
Hazardous Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is a strong oxidizer and is toxic. All reagents should be handled with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood or production bay.
-
Diazonium Salt Instability: Although stable in the cold acidic solution, isolated diazonium salts are explosive when dry. The process is designed for the in situ generation and immediate consumption of this intermediate, and it should never be isolated.
Conclusion
The described method provides a reliable and scalable pathway for the synthesis of this compound. By carefully controlling critical parameters, particularly temperature during the diazotization step, researchers and production chemists can consistently obtain high yields of this valuable intermediate. The avoidance of a metal catalyst in the iodination step further enhances the protocol's industrial applicability, offering a cost-effective and cleaner synthesis.
References
- 1. This compound | C6H3BrINO2 | CID 22757695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 14577494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. Diazotisation [organic-chemistry.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 2-Bromo-3-iodonitrobenzene
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 2-bromo-3-iodonitrobenzene. This substrate presents a unique and often challenging chemoselectivity problem due to the presence of two distinct halogen atoms (I, Br) on an electron-deficient nitroarene core. This guide is structured to provide actionable insights, moving from foundational protocols to advanced troubleshooting, to help you maximize the yield and selectivity of your reactions.
Part 1: The Core Challenge & Recommended Starting Protocol
The primary hurdle in this reaction is achieving selective coupling at one halogen site without activating the other. The general reactivity trend for oxidative addition to a Palladium(0) center is C–I > C–Br > C–OTf >> C–Cl.[1] This inherent reactivity difference is the key to selectively functionalizing the C-I bond while leaving the C-Br bond intact for subsequent transformations.
Recommended Starting Protocol: Selective C–I Arylation
This protocol is designed as a robust starting point for the selective Suzuki coupling at the C-I position.
Reagents & Conditions Table
| Component | Recommendation | Equivalents | Purpose |
| Aryl Halide | This compound | 1.0 | Limiting Reagent |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.1 - 1.3 | Coupling Partner |
| Palladium Precatalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 1 - 3 mol% | Catalyst Source |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | Boronate Activation |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | 0.1 - 0.2 M | Reaction Medium |
| Temperature | 80 - 90 °C | N/A | Overcome Activation Energy |
| Atmosphere | Nitrogen or Argon | N/A | Prevent Catalyst Oxidation |
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1]
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the aryl halide.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-16 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with this compound.
Q1: My reaction yield is low, and I'm recovering mostly starting material. What's the first thing to check?
A1: Low conversion often points to an issue with the catalyst's activity or the reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species may not be generating efficiently or is being deactivated. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction.[2] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2] Ensure your phosphine ligands have not been oxidized by air; use fresh, properly stored reagents.[1]
-
Insufficient Temperature: The oxidative addition step has an activation energy barrier.[2] If 80 °C is giving low conversion, consider incrementally increasing the temperature to 90-100 °C.
-
Oxygen Contamination: Oxygen can deactivate your catalyst.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
Q2: I'm seeing significant amounts of a byproduct from coupling at the C-Br bond, losing my desired selectivity. How can I improve selectivity for the C-I bond?
A2: Loss of selectivity means the C-Br bond is undergoing oxidative addition. This can happen if the reaction conditions are too harsh or the catalyst system is too reactive.
-
Lower the Temperature: The energy difference for oxidative addition into the C-I vs. C-Br bond is key. Lowering the temperature (e.g., from 90 °C back to 70-80 °C) can often restore selectivity by favoring the lower activation energy pathway of C-I cleavage.
-
Ligand Choice: While bulky, electron-rich ligands (e.g., Buchwald ligands) are excellent for activating stubborn C-Br or C-Cl bonds, they may be too active for this substrate, leading to poor selectivity.[3][4] Sticking with less activating, traditional ligands like PPh₃ is often better for preserving the C-Br bond.[5]
-
Catalyst Loading: High catalyst loading can sometimes lead to side reactions. Try reducing the catalyst loading to 0.5-1 mol%.
Q3: My major byproduct is 2-bromonitrobenzene (de-iodination) or 3-iodonitrobenzene (de-bromination). What causes this?
A3: This is a classic dehalogenation side reaction. After oxidative addition, the palladium complex can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated arene.[6]
-
Source of Hydride: Common sources include amine bases or alcohol solvents. If using an amine base, switch to an inorganic carbonate or phosphate base. If using an alcohol co-solvent, ensure it's not the primary solvent and consider using a fully aprotic system like Toluene or Dioxane with aqueous base.
-
Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.
Q4: I'm also seeing homocoupling of my boronic acid. How do I prevent this?
A4: Homocoupling is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst and facilitate the unwanted coupling of two boronic acid molecules.[3]
-
Rigorous Degassing: This is the most critical factor. Bubble inert gas through your solvent for at least 15-30 minutes before use.
-
Use a Boronic Ester: Boronic acids, especially electron-deficient ones, can be unstable.[1] Converting the boronic acid to a more robust pinacol (BPin) or MIDA ester can prevent decomposition and reduce side reactions.[2][7]
Q5: The nitro group on my substrate seems to be causing issues. Are there specific incompatibilities I should be aware of?
A5: Yes, the strong electron-withdrawing nature of the nitro group can influence the reaction. While it generally makes the aryl halide more reactive towards oxidative addition, it can also be susceptible to reduction under certain conditions, although this is less common in standard Suzuki protocols.
-
Base Compatibility: While strong bases are often used in Suzuki reactions, very harsh conditions could potentially interact with the nitro group. Milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally safe and effective.[2]
-
Catalyst Choice: Certain highly reactive catalyst systems developed for C-NO₂ coupling exist, but these require specific ligands like BrettPhos and are designed to activate the nitro group itself, which is not the goal here.[8][9] Sticking to standard Pd/phosphine systems is advisable.
Part 3: Mechanistic Insights & Visualization
Understanding the catalytic cycle is key to effective troubleshooting. The central challenge with this compound is controlling the first step: Oxidative Addition.
Diagram 1: The Chemoselectivity Challenge
The diagram below illustrates the critical decision point in the catalytic cycle. The desired pathway involves selective oxidative addition of the Pd(0) catalyst into the weaker C-I bond. The undesired pathway, which leads to loss of selectivity and the wrong product, involves addition into the C-Br bond.
Caption: Chemoselective control in the Suzuki catalytic cycle.
Diagram 2: Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use this workflow to diagnose and solve common problems.
Caption: Systematic troubleshooting workflow for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme.de [thieme.de]
Technical Support Center: Purification of Crude 2-Bromo-3-Iodonitrobenzene
Introduction
Welcome to the technical support center for the purification of crude 2-bromo-3-iodonitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methodologies for its purification. As a Senior Application Scientist, I have synthesized the following information to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows. This document is structured to anticipate and address the common challenges encountered during the purification of this and similar halogenated nitroaromatic compounds.
Troubleshooting Guide: Common Purification Issues
This section is formatted as a series of questions and answers to directly address specific experimental challenges.
Recrystallization Issues
Q1: I performed a recrystallization, but my product is still impure according to NMR analysis. What went wrong?
This is a common issue that can arise from several factors. Let's break down the possibilities:
-
Inadequate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1]. If the impurities have similar solubility profiles to your desired product in the chosen solvent, they will co-crystallize.
-
Solution: A systematic solvent screen is recommended. For a compound like this compound, common solvents to test include ethanol, methanol, hexane, or mixtures like ethanol/water[1].
-
-
Cooling Rate Was Too Fast: Rapid cooling can trap impurities within the crystal lattice[1].
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This gradual temperature change promotes the formation of purer crystals.
-
-
Insufficient Washing of Crystals: Residual mother liquor on the crystal surface will contain impurities.
-
Solution: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Q2: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens with low-melting point compounds or when using solvent pairs where the compound is highly soluble in one and poorly soluble in the other.
-
Solution 1: Use a Two-Solvent System Correctly. When using a solvent pair (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) at its boiling point. Then, add the "poor" solvent (water) dropwise until the solution becomes cloudy. Reheat to get a clear solution, and then allow it to cool slowly.
-
Solution 2: Reduce the Initial Solvent Volume. Using a large excess of the "good" solvent can sometimes promote oiling out. Try to use the minimum amount of hot solvent required to dissolve the compound.
-
Solution 3: Try a Different Solvent System. Consider solvents like hexane or cyclohexane, where the compound may have a more suitable solubility profile for crystallization.
Column Chromatography Issues
Q3: I'm having trouble separating this compound from its isomers using column chromatography. The spots are too close on the TLC plate.
Isomeric separation can be challenging due to their similar polarities. Here's how to approach this:
-
Optimize Your Eluent System: The key is to find a solvent system that provides the best possible separation (ΔRf) on a Thin Layer Chromatography (TLC) plate.
-
Recommendation: For non-polar compounds like halogenated nitrobenzenes, start with a non-polar solvent like hexane and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane[1]. Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation on the column[1].
-
-
Use a High-Efficiency Stationary Phase: Ensure you are using high-quality silica gel with a consistent particle size.
-
Column Dimensions and Packing: A long, narrow column will provide better separation than a short, wide one. Proper packing of the silica gel slurry is crucial to avoid channeling.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band[1]. Using too much solvent for loading will broaden the initial band and lead to poor separation.
Q4: My compound is streaking on the TLC plate and the column. What is causing this?
Streaking, or tailing, is often a sign of one of the following issues:
-
Compound Overload: You may be spotting too much material on the TLC plate or loading too much onto the column.
-
Solution: Use a more dilute solution for TLC spotting. For the column, ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
-
-
Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to move the compound effectively, or it may be too polar, causing it to move too quickly with everything else.
-
Solution: Re-evaluate your solvent system using TLC.
-
-
Compound Instability: The compound might be degrading on the silica gel, which is slightly acidic.
-
Solution: You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, decomposition is likely. In such cases, you can either use a less acidic stationary phase like alumina or add a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent to neutralize the silica gel[1].
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
-
Molecular Formula: C₆H₃BrINO₂[2]
-
Molecular Weight: 327.90 g/mol [2]
-
Appearance: Typically a solid at room temperature.[3]
-
IUPAC Name: 2-bromo-1-iodo-3-nitrobenzene[2]
Q2: What are the common impurities I should expect in my crude this compound?
The impurities will largely depend on the synthetic route used. A common method for synthesizing such compounds is through electrophilic aromatic substitution. Potential impurities include:
-
Isomers: Other isomers such as 1-bromo-2-iodo-3-nitrobenzene or products from further nitration are possible.[4]
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual starting materials.
-
Byproducts from Side Reactions: The specific byproducts will be dictated by the reagents and conditions used in the synthesis.
Q3: How can I effectively monitor the purity of my fractions during column chromatography?
Thin Layer Chromatography (TLC) is the standard method for monitoring column chromatography fractions[1].
-
Procedure:
-
Collect fractions in separate test tubes.
-
Spot each fraction on a TLC plate. It's also good practice to spot your crude starting material and a co-spot (crude and fraction) for comparison.
-
Elute the TLC plate with the same solvent system used for the column.
-
Visualize the spots (e.g., under UV light).
-
Combine the fractions that show a single spot corresponding to your pure product.
-
Q4: Is distillation a viable purification method for this compound?
While distillation is a powerful technique for purifying liquids, it is generally most effective for separating compounds with significantly different boiling points[1]. Given that this compound is a solid at room temperature and its isomers will likely have very similar boiling points, distillation is not the recommended primary purification method. Recrystallization and column chromatography are more suitable.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., ethanol). Heat the mixture. If the solid dissolves completely when hot and reappears upon cooling, it is a good candidate solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves[1].
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[1].
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. You can then place the flask in an ice bath to maximize the yield of crystals[1].
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent[1].
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent[1].
Protocol 2: Column Chromatography
-
Eluent Selection: Use TLC to determine the optimal eluent system that gives your desired compound an Rf of approximately 0.2-0.3.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane)[1].
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica bed with a pipette[1].
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can gradually increase the polarity of the eluent if necessary to elute the compound[1].
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product[1].
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography of Halogenated Nitrobenzenes
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (95:5) | Low | Good starting point for separation of non-polar isomers. |
| Hexane / Dichloromethane (90:10) | Low-Medium | Offers different selectivity compared to ethyl acetate. |
| Cyclohexane / Toluene (80:20) | Low | Can be effective for aromatic compounds. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization issues.
References
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-3-iodonitrobenzene
Welcome to the technical support center for researchers utilizing 2-bromo-3-iodonitrobenzene in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, mechanistically-driven troubleshooting advice in a direct question-and-answer format to address common challenges and side product formations encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am attempting a cross-coupling reaction with this compound and my primary product is the result of coupling at the iodine position, but I also see significant side products. What are the most common impurities I should expect?
When working with this compound, you are dealing with a substrate that has three potentially reactive sites: the C-I bond, the C-Br bond, and the nitro group. The reactivity of the carbon-halogen bond in the crucial oxidative addition step of the catalytic cycle generally follows the order C-I > C-Br > C-Cl.[1] Therefore, selective coupling at the iodine position is expected under carefully controlled conditions.
However, several side products frequently arise. The most common are:
-
Homocoupling Products: Dimerization of your coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).[2][3]
-
Protodehalogenated Products: Replacement of the iodine or bromine atom with a hydrogen atom, yielding 2-bromo-nitrobenzene or 3-iodonitrobenzene.
-
Nitro Group Reduction Products: Reduction of the -NO₂ group to an aniline (-NH₂), forming 2-bromo-3-iodoaniline.
-
Products of Disubstitution: If the reaction is pushed too hard (high temperature, long reaction time), you may see coupling at both the iodo and bromo positions.
Understanding the mechanistic origin of these impurities is the first step toward eliminating them.
Q2: What is causing the significant formation of homocoupled dimers of my boronic acid (Suzuki) or alkyne (Sonogashira) partner?
Homocoupling is a pervasive side reaction that competes with the desired cross-coupling pathway.[4] It reduces the yield of your target molecule and complicates purification.
Primary Causes & Mechanisms:
-
Oxygen Contamination (Glaser or Hay Coupling): In Sonogashira reactions, the presence of oxygen facilitates the copper-catalyzed oxidative homocoupling of terminal alkynes to form a 1,3-diyne.[2][5] Similarly, in Suzuki reactions, oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can induce homocoupling of the organoboron reagent.[3]
-
Transmetalation Issues: If the transmetalation step (transfer of the organic group from boron or copper to palladium) is slow relative to other processes, the concentration of reactive organometallic species that can undergo homocoupling increases.[6][7]
Troubleshooting Strategies:
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen. Ensure you are using a robust degassing technique for all solvents and reagents (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes).[3]
-
Use a Pd(0) Source: Pre-catalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ are already in the active Pd(0) state, reducing the potential for Pd(II)-mediated side reactions.[8]
-
Copper-Free Sonogashira: To eliminate Glaser homocoupling, consider a copper-free Sonogashira protocol. While sometimes slower, they are highly effective at preventing alkyne dimerization.[5][9]
-
Optimize Base and Ligand: The choice of base and ligand can dramatically influence the relative rates of the catalytic steps.[10]
Q3: My mass spectrometry analysis shows the formation of 2-nitrobromobenzene. What is the mechanism of this protodehalogenation and how can I prevent it?
Protodehalogenation is the replacement of a halogen with a hydrogen atom. This side reaction directly consumes your starting material and arises from the generation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][8]
Mechanistic Pathway: The catalytically active Pd(0) complex undergoes oxidative addition with this compound to form an Ar-Pd(II)-I intermediate. If this intermediate encounters a hydride source before it can undergo transmetalation with your coupling partner, a Pd-H species can form. This can then lead to reductive elimination, releasing the dehalogenated arene (in this case, 2-nitrobromobenzene if the reaction started at the iodine position) and regenerating the Pd(0) catalyst.
Sources of Hydride:
-
Bases: Strong alkoxide bases or amines can generate Pd-H species.[8]
-
Solvents: Alcohols or residual water can act as proton/hydride sources.[11]
-
Organoboron Reagents: Impurities or decomposition of the boronic acid can sometimes lead to hydride transfer.
Troubleshooting Strategies:
-
Base Selection: Switch to a weaker, non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃. Avoid strong alkoxide bases if dehalogenation is severe.[1]
-
Solvent System: Use anhydrous aprotic solvents such as dioxane, THF, or toluene. If an aqueous system is required, carefully control the water content.[1]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can accelerate the rate of reductive elimination for the desired product, outcompeting the dehalogenation pathway.[6]
Q4: I've noticed a byproduct with a mass corresponding to the reduction of the nitro group to an amine. Why does this happen and what conditions favor preserving the nitro group?
The nitro group is an electron-withdrawing group that is susceptible to reduction under various chemical conditions, including some that overlap with cross-coupling reactions.[12][13]
Probable Causes:
-
Palladium-Catalyzed Hydrogenation: If a source of hydrogen is present (even trace amounts), the palladium catalyst itself can facilitate the reduction of the nitro group. This is essentially a competing catalytic hydrogenation reaction. Common hydrogen sources include certain solvents (e.g., alcohols acting as hydrogen donors) or impurities.
-
Reductive Reagents: Some bases or additives can act as reducing agents. For instance, using phosphines as ligands can sometimes lead to deoxygenation of the nitro group, although this is less common than direct reduction.[12]
-
Catalyst Choice: While palladium is standard, certain catalyst systems are more prone to facilitating reductions. For instance, using Pd/C with a hydrogen source is a classic method for nitro reduction and should be avoided.[14]
Troubleshooting Strategies:
-
Choice of Solvent and Base: Use aprotic solvents (toluene, dioxane) and avoid alcohols. Use inorganic bases like carbonates or phosphates.
-
Ligand Selection: Use ligands that are not easily oxidized and that promote a fast cross-coupling turnover, minimizing the time the substrate is exposed to potentially reductive conditions.
-
Avoid Hydrogen Sources: Do not perform the reaction under a hydrogen atmosphere (unless specifically intended for a reductive coupling). Ensure reagents are free from contaminants that could serve as hydrogen donors.
Troubleshooting Guide: A Systematic Approach
Use the following flowchart and table to diagnose and resolve common issues.
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting common side products.
Table 1: Influence of Reaction Parameters on Side Product Formation
| Parameter | Issue: Homocoupling | Issue: Protodehalogenation | Issue: Nitro Reduction | Recommended Starting Point for this compound |
| Catalyst | High Pd(II) concentration can increase rates. | Can be influenced by catalyst's propensity to form Pd-H species. | Pd catalysts can facilitate hydrogenation if H₂ source is present. | Pd₂(dba)₃ with a suitable ligand (e.g., SPhos for Suzuki). |
| Ligand | Less influential than O₂ levels. | Bulky, electron-rich ligands can outcompete it by accelerating reductive elimination. | Less direct impact, but fast turnover is beneficial. | SPhos, XPhos, or other bulky biaryl phosphines. |
| Base | Can affect catalyst stability and reaction rate. | Strong bases (e.g., NaOtBu) are major culprits. | Can sometimes act as a reductant or H₂ source. | K₃PO₄ or Cs₂CO₃. |
| Solvent | Less direct impact. | Protic solvents (alcohols, water) are a primary source of protons. | Alcohols can be hydrogen donors. | Anhydrous Dioxane or Toluene. |
| Atmosphere | CRITICAL. O₂ is a primary cause. | Less direct impact. | Must be inert; no H₂. | Rigorously deoxygenated Argon or Nitrogen. |
| Temperature | Higher temps can accelerate side reactions. | Can increase if desired reaction is sluggish. | Higher temps can promote reduction. | Start at 80 °C and adjust as needed. |
Exemplary Protocol: Minimizing Homocoupling in a Sonogashira Reaction
This protocol details a copper-free Sonogashira coupling of this compound with an alkyne, designed specifically to suppress the formation of the homocoupled diyne byproduct.
Objective: To selectively synthesize 2-bromo-3-(alkynyl)nitrobenzene.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add K₃PO₄. Heat the flask under high vacuum for 10 minutes, then allow it to cool to room temperature and backfill with argon.
-
Reagent Addition: Under a positive flow of argon, add Pd₂(dba)₃, SPhos, and this compound to the flask.
-
Solvent and Reagent Degassing: In a separate flask, prepare a solution of the terminal alkyne in 1,4-dioxane. Subject this solution to three freeze-pump-thaw cycles to ensure it is completely free of dissolved oxygen.
-
Reaction Setup: Using a syringe, add the degassed dioxane/alkyne solution to the Schlenk flask containing the solid reagents.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Check for the disappearance of the starting material and the absence of the alkyne dimer.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Representation of the Catalytic Cycle and Divergent Side Reactions
Caption: The Pd(0)/Pd(II) catalytic cycle and key off-cycle pathways leading to common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 2-Bromo-3-Iodonitrobenzene
Welcome to the technical support center for Sonogashira reactions involving 2-bromo-3-iodonitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here, we address common challenges and provide actionable troubleshooting strategies rooted in mechanistic understanding and field-proven experience.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction is not working. I'm only recovering my starting material. What are the likely causes and how can I fix it?
Answer:
Complete failure of a Sonogashira reaction points to fundamental problems with your reaction setup, reagents, or catalyst system. Let's break down the most critical factors to investigate.
1. Catalyst Inactivity or Decomposition:
-
The Problem: The active Pd(0) species is sensitive to oxygen and can decompose to form palladium black, rendering it catalytically inactive.[1][2] This is often observed as a black precipitate in the reaction flask.[1][2] Many commercially available Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, require in situ reduction to Pd(0) to initiate the catalytic cycle.[3] If this reduction fails, the reaction will not proceed.
-
Causality: Oxygen can oxidize the Pd(0) catalyst, leading to agglomeration and precipitation.[1] Impurities in reagents or solvents can also "poison" the catalyst, inhibiting its activity.[1]
-
Troubleshooting Protocol:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent(s) and reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1][2] Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Ensure your aryl halide, alkyne, and base are of high purity.[1] Consider purifying your starting materials if their quality is uncertain. Amine bases, in particular, should be distilled before use to remove any oxidized impurities.[1]
-
Verify Catalyst and Ligand Quality: Use fresh, high-quality palladium catalysts and phosphine ligands. Phosphine ligands can be susceptible to oxidation.
-
2. Inappropriate Reaction Conditions:
-
The Problem: The chosen solvent, base, or temperature may not be optimal for this specific substrate.
-
Causality: The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture.[1] The base plays a crucial role in deprotonating the terminal alkyne to form the copper acetylide; if the base is too weak or sterically hindered, this step will be inefficient.[2] While many Sonogashira reactions with aryl iodides proceed at room temperature, electron-deficient or sterically hindered substrates may require heating.[3][4]
-
Troubleshooting Protocol:
-
Solvent Screening: If solubility is an issue, consider switching to a different solvent. Common choices include THF, DMF, and toluene.[1] For some substrates, using the amine base as the solvent can be effective.[4]
-
Base Optimization: Triethylamine and diisopropylamine are common bases.[2] However, for challenging couplings, you might need to explore other organic or inorganic bases.
-
Temperature Adjustment: Gradually increase the reaction temperature. For aryl bromides, heating is often necessary.[2][3] However, be aware that higher temperatures can also lead to side reactions.[4]
-
Question 2: I'm observing significant formation of a byproduct that I suspect is a diyne (homo-coupling). How can I minimize this?
Answer:
The formation of alkyne dimers through Glaser-Hay coupling is a well-known side reaction in copper-mediated Sonogashira reactions, especially in the presence of oxygen.[1][3]
1. Presence of Oxygen:
-
The Problem: Oxygen promotes the oxidative homo-coupling of the copper acetylide intermediate.[1][5]
-
Causality: The copper(I) acetylide can be oxidized to a copper(II) species, which then facilitates the dimerization of the alkyne.
-
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: As mentioned previously, meticulous degassing of solvents and maintaining an inert atmosphere are paramount to minimizing homo-coupling.[1]
-
Use of Hydrogen Gas: In some cases, using an atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to significantly reduce the formation of homo-coupled products.[5][6]
-
2. High Copper Catalyst Loading:
-
The Problem: An excessive amount of the copper(I) co-catalyst can accelerate the rate of homo-coupling.
-
Causality: A higher concentration of the copper acetylide intermediate increases the probability of the undesired dimerization pathway.
-
Troubleshooting Protocol:
-
Reduce Copper(I) Iodide Loading: Carefully titrate down the amount of CuI used in the reaction. Often, a substoichiometric amount relative to the palladium catalyst is sufficient.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low instantaneous concentration, thereby disfavoring the bimolecular homo-coupling reaction.[1]
-
3. Switch to a Copper-Free Protocol:
-
The Problem: The presence of copper is the root cause of Glaser-Hay coupling.
-
Causality: By eliminating the copper co-catalyst, the primary pathway for alkyne dimerization is removed.
-
Troubleshooting Protocol:
-
Implement a Copper-Free Sonogashira Reaction: Numerous copper-free protocols have been developed.[3][7][8] These methods often require specific ligands or different reaction conditions to achieve high efficiency but are highly effective at preventing homo-coupling.[2][3] For instance, a mild protocol for the copper-free Sonogashira coupling of aryl iodides in water under aerobic conditions has been developed using PdCl₂ in the presence of pyrrolidine.[7]
-
Question 3: My reaction is sluggish, and I'm getting a mixture of mono- and di-alkynylated products. How can I improve the conversion and selectivity?
Answer:
Achieving high conversion and selectivity with a di-halogenated substrate like this compound requires careful control over the reaction conditions to exploit the differential reactivity of the C-I and C-Br bonds.
1. Inefficient Oxidative Addition:
-
The Problem: The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step in many cross-coupling reactions. With this compound, the C-I bond is significantly more reactive than the C-Br bond.[3][4] However, if the conditions are not optimal, even the C-I bond cleavage can be slow.
-
Causality: The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[2][3][4] This difference in reactivity allows for selective coupling at the iodine-bearing position if the reaction conditions are mild enough.[3]
-
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand can have a profound impact on the rate of oxidative addition. Bulky, electron-rich phosphine ligands can accelerate this step.[9] Consider screening different ligands to find the optimal one for your system.
-
Temperature Control: To favor mono-alkynylation at the iodine position, start with milder conditions (e.g., room temperature).[3] If the reaction is sluggish, a modest increase in temperature may be necessary. For di-alkynylation, higher temperatures will likely be required to activate the C-Br bond.
-
Catalyst Loading: Increasing the catalyst loading (both palladium and copper) can improve the reaction rate, but this should be done judiciously to avoid increased side reactions and cost.
-
2. Steric Hindrance:
-
The Problem: The proximity of the bromo and nitro groups to the iodo group in this compound can create steric hindrance, slowing down the reaction.
-
Causality: A sterically encumbered reaction site can make it more difficult for the bulky palladium catalyst to access the C-I bond for oxidative addition.
-
Troubleshooting Protocol:
-
Less Bulky Ligands: While electron-rich ligands are generally beneficial, a very bulky ligand might exacerbate steric hindrance in this specific substrate. A careful balance between the electronic and steric properties of the ligand is necessary.
-
Smaller Alkynes: If possible, using a less sterically demanding alkyne coupling partner can also improve the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: In this compound, which halide will react first in a Sonogashira coupling?
A1: The iodide will react first. The reactivity of aryl halides in Sonogashira reactions follows the order: I > OTf > Br > Cl.[2][3][4] The C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst than the C-Br bond. This allows for selective mono-alkynylation at the iodine position under controlled conditions.[3][9]
Q2: How does the nitro group on the aromatic ring affect the Sonogashira reaction?
A2: The nitro group is a strong electron-withdrawing group. This has two main effects:
-
Activation of the Aryl Halide: The electron-withdrawing nature of the nitro group makes the aryl halide more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This generally increases the reactivity of the C-I and C-Br bonds.
-
Potential for Side Reactions: Nitroarenes can sometimes participate in side reactions in the presence of reducing agents or certain catalysts.[10][11] While the standard Sonogashira conditions are not strongly reducing, it is a factor to be aware of, especially if reaction optimization leads to more forcing conditions.
Q3: Can I run the Sonogashira reaction on this compound without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are a viable and often advantageous alternative, particularly for avoiding the common side reaction of alkyne homo-coupling (Glaser coupling).[1][2][3] These reactions may require different ligands, bases, or solvents to proceed efficiently.[8][12]
Q4: My reaction mixture turns black. What does this mean and what should I do?
A4: The formation of a black precipitate, known as "palladium black," is a sign of palladium catalyst decomposition.[1][2] This occurs when the active Pd(0) species agglomerates and precipitates out of the solution, rendering it inactive. The most common causes are the presence of oxygen or impurities in the reagents or solvents.[1] To prevent this, ensure a strictly inert atmosphere and use high-purity, anhydrous reagents and solvents.[1][2]
Q5: What are some recommended starting conditions for a Sonogashira reaction with this compound?
A5: A good starting point would be to target the more reactive iodide first. A typical protocol might involve:
-
Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-2.5 mol%)
-
Base: Triethylamine or diisopropylamine (often used as the solvent or co-solvent)
-
Solvent: THF or DMF
-
Temperature: Room temperature
-
Atmosphere: Inert (Argon or Nitrogen)
Monitor the reaction by TLC or LC-MS. If no reaction occurs, a gradual increase in temperature may be necessary.
Data Presentation
Table 1: Recommended Catalyst and Ligand Combinations for Sonogashira Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| PdCl₂(PPh₃)₂ | - | 1-5 | A standard, widely used catalyst.[3] |
| Pd(PPh₃)₄ | - | 1-5 | A Pd(0) source, does not require in situ reduction. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 (Pd), 2-4 (Ligand) | Bulky, electron-rich ligand for enhanced activity.[9] |
| Pd(OAc)₂ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Buchwald-type ligand, effective for challenging substrates. |
| PdCl₂ | - | 1 | For copper-free conditions in water with pyrrolidine.[7] |
Table 2: Common Solvents and Bases for Sonogashira Reactions
| Solvent | Base | Temperature Range (°C) | Comments |
| THF | Et₃N, i-Pr₂NH | 25 - 65 | Good general-purpose solvent.[4] |
| DMF | Et₃N, i-Pr₂NH | 25 - 100 | Higher boiling point, good for less reactive substrates. |
| Toluene | Et₃N, i-Pr₂NH | 25 - 110 | Can be useful for substrates with limited solubility in other solvents. |
| Et₃N or i-Pr₂NH | - | 25 - 101 | Base can be used as the solvent.[4] |
| Water | Pyrrolidine | 25 - 50 | For specific copper-free protocols.[7] |
| Dioxane | Cs₂CO₃ | 25 - 100 | Often used in copper-free systems with specific ligands.[13] |
Experimental Protocols & Visualizations
Experimental Workflow: Troubleshooting a Failed Sonogashira Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 2-Bromo-3-iodonitrobenzene
Welcome to the technical support center for advanced aromatic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of synthesizing highly substituted aromatic compounds. The focus of this document is the regioselective synthesis of 2-bromo-3-iodonitrobenzene, a challenging target due to inherent electronic and steric constraints. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the direct electrophilic halogenation of nitrobenzene not a viable route for synthesizing this compound?
A1: The primary obstacle is the powerful directing effect of the nitro (-NO₂) group. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[1][2] Furthermore, it is a meta-director.[3][4][5] This means that any incoming electrophile (like Br⁺ or I⁺) will be directed to the positions meta to the nitro group (C5), not the desired ortho positions (C2 and C3). Attempting to force the reaction to the ortho positions would require harsh conditions that would likely lead to a mixture of undesired products and decomposition.
Q2: What are the main challenges in introducing three adjacent substituents on a benzene ring?
A2: The primary challenge is steric hindrance .[6] The bromine, iodine, and nitro groups are all sterically demanding. Placing them adjacent to one another (a 1,2,3-substitution pattern) creates significant van der Waals strain. This steric congestion can hinder the approach of reagents to the target positions, leading to lower reaction rates, reduced yields, and potentially favoring the formation of less sterically hindered isomers.[7]
Q3: Is a Sandmeyer reaction a more promising approach?
A3: Yes, the Sandmeyer reaction is a powerful and versatile method for introducing a variety of functional groups, including halogens and the nitro group, onto an aromatic ring via a diazonium salt intermediate.[8][9] This approach offers better regiochemical control because the positions of the substituents are "locked in" by the starting aniline. For this target, one could envision starting with 2-bromo-3-iodoaniline and converting the amine to a nitro group, or starting with an appropriately substituted nitroaniline and introducing the halogens via Sandmeyer reactions.[10][11]
Troubleshooting Guide 1: Synthesis via Sandmeyer Reaction from 2-Amino-6-bromonitrobenzene
A plausible synthetic route involves the diazotization of 2-amino-6-bromonitrobenzene followed by a Sandmeyer reaction with an iodide source. This section addresses common problems in this workflow.
Problem 1: Low Yield of Diazonium Salt / Premature Decomposition
-
Symptom: You observe significant gas evolution (N₂) during the diazotization step (addition of nitrite), or the reaction mixture develops a dark tarry appearance. Final yield of the iodo-product is very low.
-
Causality: Aryl diazonium salts are notoriously unstable, especially when heated.[12] The presence of an electron-withdrawing nitro group can further destabilize the diazonium salt. Decomposition leads to the formation of phenols and other unwanted byproducts.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: The diazotization step must be performed at low temperatures, typically between 0-5°C.[10] Use an ice-salt bath to maintain this temperature range throughout the sodium nitrite addition.
-
Slow Reagent Addition: Add the solution of sodium nitrite dropwise and slowly to prevent localized heating.
-
Immediate Use: Do not isolate the diazonium salt. Use the cold diazonium salt solution immediately in the subsequent iodination step.[13]
-
Problem 2: Formation of Phenol Byproduct (2-Bromo-6-hydroxy-nitrobenzene)
-
Symptom: Your final product is contaminated with a significant amount of a more polar impurity, identified as the corresponding phenol.
-
Causality: This occurs when the diazonium salt reacts with water, which is present in the reaction medium. This is a common side reaction that becomes more pronounced if the reaction temperature rises or if the solution is allowed to stand for too long before the addition of the iodide source.[12]
-
Troubleshooting & Optimization:
-
Minimize Water: While aqueous acid is necessary, use the minimum volume required for solubility and efficient stirring.
-
Rapid Subsequent Step: Add the cold diazonium salt solution to the iodide solution (e.g., KI or CuI) without delay.
-
Problem 3: Incomplete Iodination
-
Symptom: A significant amount of starting material (2-amino-6-bromonitrobenzene) or the intermediate phenol is recovered.
-
Causality: The displacement of the diazonium group by iodide may be inefficient. While this reaction often proceeds without a copper catalyst, its efficiency can be substrate-dependent.
-
Troubleshooting & Optimization:
-
Use of Potassium Iodide (KI): A concentrated solution of KI is typically sufficient for the iodination of diazonium salts.[14] Ensure at least a stoichiometric amount, and often an excess, is used.
-
Consider Copper Catalysis: If yields are consistently low, transitioning to a true Sandmeyer condition using copper(I) iodide (CuI) can improve the conversion rate.[11] The Cu(I) salt facilitates the single-electron transfer mechanism that initiates the substitution.[8]
-
Troubleshooting Guide 2: Purification Challenges
The crude product from any synthetic route will likely contain a mixture of regioisomers. Separating these closely related compounds is a significant challenge.
Problem: Co-elution of Isomers during Column Chromatography
-
Symptom: Thin Layer Chromatography (TLC) shows spots that are very close together or overlapping. Column chromatography yields mixed fractions containing the desired this compound and other isomers like 4-bromo-3-iodonitrobenzene.[15][16]
-
Causality: Regioisomers often have very similar polarities, making them difficult to separate using standard chromatographic techniques.[17] The difference in the dipole moment between isomers may be insufficient for effective separation on silica or alumina.
-
Troubleshooting & Optimization:
-
Optimize Eluent System: Systematically screen solvent systems. Start with a non-polar solvent like hexanes and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. Use very shallow gradients during elution.
-
High-Performance Flash Chromatography: Utilize high-performance flash chromatography (HPFC) with high-quality, small-particle-size silica for better resolution.
-
Recrystallization: This is often the most effective method for purifying isomers.[18] A systematic solvent screen is crucial. Look for a solvent in which the desired isomer has high solubility at high temperatures but low solubility at room or cold temperatures, while the impurities remain in solution.
-
| Technique | Advantages | Disadvantages | Best For |
| Column Chromatography | Good for removing baseline impurities and compounds with significantly different polarities. | Often poor at separating closely related regioisomers.[17] | Initial cleanup of the crude reaction mixture. |
| Recrystallization | Excellent for achieving high purity by removing small amounts of isomeric impurities.[18] | Can have lower recovery; finding the right solvent can be time-consuming. | Final purification step when the product is >85% pure. |
| Preparative HPLC | Can provide excellent separation of isomers. | Expensive, time-consuming, and limited by scale. | Small-scale purification for analytical standards. |
Experimental Protocols
Protocol 1: Diazotization of 2-Amino-6-bromonitrobenzene
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-6-bromonitrobenzene (1 eq.) in a mixture of concentrated sulfuric acid and water at room temperature.
-
Cool the resulting solution to 0-5°C using an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[10]
-
Stir the reaction mixture for an additional 30 minutes at 0-5°C. The resulting cold solution of the diazonium salt is used immediately in the next step.
Protocol 2: Sandmeyer Iodination
-
In a separate 500 mL beaker, dissolve potassium iodide (1.5 eq.) in deionized water. Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the potassium iodide solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas and the formation of a precipitate.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Collect the crude solid product by vacuum filtration, wash with cold water, and then with a small amount of cold sodium thiosulfate solution to remove any residual iodine.
-
Dry the crude product under vacuum before proceeding with purification.
Visualizing the Synthetic Challenges
Directing Effects in Electrophilic Aromatic Substitution
The following diagram illustrates why direct halogenation of nitrobenzene is unfavorable for the desired product. The nitro group deactivates the ortho and para positions, making the meta position the most likely site for electrophilic attack.
Caption: Directing effect of the nitro group on electrophilic substitution.
Workflow for Troubleshooting Isomer Separation
This decision tree outlines a logical workflow for tackling the challenging purification of regioisomers.
Caption: Decision workflow for purifying regioisomers.
References
- 1. youtube.com [youtube.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. testbook.com [testbook.com]
- 6. scribd.com [scribd.com]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. maths.tcd.ie [maths.tcd.ie]
- 13. Khan Academy [khanacademy.org]
- 14. maths.tcd.ie [maths.tcd.ie]
- 15. aobchem.com [aobchem.com]
- 16. 4-Bromo-3-iodonitrobenzene | 63037-63-8 | NCA03763 [biosynth.com]
- 17. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for 2-Bromo-3-iodonitrobenzene Reactions
Welcome to the technical support center for reactions involving 2-bromo-3-iodonitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction workup and purification. Here, you will find practical, experience-driven advice in a question-and-answer format, addressing specific challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is complete according to TLC. What is the first step in the workup?
A1: Once the reaction is deemed complete, the initial step is to cool the reaction mixture to room temperature. If a solid palladium catalyst was used, it's often beneficial to filter the mixture through a pad of Celite®. This removes the bulk of the catalyst, simplifying the subsequent extraction process.[1]
Q2: I've performed a Suzuki coupling. How do I remove the boronic acid-related impurities?
A2: Boronic acid and its byproducts can often be removed with an aqueous wash. After diluting the reaction mixture with an organic solvent like ethyl acetate, wash with water and then brine.[2] For more stubborn boron-containing impurities, repeated concentration of the crude product from methanol can be effective, as this forms volatile trimethyl borate.
Q3: I've used a Stille coupling and am struggling to remove the organotin byproducts. What's the best approach?
A3: Organotin compounds are notoriously difficult to remove and are toxic.[3][4] A common and effective method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[3][5][6] This converts the tin byproducts into insoluble organotin fluorides, which can be removed by filtration.[5] Stirring the organic layer with the KF solution for at least an hour is recommended for efficient removal.[4]
Q4: My product, a substituted nitrobenzene, seems to be somewhat water-soluble, and I'm losing it during the aqueous wash. What can I do?
A4: If your product has some water solubility, minimize the volume of aqueous washes. Using brine (a saturated solution of NaCl) for washing can help by decreasing the solubility of organic compounds in the aqueous layer.[7][8] It also aids in removing dissolved water from the organic phase.[8]
Q5: I've performed a Sonogashira coupling. What are the key considerations for its workup?
A5: Sonogashira couplings often use a copper(I) co-catalyst.[9][10][11] After the reaction, it's common to filter the mixture through a pad of celite to remove insoluble materials. The filtrate is then concentrated, and the crude product is purified, typically by column chromatography.[12]
Q6: My reaction was run in a high-boiling polar solvent like DMF or DMSO. How do I effectively remove it?
A6: These solvents are difficult to remove by rotary evaporation alone. A good technique is to dilute the reaction mixture with a large volume of water and then extract your product with a less polar organic solvent like ethyl acetate or diethyl ether.[13] Multiple extractions will be necessary to recover most of your product.
Troubleshooting Guides
Issue 1: Persistent Palladium Catalyst Contamination in the Final Product
Q: I see a persistent black or grey coloration in my product after column chromatography, which I suspect is residual palladium. How can I remove it?
A: This is a common issue. Here's a systematic approach to tackle it:
-
Initial Filtration: Always filter the reaction mixture through Celite® before any aqueous workup. This removes a significant portion of the solid catalyst.[1]
-
Aqueous Washes: Sometimes, specific aqueous washes can help. A wash with a saturated aqueous solution of ammonium chloride can sometimes help in complexing and removing residual palladium.
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through Celite®. Be aware that charcoal can sometimes adsorb your product, so use it judiciously.
-
Specialized Scavengers: If the above methods fail, consider using a commercially available palladium scavenger. These are thiol-functionalized silica gels or polymers that selectively bind to palladium.
Issue 2: Difficulty in Separating the Product from Starting Material by Column Chromatography
Q: My product and the starting this compound have very similar Rf values on TLC. How can I improve their separation?
A: When dealing with compounds of similar polarity, optimizing your chromatography is key.
-
Solvent System Optimization: Experiment with different solvent systems for your flash chromatography. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol system might provide better separation for polar compounds.[14][15]
-
Gradient Elution: Employing a shallow gradient elution during column chromatography can enhance the separation of closely eluting compounds.[15]
-
Alternative Stationary Phases: If silica gel isn't providing adequate separation, consider using a different stationary phase. For polar compounds, alumina or even reversed-phase silica could be effective.[16]
Issue 3: Unexpected Side Products Complicating Purification
Q: I'm observing unexpected spots on my TLC plate after the reaction. What are the likely side products and how do I deal with them?
A: In cross-coupling reactions with di-halogenated substrates, several side reactions can occur.
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) is a common side reaction.[3] These byproducts often have different polarities from your desired product and can usually be separated by column chromatography.
-
Double-Coupling: Both the bromo and iodo groups can potentially react. The iodine is generally more reactive in palladium-catalyzed cross-coupling reactions. By carefully controlling the stoichiometry of your coupling partner and the reaction time, you can often favor mono-substitution.
-
Protodehalogenation: Loss of a halogen atom and its replacement with a hydrogen atom can occur, leading to bromo- or iodo-nitrobenzene. This is more likely if there is a source of protons in the reaction mixture.
To manage these, careful monitoring of the reaction by TLC is crucial to stop the reaction at the optimal time.[2][17] Purification by flash column chromatography is the most common method to separate these byproducts.[18]
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Suzuki Coupling Reaction
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter through a pad of Celite® into a round-bottom flask. Wash the celite pad with a small amount of the reaction solvent or ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[19]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[19]
Protocol 2: Workup for Stille Coupling to Remove Organotin Byproducts
-
Initial Steps: Follow steps 1-3 from the Standard Aqueous Workup protocol.
-
Fluoride Wash: To the separatory funnel containing the organic layer, add an equal volume of a saturated aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. A fine white precipitate of organotin fluoride may form at the interface.
-
Filtration (if necessary): If a significant amount of precipitate forms, filter the entire mixture through a pad of Celite®. Return the filtrate to the separatory funnel and allow the layers to separate.
-
Further Washing: Wash the organic layer with water and then brine.
-
Drying and Concentration: Proceed with steps 5 and 6 from the Standard Aqueous Workup protocol.
Visualizations
Workup Decision Workflow
Caption: Decision workflow for post-reaction workup.
Troubleshooting Chromatography Separation
Caption: Troubleshooting poor chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Workup [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Chromatography [chem.rochester.edu]
- 15. chemtips.wordpress.com [chemtips.wordpress.com]
- 16. biotage.com [biotage.com]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. orgsyn.org [orgsyn.org]
- 19. ocw.mit.edu [ocw.mit.edu]
stability and storage conditions for 2-bromo-3-iodonitrobenzene
Technical Support Center: 2-Bromo-3-iodonitrobenzene
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this reagent throughout its lifecycle in the laboratory. The following information is structured in a practical question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the ideal storage conditions for this compound?
The optimal storage conditions are critical for maintaining the chemical integrity of this compound. Based on supplier recommendations and the known reactivity of related compounds, the following conditions should be strictly adhered to.
Causality: Halogenated nitroaromatic compounds can be sensitive to multiple environmental factors. The nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, while the carbon-halogen bonds, particularly the carbon-iodine bond, can be labile to light and heat.[1]
Recommended Storage Protocol:
| Parameter | Condition | Rationale |
| Temperature | 2–8°C | Refrigeration slows down potential thermal degradation pathways and reduces the sublimation of the solid. |
| Atmosphere | Tightly sealed container, under an inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which could participate in degradation reactions. General best practice for reactive reagents.[2][3] |
| Light | Amber vial or stored in the dark | Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to UV-visible light.[4][5] This can lead to the cleavage of the C-I or C-NO2 bonds. |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and compliance with general laboratory safety for storing toxic chemicals.[6] |
Q2: I received the compound at ambient temperature. Is it compromised?
Not necessarily. Many thermally sensitive compounds can endure short-term exposure to ambient temperatures during shipping without significant degradation. Suppliers often validate their shipping methods to ensure product quality upon arrival.
Expert Insight: The critical factor is the cumulative exposure to adverse conditions. While shipping at ambient temperature is generally acceptable, the compound should be immediately transferred to the recommended 2–8°C storage upon receipt to maximize its long-term stability. Always inspect the material upon arrival for any physical changes (see Q4).
Q3: What is the expected shelf-life of this compound?
For many specialized reagents like this, a specific expiration date may not be provided by the manufacturer. Instead, a re-test date or a standard warranty period (e.g., one year from shipment) is common.
Self-Validating Protocol for Use:
-
Date the Vial: Upon receipt and first opening, clearly label the container with the dates.
-
Visual Inspection: Before each use, inspect the material's physical appearance.
-
Periodic Re-analysis: For long-term studies or GMP applications, it is best practice to re-analyze the material's purity (e.g., via NMR, LC-MS, or GC-MS) after a year or if any unexpected experimental results occur.
Q4: What are the visual signs of degradation?
Degradation can often be identified by a change in the physical appearance of the compound, which is typically a pale yellow crystalline powder.[7]
-
Color Change: Darkening of the material (e.g., turning brown or black) can indicate the formation of polymeric impurities or oxidative degradation products.
-
Change in Consistency: Clumping, melting, or the appearance of an oily film suggests the presence of impurities or the absorption of moisture.
If any of these signs are observed, the purity of the material should be verified before use.
Troubleshooting Guide: Experimental Issues
Improperly stored or degraded this compound can be the root cause of failed or inconsistent reactions. This section provides a logical framework for troubleshooting such issues.
Scenario 1: My Suzuki/Heck/Sonogashira coupling reaction is sluggish or fails completely.
Possible Cause: Degradation of the starting material has reduced the concentration of the active reagent or generated inhibitors. The C-I and C-Br bonds are the reactive sites for these cross-coupling reactions, and their integrity is paramount.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cross-coupling reaction failures.
Step-by-Step Protocol:
-
Confirm Starting Material Integrity: Before re-running the reaction, obtain a small sample of your this compound from the storage vial. Analyze it using a suitable method:
-
¹H NMR: Check for the appearance of new aromatic signals or a change in the integration of the expected peaks.
-
LC-MS: Look for additional peaks in the chromatogram that could correspond to degradation products.
-
-
Identify Potential Degradants: If impurities are found, consider their source.
-
Take Corrective Action:
-
If the material is degraded, either purify the bulk material (if feasible) or use a fresh, unopened vial.
-
Critically review your storage and handling procedures to prevent future degradation. Ensure all users are aware of the light and temperature sensitivity.
-
Scenario 2: I'm observing unexpected side products in my reaction.
Possible Cause: A degradation product is participating in the reaction. For example, if de-iodination has occurred, the resulting 1-bromo-2-nitrobenzene could react, leading to a different product than intended.
Logical Relationship Diagram:
Caption: Impact of degradation on reaction outcomes.
Troubleshooting Steps:
-
Characterize the Side Product: Use spectroscopic techniques (MS, NMR) to identify the structure of the unexpected product.
-
Hypothesize the Degradation Pathway: Based on the side product's structure, infer the likely impurity in your starting material. For instance, if you obtain a product where only the bromo-position has reacted, it's possible your starting material was contaminated with 1-iodo-2-nitrobenzene.
-
Analyze the Starting Material: Re-run purity analysis on the this compound specifically looking for the hypothesized impurity.
-
Implement Preventative Storage: Discard the compromised reagent and ensure the new batch is stored under the strict conditions outlined in the FAQ section to prevent the formation of reactive impurities.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. 1-broMo-3-iodo-2-nitrobenzene | 1126425-84-0 [amp.chemicalbook.com]
- 8. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Solvents for 2-Bromo-3-Iodonitrobenzene Reactions
Welcome to the technical support center for synthetic reactions involving 2-bromo-3-iodonitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of solvent systems. We will explore common challenges and provide actionable solutions in a direct question-and-answer format, moving beyond standard protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this compound?
A1: The solvent is not merely a medium for dissolution; it is an active participant in the reaction that profoundly influences outcomes.[1][2] For a substrate like this compound, the solvent's role is multifaceted:
-
Selectivity: This substrate possesses two distinct reactive sites for cross-coupling: a highly reactive C-I bond and a less reactive C-Br bond. Furthermore, the electron-deficient aromatic ring is activated for Nucleophilic Aromatic Substitution (SNAr). The polarity and coordinating ability of the solvent can dictate which pathway or site is favored.[3][4]
-
Catalyst Stability and Activity: In palladium-catalyzed cross-couplings, the solvent stabilizes the active catalytic species. Coordinating solvents (like DMF or THF) can interact with the palladium center, affecting ligand exchange rates and overall catalyst lifetime.[1][5]
-
Reagent Solubility: The reaction's success depends on dissolving the organic substrate, the organometallic reagent (in cross-couplings), and the often-inorganic base. Solvent mixtures, such as toluene/water or THF/water, are frequently employed to accommodate all components.[6][7]
-
Reaction Rate: Solvent properties directly impact the energy of transition states. For instance, polar aprotic solvents are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.[8]
Q2: Which bond (C-I or C-Br) will react preferentially in a cross-coupling reaction, and how does the solvent influence this?
A2: In palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond will almost always react preferentially over the C-Br bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates a much faster rate of oxidative addition to the Pd(0) catalyst—the first and often rate-limiting step of the catalytic cycle.
While the intrinsic reactivity order is C-I > C-Br, the solvent choice is crucial for ensuring a clean, selective mono-functionalization. An inappropriate solvent can lead to poor reaction rates, catalyst deactivation, and potential side reactions, including competitive reaction at the C-Br site, especially at elevated temperatures or after prolonged reaction times. A solvent system that promotes high catalyst activity and stability at moderate temperatures will yield the best selectivity. For many cross-couplings, nonpolar aromatic solvents (e.g., toluene) or ethereal solvents (e.g., 1,4-dioxane, THF) provide an excellent balance.[4][6]
Q3: What are the "go-to" traditional solvents for reactions with this substrate, and what are their primary drawbacks?
A3: The traditional choices are effective but come with significant health, safety, and environmental concerns.
| Solvent | Typical Reactions | Drawbacks & Concerns |
| 1,4-Dioxane | Suzuki, Buchwald-Hartwig | Suspected carcinogen, peroxide-former, high boiling point makes removal difficult. |
| Toluene | Suzuki, Sonogashira, Buchwald-Hartwig | Reproductive toxicity, volatile organic compound (VOC). |
| DMF, DMAc | Sonogashira, SNAr, Suzuki | High boiling point, difficult to remove, reproductive toxicity (classified as SVHC).[9] |
| THF | Suzuki, Sonogashira | Peroxide-former, lower boiling point may limit reaction temperature.[10] |
| Acetonitrile (MeCN) | Suzuki, SNAr | Toxic, often requires aqueous mixtures for base solubility.[11] |
| DMSO | SNAr, Sonogashira | Very high boiling point, can be difficult to remove from products, can promote side reactions.[12] |
Q4: What are some recommended "green" or safer alternative solvents I should consider?
A4: The push for sustainable chemistry has led to the validation of several excellent, safer alternatives.[13][14]
| Alternative Solvent | Properties & Advantages | Recommended For |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point than THF, lower peroxide formation tendency, reduced miscibility with water aids workup.[15][16] | Suzuki, Buchwald-Hartwig, SNAr |
| Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, hydrophobic nature simplifies aqueous workup.[17] | Suzuki, Buchwald-Hartwig |
| tert-Amyl Alcohol / n-Butanol | Higher boiling points, can serve as both solvent and weak base activator in some cases. Considered greener than many traditional solvents.[18] | Suzuki, other cross-couplings |
| N-Hydroxyethylpyrrolidone (HEP) | Biodegradable, low toxicity, high boiling point polar solvent.[9][14] | Sonogashira |
| Aqueous Micellar Systems (e.g., TPGS-750-M) | Uses water as the bulk solvent with a surfactant to create "nanoreactors" for organic substrates, enabling reactions at or near room temperature.[19][20] | Suzuki, Sonogashira, SNAr |
Troubleshooting Guide
Problem 1: Low yield in a Suzuki-Miyaura coupling reaction. Starting material is recovered.
-
Possible Cause: Poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄). The base is essential for activating the boronic acid/ester for transmetalation, and if it's not dissolved, the reaction will stall.[21]
-
Solution Workflow:
-
Introduce a Co-Solvent: The most common and effective solution is to use a biphasic solvent system. A mixture of an organic solvent (to dissolve the this compound) and water (to dissolve the base) is standard.[6][7]
-
Protocol: Switch from a single organic solvent (e.g., Toluene) to a mixture like Toluene:Water (4:1) or 1,4-Dioxane:Water (4:1) . Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
-
-
Screen Greener Alternatives: Evaluate systems like 2-MeTHF:Water (4:1) . The reduced miscibility of 2-MeTHF with water can sometimes make phase separation during workup even easier.
-
Change the Base: If an aqueous system is undesirable, switch to a base with better organic solubility, such as a fluoride source (e.g., CsF, KF) or an organic base, though this may require re-optimization of the catalyst system.
-
Problem 2: In a Sonogashira coupling, the reaction is slow and stalls, or requires high temperatures.
-
Possible Cause: The solvent is coordinating too strongly to the palladium catalyst, inhibiting substrate binding.[5] This can be a particular issue with solvents like DMF or DMSO.
-
Solution Workflow:
-
Switch to a Less Coordinating Solvent: Change the solvent from DMF/DMSO to Toluene or an ethereal solvent like THF . While polar aprotic solvents can sometimes increase reaction rates, non-polar solvents often provide a better environment for the catalyst by not competing for coordination sites.[5]
-
Use an Amine as a Co-Solvent: For Sonogashira reactions, the amine base (e.g., Et₃N, DIPEA) can often serve as both the base and a co-solvent. Running the reaction in a mixture like THF:Et₃N (2:1) is a very common and effective protocol.
-
Explore Greener Polar Alternatives: If polarity is desired, consider solvents like N-Hydroxyethylpyrrolidone (HEP) , which has been shown to be effective for Sonogashira couplings while being a much more sustainable option than DMF.[9]
-
Problem 3: A Buchwald-Hartwig amination gives a complex mixture with evidence of catalyst decomposition (palladium black).
-
Possible Cause: The solvent is not optimal for the specific ligand and base combination, leading to catalyst instability. The choice of solvent, ligand, and base in Buchwald-Hartwig aminations is highly interdependent.[22] A common failure mode is using a strong, sterically hindered base like NaOtBu or LHMDS in a solvent where it has poor solubility.
-
Solution Workflow:
-
Match Solvent to Base Solubility: Ensure your base is soluble. For strong alkoxide bases, Toluene or 1,4-Dioxane are standard choices. If using a carbonate base (e.g., Cs₂CO₃), which is often milder, 1,4-dioxane is an excellent solvent.[23]
-
Screen Greener Ethereal Solvents: Recent studies have shown that 2-MeTHF and MTBE can be superior solvents for Buchwald-Hartwig aminations, leading to faster reactions and higher yields.[15] They are excellent starting points for optimization.
-
Ensure Anhydrous and Degassed Conditions: Oxygen can rapidly deactivate the Pd(0) catalyst. Ensure your solvent is anhydrous and thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[21]
-
Problem 4: Attempting a Nucleophilic Aromatic Substitution (SNAr) with an amine nucleophile gives no reaction.
-
Possible Cause: The solvent is protic or not polar enough to facilitate the reaction. SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex). Protic solvents (like alcohols or water) can hydrogen-bond with the nucleophile, deactivating it. Non-polar solvents do not sufficiently stabilize the charged intermediate.[8]
-
Solution Workflow:
-
Use a Dipolar Aprotic Solvent: This is the textbook solution. Solvents like DMSO , DMF , or NMP excel at solvating cations while leaving anions (the nucleophile) relatively "bare" and highly reactive. They also stabilize the charged intermediate.[24]
-
Employ Greener Alternatives to Dipolar Aprotics: If traditional dipolar aprotics are to be avoided, several alternatives can be effective:
-
Ethers: 2-MeTHF can be a suitable medium, especially for more reactive substrate/nucleophile pairs.[16]
-
Aqueous Systems: With a phase-transfer catalyst or a polymeric additive like PEG-400 or HPMC , SNAr reactions can proceed efficiently in water.[20][25] These additives are thought to create hydrophobic pockets that facilitate the reaction.
-
-
Increase Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. If the reaction is clean but incomplete, increasing the temperature is a logical next step.
-
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.lucp.net [books.lucp.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. aidic.it [aidic.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Green Bio-Based Solvents in C-C Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 14. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. benchchem.com [benchchem.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 25. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of C-Br vs. C-I Bonds in 2-Bromo-3-iodonitrobenzene
Introduction
In the landscape of synthetic organic chemistry, the strategic construction of complex molecular architectures is paramount. Dihalogenated aromatic compounds serve as exceptionally versatile synthons, enabling chemists to perform sequential and site-selective modifications. Among these, 2-bromo-3-iodonitrobenzene (CAS 32337-95-4) has emerged as a valuable building block, particularly in the synthesis of pharmaceutical and agrochemical intermediates.[1] Its utility stems from the pronounced difference in reactivity between its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
This guide provides an in-depth comparison of the reactivity of these two bonds. We will explore the fundamental principles governing this differential reactivity, present experimental protocols that exploit this chemoselectivity, and discuss the broader implications for synthetic strategy. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this powerful reagent.
Fundamental Principles of Halogen Reactivity
The ability to selectively functionalize one halogen site in the presence of another is primarily dictated by the disparate bond strengths and their susceptibility to cleavage during the rate-determining step of common cross-coupling reactions.
Bond Dissociation Energy (BDE)
Bond dissociation energy is the enthalpy change required to homolytically cleave a chemical bond.[2][3] A lower BDE signifies a weaker bond, which requires less energy to break and thus corresponds to a more reactive site.[4] For aryl halides, the C-X bond strength decreases significantly down the halogen group due to poorer orbital overlap between carbon and the larger, more diffuse halogen orbitals.[2]
The established trend for C(aryl)-X bond dissociation energy is: C-I < C-Br < C-Cl < C-F [2][5][6][7]
This trend is the cornerstone of chemoselective synthesis using dihalogenated substrates. The C-I bond in this compound is substantially weaker than the C-Br bond, rendering it the primary site of reaction under controlled conditions.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C(aryl)-I | ~238 | Highest |
| C(aryl)-Br | ~276 | Intermediate |
| C(aryl)-Cl | ~338 | Lower |
| C(aryl)-F | ~484 | Lowest |
| Table 1: Comparison of average bond dissociation energies for aryl halides and their corresponding relative reactivity in cross-coupling reactions.[4][5][7] |
The Mechanism of Oxidative Addition
In many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent metal center, typically Pd(0).[8][9][10] During this step, the palladium catalyst inserts into the carbon-halogen bond, forming an organopalladium(II) intermediate.[11][12]
The rate of oxidative addition follows the inverse of bond strength, establishing the well-known reactivity trend for aryl halides: Ar-I > Ar-Br > Ar-Cl >> Ar-F [11][13][14]
This kinetic preference is the primary reason that palladium catalysts will selectively react with the C-I bond of this compound, leaving the more robust C-Br bond available for a subsequent, distinct transformation.[15]
Electronic Influence of the Nitro Group
The nitro (-NO₂) group at the C3 position exerts a powerful electron-withdrawing effect through both induction and resonance. This significantly lowers the electron density of the aromatic ring.[16][17] While this deactivates the ring toward traditional electrophilic aromatic substitution, it enhances the electrophilicity of the carbon atoms attached to the halogens, making the C-X bonds more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[12][17] This electronic activation further facilitates the selective cleavage of the weaker C-I bond.
Experimental Validation: Selective Sonogashira Coupling
To practically demonstrate the differential reactivity, a sequential Sonogashira coupling is an ideal model system. The Sonogashira reaction is renowned for its excellent halide selectivity, readily coupling terminal alkynes with aryl iodides under conditions that leave aryl bromides untouched.[11][18][19]
Caption: Workflow for sequential Sonogashira coupling.
Experiment 1: Selective Coupling at the C-I Bond
Objective: To demonstrate the highly selective functionalization of the C-I bond in this compound while preserving the C-Br bond.
Experimental Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed tetrahydrofuran (THF) as the solvent.
-
Add diisopropylethylamine (DIPEA, 3.0 equiv) followed by the dropwise addition of phenylacetylene (1.1 equiv).
-
Stir the reaction mixture at room temperature for 3-4 hours. The causality for choosing room temperature is to provide sufficient energy to overcome the activation barrier for C-I cleavage but not for the stronger C-Br bond, thereby ensuring high selectivity.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel.
Expected Results:
| Reactant | Coupling Partner | Key Conditions | Product | Yield |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, DIPEA, THF, RT, 4h | 2-Bromo-3-(phenylethynyl)nitrobenzene | >95% |
| Table 2: Representative data for the selective Sonogashira coupling at the C-I position. |
Experiment 2: Subsequent Coupling at the C-Br Bond
Objective: To functionalize the remaining C-Br bond of the mono-coupled product, demonstrating its availability for reaction under more vigorous conditions.
Experimental Protocol:
-
Using the purified product from Experiment 1, 2-bromo-3-(phenylethynyl)nitrobenzene (1.0 equiv), repeat the catalyst and base setup: Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.06 equiv) in a dry Schlenk flask under argon.
-
Add anhydrous, degassed THF and DIPEA (3.0 equiv).
-
Add a different terminal alkyne, such as 1-hexyne (1.2 equiv), to enable clear product identification.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. The choice of elevated temperature is critical; it provides the necessary activation energy to facilitate the oxidative addition of the stronger C-Br bond to the palladium center.
-
Monitor the reaction by TLC or GC-MS.
-
Perform an identical workup and purification procedure as described in Experiment 1.
Expected Results:
| Reactant | Coupling Partner | Key Conditions | Product | Yield |
| 2-Bromo-3-(phenylethynyl)nitrobenzene | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI, DIPEA, THF, 60°C, 16h | 2-(Hex-1-yn-1-yl)-3-(phenylethynyl)nitrobenzene | ~85% |
| Table 3: Representative data for the subsequent Sonogashira coupling at the C-Br position. |
Mechanistic Insights and Broader Applicability
The success of the sequential protocol described above is a direct consequence of the kinetics of oxidative addition. This principle of differential reactivity is not limited to Sonogashira couplings but is a general feature of most palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: Selective coupling of boronic acids or esters can be readily achieved at the C-I position. While some aryl bromides can react under standard Suzuki conditions, the reaction with aryl iodides is significantly faster, allowing for excellent chemoselectivity.[20][21]
-
Buchwald-Hartwig Amination: The formation of C-N bonds via coupling with amines also follows this reactivity trend. Mild conditions can be employed to selectively aminate the C-I position, with harsher conditions or more active catalyst systems required to engage the C-Br bond.[22][23][24]
-
Heck Coupling: The coupling of alkenes to the aryl frame can be directed selectively to the C-I position.
The trustworthiness of these protocols is self-validating: the clean, high-yield formation of the mono-iodide coupled product under mild conditions is direct proof of the reactivity gap. The ability to then force the reaction at the bromide site confirms its initial inertness was a kinetic phenomenon, not a result of catalyst deactivation.
Conclusion
The differential reactivity between the carbon-iodine and carbon-bromine bonds in this compound is a robust and predictable chemical principle, grounded in fundamental differences in bond dissociation energies. The C-I bond's greater lability makes it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent chemoselectivity enables its use as a powerful building block for the stepwise and controlled synthesis of highly functionalized aromatic compounds. By carefully selecting reaction conditions—leveraging milder protocols for the C-I bond and more forcing ones for the C-Br bond—researchers can execute sophisticated synthetic strategies, accelerating the development of novel molecules in pharmaceuticals, materials science, and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 7. savemyexams.com [savemyexams.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. research.rug.nl [research.rug.nl]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Bromo-3-iodonitrobenzene
This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-bromo-3-iodonitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the process of structural assignment for a complex polysubstituted aromatic compound. We will explore the foundational principles of substituent effects, present predicted spectral data, and detail the advanced 2D NMR methodologies required for unambiguous structural confirmation.
The Rationale: Predicting Spectral Features from Molecular Structure
The structural elucidation of a polysubstituted benzene derivative like this compound is a non-trivial task. The three distinct substituents—nitro, bromo, and iodo—each exert significant and competing electronic effects, which modulate the magnetic environment of every proton and carbon nucleus in the aromatic ring. A logical approach to assignment begins with a qualitative prediction based on fundamental chemical principles.
-
Substituent Electronic Effects:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through induction (-I effect) and resonance (-M effect). It strongly deshields (shifts downfield) the protons and carbons at the ortho and para positions.[1]
-
Halogens (-Br, -I): Bromine and iodine are electronegative and thus inductively electron-withdrawing (-I effect). However, their lone pairs can participate in resonance, donating electron density (+M effect). The inductive effect typically dominates, leading to a net deshielding, but this is often counteracted by other factors, especially the "heavy atom effect" of iodine, which can cause significant upfield shifts in the directly attached carbon.[2]
-
Based on these principles, we can predict the relative chemical shifts for the three aromatic protons (H-4, H-5, H-6):
-
H-4: Positioned ortho to the potent nitro group, this proton is expected to be the most deshielded and appear furthest downfield.
-
H-6: Located para to the nitro group and ortho to the bromine, it will also be significantly deshielded.
-
H-5: Being meta to the nitro group, it will be the least deshielded of the three aromatic protons and should appear furthest upfield.
-
Proton-Proton Coupling: The splitting patterns are dictated by through-bond interactions between neighboring protons.[3]
These interactions will result in complex multiplets. H-5 should appear as a triplet or a doublet of doublets. H-4 and H-6 will likely appear as doublets of doublets, though the small meta coupling may not always be resolved.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |
| H-4 | 8.15 | dd | ³J = 8.0, ⁴J = 1.5 |
| H-6 | 7.95 | dd | ³J = 7.5, ⁴J = 1.5 |
| H-5 | 7.40 | t | ³J = 7.8 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-3 (-NO₂) | 151.0 |
| C-5 | 139.5 |
| C-4 | 130.0 |
| C-6 | 128.5 |
| C-2 (-Br) | 121.0 |
| C-1 (-I) | 98.0 |
Disclaimer: Predicted data is for estimation and requires experimental verification.
Comparative Analysis: The Impact of Substitution
To appreciate the cumulative effect of the substituents, it is instructive to compare the predicted spectrum with the experimental data of simpler, related molecules.
-
Nitrobenzene: The aromatic protons in nitrobenzene appear between 7.56 and 8.25 ppm.[1] The addition of the two halogen atoms in our target molecule shifts the entire aromatic region, but the strong deshielding effect of the nitro group remains dominant.
-
1-Bromo-2-iodobenzene: In this precursor, the aromatic protons resonate in the range of approximately 6.9 to 7.8 ppm.[8][9] Introducing the nitro group at the C-3 position causes a dramatic downfield shift of all remaining protons, particularly H-4 (ortho) and H-6 (para), confirming the powerful deshielding nature of the -NO₂ group.
A Self-Validating Protocol: Assignment Confirmation with 2D NMR
While 1D NMR provides the initial data, its interpretation for complex molecules can be ambiguous. A robust, self-validating assignment relies on two-dimensional (2D) NMR experiments that reveal the connectivity between nuclei.[10]
Workflow for 2D NMR-Based Structural Elucidation
Caption: Workflow for unambiguous NMR assignment.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[11] For this compound, a COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming the H-4-H-5-H-6 spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to (a one-bond correlation).[12] It would allow for the unambiguous assignment of the protonated carbons: C-4, C-5, and C-6, by linking their signals to the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds.[12] HMBC is critical for assigning the non-protonated (quaternary) carbons. Key expected correlations that would finalize the assignment are illustrated below.
Key HMBC Correlations for Quaternary Carbon Assignment
Caption: Expected HMBC correlations from protons to carbons.
For instance, the signal for H-6 would show a cross-peak to the carbons two bonds away (C-1, C-5) and three bonds away (C-2, C-4). By combining the correlations from all three protons, the positions of the quaternary carbons C-1, C-2, and C-3 can be definitively assigned.
Standard Experimental Protocol for NMR Data Acquisition
To acquire high-quality data for a compound like this compound, the following protocol is recommended.[7][13]
-
Sample Preparation:
-
Amount: For ¹H NMR, dissolve 5-10 mg of the compound. For ¹³C and 2D NMR, a more concentrated sample of 20-30 mg is preferable.
-
Solvent: Use ~0.6 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for moderately polar organic compounds.
-
Standard: The residual solvent peak is typically used for calibration, although an internal standard like tetramethylsilane (TMS) can be added.
-
-
Spectrometer Setup & 1D Spectra Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended) is used to achieve better signal dispersion, which is crucial for resolving complex multiplets.
-
¹H NMR: Acquire with 16-32 scans and a relaxation delay of 2-5 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and the presence of slow-relaxing quaternary carbons, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) are necessary for good signal-to-noise.
-
-
2D Spectra Acquisition:
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.
-
HSQC: An edited HSQC is highly recommended as it provides phase information that distinguishes CH/CH₃ signals from CH₂ signals, similar to a DEPT-135 experiment but with much higher sensitivity.
-
HMBC: This is a long-range experiment. It is often beneficial to set the experiment to detect correlations for a range of coupling constants, typically optimized for around 8 Hz, to capture both two- and three-bond correlations effectively.
-
By systematically applying this combination of predictive analysis, 1D spectral acquisition, and 2D correlation experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for this compound can be achieved with a high degree of confidence.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. acdlabs.com [acdlabs.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. 1-Bromo-2-iodobenzene(583-55-1) 1H NMR [m.chemicalbook.com]
- 9. 1-Bromo-2-iodobenzene | C6H4BrI | CID 11415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 2-Bromo-3-iodonitrobenzene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Differentiated Dihalobenzenes in Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures.[1] The strategic selection of starting materials is paramount, and dihalogenated aromatic compounds offer a powerful platform for sequential and site-selective functionalization. However, not all dihalobenzenes are created equal. The identity and relative position of the halogen atoms, along with the influence of other substituents on the aromatic ring, create a nuanced hierarchy of reactivity.
This guide provides an in-depth comparative analysis of 2-bromo-3-iodonitrobenzene, a uniquely functionalized dihalobenzene, against other representative dihaloarenes. We will explore the theoretical underpinnings of its reactivity, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of its strategic advantages in multi-step synthesis. By dissecting the interplay of electronic, steric, and halogen-specific effects, this guide will illuminate why this compound is a superior building block for creating highly substituted, complex aromatic systems.[2]
The Subject Molecule: Deconstructing this compound
This compound (CAS: 32337-95-4) is a solid crystalline compound with a molecular weight of 327.9 g/mol .[3][4][5] Its synthetic utility stems from a unique convergence of three key structural features:
-
Two Different Halogens: It possesses both a bromine and an iodine atom. This is the primary source of its chemoselectivity.
-
A Strong Deactivating Group: The nitro (-NO₂) group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring.
-
Ortho-Substitution Pattern: The bromine, iodine, and nitro groups are positioned adjacent to one another (1-iodo, 2-bromo, 3-nitro arrangement), creating a sterically crowded environment.
This specific arrangement allows for a predictable and sequential approach to functionalization, making it a highly valuable intermediate in complex synthetic pathways.[2]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The utility of a dihaloarene is defined by its performance in reactions that form new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura, Heck, and Sonogashira reactions are pillars of this field.[6] The outcome of these reactions is largely dictated by the initial, and often rate-determining, oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond.[7][8]
The Foundational Principle: The Halogen Reactivity Ladder
The facility of the oxidative addition step is inversely related to the carbon-halogen bond dissociation energy. This establishes a clear and predictable reactivity trend for aryl halides:
C-I < C-Br < C-Cl < C-F
Consequently, aryl iodides are significantly more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[9][10][11] This fundamental difference is the cornerstone of chemoselective synthesis using mixed dihaloarenes. For a substrate like this compound, palladium catalysts will preferentially react with the weaker, more labile Carbon-Iodine bond.[12]
The Electronic Influence: The Role of the Nitro Group
The oxidative addition of Pd(0) to an aryl halide is favored by electron-deficient aromatic rings. The strongly electron-withdrawing nitro group in this compound pulls electron density from the benzene ring, making the carbon atoms of the C-I and C-Br bonds more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.[13][14] This electronic activation means that, all else being equal, a nitro-substituted dihalobenzene will react faster than its non-nitrated counterpart.
The Steric Factor: The Ortho Effect
The arrangement of substituents in the ortho position can introduce significant steric hindrance, potentially impeding the approach of the bulky palladium catalyst.[15] In this compound, the iodine atom is flanked by both a bromine atom and a nitro group. While this crowding can sometimes slow reactions, it can also be exploited to influence regioselectivity or favor specific catalyst systems that are less sensitive to steric bulk, such as those employing bulky, electron-rich phosphine ligands.[15][16]
Data-Driven Comparison: this compound vs. Other Dihalobenzenes
To contextualize the unique reactivity of this compound, we compare its expected performance in a standard Suzuki-Miyaura coupling against other common dihalobenzenes. The data below is a synthesis of typical results found in the literature, standardized for comparison.
Table 1: Comparative Performance of Dihalobenzenes in a Model Suzuki-Miyaura Reaction (Reaction: Aryl-X₂ + 1.2 eq. Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C)
| Substrate | Primary Product(s) | Typical Yield (Mono-Coupling) | Comments |
| 1,3-Dichlorobenzene | 3-Chloro-1,1'-biphenyl | < 5% | C-Cl bonds are largely unreactive under these conditions, requiring harsher conditions or specialized catalysts.[17] |
| 1,3-Dibromobenzene | 3-Bromo-1,1'-biphenyl | ~70-85% | Good reactivity, but lacks selectivity for sequential reactions. Double coupling is a common side product.[16] |
| 1,3-Diiodobenzene | 3-Iodo-1,1'-biphenyl | ~50-60% | Highly reactive, making it difficult to stop at the mono-coupled product. Double coupling is highly favored.[16][18] |
| 1-Bromo-3-iodobenzene | 3-Bromo-1,1'-biphenyl | > 95% | Excellent chemoselectivity. The C-I bond reacts exclusively, leaving the C-Br bond for a second, different coupling.[12] |
| This compound | 2-Bromo-3-nitro-1,1'-biphenyl | > 95% | Excellent chemoselectivity at the C-I bond. The nitro group activates the ring, often leading to faster reaction rates compared to non-nitrated analogues.[13][14] |
Analysis of Results: The data clearly demonstrates the synthetic advantage of mixed bromo-iodo arenes. The significant difference in C-I and C-Br bond reactivity allows for near-perfect selectivity. Furthermore, the presence of the activating nitro group on this compound facilitates a rapid and clean reaction at the iodine position, establishing it as a superior substrate for controlled, sequential synthesis.
Experimental Protocols & Methodologies
The true value of this compound lies in its application. Below are detailed, self-validating protocols for a sequential Suzuki-Miyaura coupling, demonstrating the precise control afforded by this substrate.
Diagram: General Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To synthesize 2-bromo-3-nitro-1,1'-biphenyl by selectively coupling phenylboronic acid at the iodine position.
-
Materials:
-
This compound (1.0 mmol, 328 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add the degassed toluene and deionized water to the flask. The biphasic solvent system is common for Suzuki couplings, with the base residing in the aqueous phase.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture will typically turn a darker color upon addition of the catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-bromo-3-nitro-1,1'-biphenyl.
-
Diagram: Workflow for Sequential Cross-Coupling
Caption: Workflow for the sequential functionalization of this compound.
Protocol 2: Subsequent Sonogashira Coupling at the C-Br Position
Objective: To use the product from Protocol 1, 2-bromo-3-nitro-1,1'-biphenyl, to synthesize a diarylacetylene, demonstrating the utility of the remaining C-Br bond.
-
Materials:
-
2-Bromo-3-nitro-1,1'-biphenyl (1.0 mmol, from Protocol 1)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 8 mg)
-
Triethylamine (TEA) (5 mL, degassed)
-
Tetrahydrofuran (THF) (5 mL, degassed)
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 2-bromo-3-nitro-1,1'-biphenyl, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed THF and triethylamine. Triethylamine acts as both the solvent and the base required for the Sonogashira reaction.[19]
-
Add phenylacetylene dropwise to the stirring mixture.
-
Heat the reaction to 60 °C and stir for 8-12 hours. The reaction is typically more sluggish than the first coupling due to the stronger C-Br bond and increased steric hindrance.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired trisubstituted product.
-
Conclusion
The comparative analysis unequivocally establishes this compound as a highly strategic and versatile building block in synthetic chemistry. Its utility is rooted in the pronounced differential reactivity of the carbon-iodine and carbon-bromine bonds, a feature that is further amplified by the activating effect of the ortho-nitro group. This allows for predictable, high-yielding, and selective mono-functionalization at the C-I position under relatively mild conditions, while preserving the C-Br bond for subsequent, orthogonal transformations.
In contrast to symmetric dihalobenzenes, which often lead to mixtures or require stringent control to avoid multiple couplings, this compound provides a clear and reliable pathway for the programmed synthesis of complex, multi-substituted aromatic compounds. This level of control is of immense value to researchers in drug discovery and materials science, where precise molecular architecture dictates function.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 32337-95-4 [sigmaaldrich.com]
- 4. This compound | C6H3BrINO2 | CID 22757695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3-iodonitrobenzene | 63037-63-8 | NCA03763 [biosynth.com]
- 6. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. calibrechem.com [calibrechem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 2-Bromo-3-Iodonitrobenzene: A Validation of Novel Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Nitrobenzenes
Polysubstituted nitrobenzenes, such as 2-bromo-3-iodonitrobenzene, are valuable intermediates in organic synthesis. Their utility stems from the diverse reactivity of the substituents on the aromatic ring. The nitro group can be reduced to an amine, which is a gateway to a vast array of chemical transformations, while the bromo and iodo groups are ideal handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1] This makes this compound a potentially crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
However, the synthesis of polysubstituted benzenes with a specific substitution pattern, particularly the 1,2,3-trisubstituted pattern, presents a significant regiochemical challenge.[2] The directing effects of the substituents must be carefully considered to avoid the formation of undesired isomers, which can be difficult and costly to separate. This guide provides a comparative analysis of a classical electrophilic substitution approach versus a novel, regiochemically-driven route for the synthesis of this compound, offering insights into the strategic planning required for complex aromatic synthesis.
Retrosynthetic Analysis: Devising a Path Forward
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary challenge lies in controlling the introduction of the three substituents—nitro, bromo, and iodo—to achieve the desired 1,2,3-orientation. The directing effects of these groups are paramount:
-
Nitro (-NO₂): A strongly deactivating, meta-directing group.
-
Halogens (-Br, -I): Deactivating, but ortho, para-directing groups.[3]
This analysis informs the design of two distinct forward-synthetic strategies, which we will designate as Route A (a classical approach) and Route B (a novel, regiocontrolled approach).
Figure 1. Retrosynthetic analysis of this compound.
Route A: The Classical Approach via Electrophilic Iodination
This strategy relies on the direct electrophilic iodination of a commercially available precursor, 2-bromonitrobenzene. The rationale is to leverage the combined directing effects of the existing substituents to favor the introduction of iodine at the C3 position.
Causality of Experimental Design
In 2-bromonitrobenzene, the nitro group at C1 strongly directs incoming electrophiles to the meta positions (C3 and C5). The bromo group at C2 directs to the ortho (C3) and para (C6) positions. The C3 position is unique as it is activated by the ortho-directing bromo group and targeted by the meta-directing nitro group. However, iodination of a deactivated aromatic ring is inherently difficult because the reaction is reversible and the byproduct, hydrogen iodide (HI), is a strong reducing agent that can convert the product back to the starting material.[4] Therefore, the reaction requires the presence of a strong oxidizing agent, such as nitric acid or iodic acid, to consume the HI as it is formed and drive the reaction to completion.[5][6]
Reaction Scheme
Figure 2. Route A reaction scheme.
Experimental Protocol: Synthesis of this compound via Route A
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, suspend iodic acid (HIO₃) in a mixture of glacial acetic acid and acetic anhydride.
-
Addition of Reactants: Add 2-bromonitrobenzene to the suspension. With vigorous stirring, slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 50°C.
-
Reaction: Stir the mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. Add a sufficient amount of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to reduce any unreacted iodine and iodic acid.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely contain isomeric impurities and require purification by column chromatography or recrystallization.
Route B: A Novel Strategy via Diazotization Chemistry
This modern approach prioritizes regiochemical control by constructing the molecule from a precursor where the substitution pattern is already largely defined. The key step is the introduction of the iodo group via a Sandmeyer-type reaction on a carefully chosen amino-nitro-bromo precursor.
Causality of Experimental Design
The Sandmeyer reaction, which involves the conversion of an arylamine to an aryl diazonium salt followed by displacement with a nucleophile, is a powerful tool for introducing substituents with unambiguous regiochemistry.[7][8] By starting with 2-amino-6-bromonitrobenzene, the positions of the nitro, bromo, and the precursor amino group are fixed. The subsequent diazotization and displacement with iodide exclusively yields the desired this compound (after re-prioritizing the substituents for IUPAC naming). This multi-step approach is designed to avoid the formation of isomers that plagues many electrophilic aromatic substitution strategies, leading to a cleaner product and simplifying purification.
Reaction Scheme Workflow
Figure 3. Step-by-step workflow for Route B.
Experimental Protocol: Synthesis of this compound via Route B
-
Preparation of Diazonium Salt:
-
In a flask cooled in an ice-salt bath to 0-5°C, dissolve 2-amino-6-bromonitrobenzene in concentrated sulfuric acid with stirring.
-
Separately, prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 5°C. Stir for an additional 30 minutes after the addition is complete. A positive test with starch-iodide paper indicates the presence of excess nitrous acid.
-
-
Iodide Displacement:
-
In a separate, larger beaker, prepare a solution of potassium iodide (KI) in water.
-
Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
-
Work-up and Isolation:
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a wash with a cold, dilute sodium thiosulfate solution to remove any residual iodine.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
-
Head-to-Head Performance Comparison
The choice of synthetic route often depends on a trade-off between step-count, yield, purity, and operational simplicity. The table below summarizes the key performance indicators for the two proposed routes.
| Metric | Route A: Classical Electrophilic Iodination | Route B: Novel Diazotization Strategy |
| Number of Steps | 1 (from 2-bromonitrobenzene) | 2 (from 2-amino-6-bromonitrobenzene) |
| Regiocontrol | Low to Moderate | High |
| Predicted Yield | Lower | Higher |
| Purification | Difficult (Column Chromatography required) | Simple (Recrystallization often sufficient) |
| Key Reagents | I₂, HIO₃, conc. H₂SO₄ | NaNO₂, KI, conc. H₂SO₄ |
| Safety Concerns | Use of strong oxidizing acids, exothermic | Diazonium salts can be explosive if isolated/dried |
| Starting Material | 2-Bromonitrobenzene (Common) | 2-Amino-6-bromonitrobenzene (Specialty) |
Conclusion and Recommendations
This guide validates a novel synthetic route (Route B) for this compound that offers significant advantages over a classical electrophilic substitution approach (Route A).
Route A represents a more direct, one-pot conversion from a common starting material. However, its significant drawback is the lack of precise regiochemical control, which inevitably leads to the formation of multiple isomers. The subsequent purification is experimentally demanding and reduces the overall practical yield, making it less suitable for applications requiring high purity.
Route B , while involving an additional synthetic step, provides exceptional control over the final product's regiochemistry. The use of diazonium salt chemistry ensures that the iodo group is installed exclusively at the desired position, circumventing the issue of isomer formation.[8] This leads to a much cleaner crude product, simplifies purification, and results in a higher overall isolated yield. The primary consideration for Route B is the availability of the starting material, 2-amino-6-bromonitrobenzene.
Recommendation: For laboratory-scale synthesis where high purity is paramount and the starting material is accessible, Route B is the superior method . Its predictability and the clean nature of the transformation outweigh the additional step. Route A may be considered for exploratory purposes or if a mixture of isomers is acceptable, but it is not recommended for the efficient production of pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. maths.tcd.ie [maths.tcd.ie]
High-Resolution Mass Spectrometry of 2-Bromo-3-iodonitrobenzene: A Comparative Guide for Q-TOF and Orbitrap Platforms
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical research and chemical analysis, the unambiguous structural confirmation of novel chemical entities and their impurities is a cornerstone of drug safety and efficacy. High-Resolution Mass Spectrometry (HRMS) stands as a pivotal technology in this endeavor, offering unparalleled precision in mass measurement, which is crucial for determining elemental compositions and elucidating molecular structures. This guide provides a comprehensive comparison of two leading HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, for the analysis of 2-bromo-3-iodonitrobenzene. This compound, with its complex isotopic signature due to the presence of bromine and iodine, serves as an excellent model to highlight the nuanced capabilities of each technology.
This document is structured to provide not just procedural steps, but a deep-dive into the scientific rationale behind the experimental choices, ensuring a self-validating and authoritative resource.
The Analytical Challenge: this compound
This compound (C₆H₃BrINO₂) is a halogenated nitroaromatic compound. Its analysis by mass spectrometry is particularly insightful due to several key characteristics:
-
Complex Isotopic Pattern: Bromine has two stable isotopes (⁷⁹Br, ~50.5% and ⁸¹Br, ~49.5%), and iodine is monoisotopic (¹²⁷I). This combination results in a distinctive isotopic pattern that is a powerful diagnostic tool for confirmation.
-
Multiple Fragmentation Sites: The molecule possesses several potential sites for fragmentation, including the carbon-halogen bonds and the nitro group, providing rich structural information upon tandem mass spectrometry (MS/MS).
-
Relevance to Pharmaceutical Chemistry: Halogenated nitroaromatics are common precursors and intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their accurate identification is crucial for process control and impurity profiling.
Figure 1: Structure of this compound highlighting key functional groups.
Comparative HRMS Platforms: Q-TOF vs. Orbitrap
This guide will compare two of the most powerful and widely adopted HRMS architectures:
-
Quadrupole Time-of-Flight (Q-TOF): A hybrid instrument that couples a quadrupole mass filter with a time-of-flight mass analyzer. Q-TOFs are known for their high acquisition speed, good resolution, and excellent sensitivity.
-
Orbitrap: This platform utilizes a novel ion trap where ions orbit a central electrode. The frequency of their orbital motion is directly related to their mass-to-charge ratio. Orbitrap instruments are renowned for their exceptional mass accuracy and ultra-high resolution.
Experimental Design and Methodology
A stock solution of this compound (1 mg/mL) in methanol is prepared and serially diluted to working concentrations for analysis.
Liquid Chromatography (LC) Method
A robust LC method is crucial for separating the analyte from any potential isomers or impurities. A reverse-phase method is developed for this purpose.
-
Column: A C18 column with a particle size of less than 2 µm (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for optimal separation efficiency.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 30% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
Figure 2: General workflow for LC-HRMS analysis.
Platform 1: Q-TOF Analysis (e.g., Agilent 6546 Q-TOF)
Ionization and Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
Fragmentor Voltage: 175 V
-
Mass Range: m/z 100-500
-
Acquisition Rate: 2 spectra/s
-
Data Acquisition Mode: Auto MS/MS (Data-Dependent Acquisition)
Data Processing and Analysis
Data is processed using vendor-specific software such as Agilent MassHunter Qualitative Analysis.[1] The workflow involves molecular feature extraction, peak integration, and comparison of the measured mass and isotopic pattern with the theoretical values.
Platform 2: Orbitrap Analysis (e.g., Thermo Scientific™ Orbitrap Exploris™ 240)
Ionization and Mass Spectrometry Parameters
-
Ionization Mode: ESI, Positive Ion Mode
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Aux Gas Flow Rate: 10 arbitrary units
-
Sweep Gas Flow Rate: 1 arbitrary unit
-
Spray Voltage: 3.8 kV
-
Capillary Temperature: 320 °C
-
Funnel RF Level: 40
-
Full Scan Resolution: 120,000
-
Mass Range: m/z 100-500
-
Data Acquisition Mode: Data-Dependent MS² (TopN=5)
Data Processing and Analysis
Thermo Scientific™ Chromeleon™ Chromatography Data System (CDS) or Thermo Scientific™ FreeStyle™ software can be used for data processing.[2] The workflow includes peak detection, deconvolution, and accurate mass determination.
Comparative Performance Metrics
| Feature | Q-TOF | Orbitrap | Advantage & Rationale |
| Mass Accuracy | < 2 ppm | < 1 ppm | Orbitrap: Higher mass accuracy provides greater confidence in elemental composition determination and reduces the number of potential molecular formula candidates. |
| Resolution | 40,000 - 60,000 | > 120,000 | Orbitrap: Superior resolution allows for the separation of isobaric interferences and provides a more defined isotopic pattern, which is critical for complex samples. |
| Isotopic Fidelity | Excellent | Exceptional | Orbitrap: The higher resolution of the Orbitrap leads to a more accurate representation of the isotopic distribution, which is key for confirming the presence of bromine. |
| Acquisition Speed | Up to 50 spectra/s | Up to 40 Hz | Q-TOF: Generally faster acquisition rates are beneficial for rapid screening and compatibility with ultra-fast chromatography. |
| Dynamic Range | Good | Excellent | Orbitrap: Generally offers a wider in-spectrum dynamic range, which is advantageous for detecting low-abundance ions in the presence of high-abundance ones. |
Fragmentation Analysis: A Deeper Look
Collision-Induced Dissociation (CID) will be used to fragment the protonated molecule of this compound ([M+H]⁺). The expected fragmentation pathways are:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as NO₂ (46 Da).[3]
-
Loss of Halogens: Cleavage of the carbon-bromine and carbon-iodine bonds will result in the loss of Br (79/81 Da) or I (127 Da).
-
Sequential Losses: A combination of the above losses is also expected.
Figure 3: Predicted fragmentation pathway of protonated this compound.
Isotopic Pattern: The Unmistakable Signature
The presence of both bromine and iodine creates a highly characteristic isotopic pattern. This can be simulated using an isotope pattern calculator.[4][5] The high resolution of both Q-TOF and Orbitrap platforms allows for the clear observation and accurate measurement of this pattern, providing definitive confirmation of the elemental composition.
Discussion: Choosing the Right Tool for the Job
Both Q-TOF and Orbitrap platforms are exceptionally capable of the analysis of this compound. The choice between them often depends on the specific analytical objective.
-
For high-throughput screening and routine analysis, where speed is a critical factor, a Q-TOF system offers an excellent balance of performance and throughput. Its rapid acquisition rates are well-suited for fast LC gradients.[6]
-
For in-depth structural elucidation, analysis of complex mixtures, and when the highest level of confidence is required, the Orbitrap is the preferred platform. Its unparalleled mass accuracy and resolution can be the deciding factor in distinguishing between closely related isomers or identifying unknown impurities at trace levels.[7]
Conclusion
The high-resolution mass spectrometric analysis of this compound provides an excellent case study for comparing the capabilities of Q-TOF and Orbitrap technologies. While both platforms deliver the requisite performance for accurate mass measurement and structural confirmation, the Orbitrap excels in mass accuracy and resolution, making it the superior choice for challenging analytical scenarios. Conversely, the Q-TOF's speed and robustness make it a highly effective tool for high-throughput applications. A thorough understanding of the strengths and limitations of each platform, as detailed in this guide, is essential for researchers to make informed decisions and achieve the highest quality data in their pharmaceutical and chemical analysis endeavors.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mswil.com [mswil.com]
- 5. Chemputer [winter.group.shef.ac.uk]
- 6. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Chemoselective Cross-Coupling of 2-Bromo-3-Iodonitrobenzene
Introduction: The Strategic Value of Orthogonal Halogen Reactivity
In the landscape of complex molecule synthesis, particularly within pharmaceutical and materials science, the ability to perform sequential, site-selective modifications on a single scaffold is paramount. The substrate 2-bromo-3-iodonitrobenzene presents an ideal platform for such strategies. It features two distinct halogen atoms, iodine and bromine, on an activated nitroaromatic ring. This structural arrangement allows for a programmed, stepwise functionalization, leveraging the inherent differences in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of various catalytic systems for the selective cross-coupling of this compound. We will delve into the mechanistic principles that govern this selectivity, compare the performance of leading catalytic systems for different bond formations (C-C and C-N), and provide actionable, field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanistic Cornerstone: Differential Reactivity in Oxidative Addition
The success of selective cross-coupling hinges on the well-established reactivity hierarchy of halogens in palladium-catalyzed reactions: I > Br > Cl.[1] This selectivity originates from the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.[2][3] In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond, resulting in a lower activation energy for oxidative addition.[2] This fundamental thermodynamic difference allows for the preferential cleavage of the C-I bond under milder conditions, leaving the C-Br bond available for a subsequent, more forcing transformation.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is where the chemoselectivity between the C-I and C-Br bonds is established.
Part 1: Selective Functionalization at the C-I Position
By carefully tuning reaction conditions, we can achieve high yields for mono-functionalization at the more reactive C-4 iodo position. The choice of catalyst, ligand, base, and solvent is critical and depends on the desired bond formation.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, typically with arylboronic acids or their esters.[4][5]
Catalytic System Overview:
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective. N-heterocyclic carbene (NHC) ligands can also be employed.[6][7][8]
-
Base: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typical. The choice of base can influence reaction rate and selectivity.[5]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Comparative Performance Data:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | Representative[2][9] |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 95 | Representative[9] |
| Thiophen-2-ylboronic Acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | DMF/H₂O | 100 | 6 | 91 | Representative[10] |
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90°C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the mono-coupled product.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[11][12] It uniquely employs a dual-catalyst system.
Catalytic System Overview:
-
Palladium Precatalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are classic choices.
-
Copper(I) Co-catalyst: CuI is essential for the catalytic cycle, facilitating the formation of a copper acetylide intermediate.[11]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used, often serving as the solvent as well.
-
Solvent: THF or DMF can be used as co-solvents if needed.
Comparative Performance Data:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (3 mol%) | Et₃N | THF | 25-50 | 4 | 94 | Representative[13][14] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2 mol%) / CuI (4 mol%) | DIPEA | DMF | 60 | 6 | 90 | Representative[15] |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ (1.5 mol%) / CuI (2.5 mol%) | Et₃N | Et₃N | 40 | 5 | 93 | Representative[12] |
Protocol: Selective Sonogashira Coupling at the C-I Position
-
Vessel Preparation: In a Schlenk tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF) followed by the degassed amine base (e.g., Et₃N, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 60°C). Monitor for the consumption of the starting material.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to isolate the 2-bromo-3-(alkynyl)nitrobenzene product.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice, coupling aryl halides with a wide range of primary and secondary amines.[16][17]
Catalytic System Overview:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are standard. Pre-formed palladacycle precatalysts (e.g., G3 or G4 palladacycles) offer high activity and air stability.
-
Ligand: Specialized, bulky phosphine ligands are crucial. Biarylphosphine ligands (e.g., XantPhos, BrettPhos) are highly effective.[18]
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium alkoxides (e.g., NaOt-Bu, LHMDS) or carbonates (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary.
Comparative Performance Data:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2 mol%) / XantPhos (4 mol%) | NaOt-Bu | Toluene | 100 | 16 | 89 | Representative[18][19] |
| Aniline | Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%) | Cs₂CO₃ | Dioxane | 110 | 12 | 85 | Representative[16][20] |
| Benzylamine | G3-XPhos Palladacycle (2 mol%) | LHMDS | THF | 80 | 10 | 91 | Representative[17] |
Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
-
Glovebox Setup: Inside an inert atmosphere glovebox, charge an oven-dried vial with the palladium precatalyst, the ligand, and the base (e.g., NaOt-Bu).
-
Reagent Addition: Add this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction to the specified temperature with magnetic stirring for the required duration.
-
Workup: After cooling, dilute the reaction mixture with an appropriate solvent like ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous phase.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography.
Part 2: Sequential Coupling – Activating the C-Br Position
Once the C-I position is selectively functionalized, the resulting 2-bromo-3-substituted nitrobenzene becomes the substrate for a second cross-coupling reaction. Due to the greater strength and lower reactivity of the C-Br bond, this step typically requires more forcing conditions.
Key Strategic Adjustments:
-
Higher Temperatures: Increased thermal energy is needed to overcome the higher activation barrier for oxidative addition at the C-Br bond.
-
More Active Catalyst Systems: Switching to a more active ligand or a higher catalyst loading may be necessary.
-
Stronger Base: A stronger base can sometimes accelerate the catalytic cycle.
Figure 2: Workflow for the sequential, orthogonal cross-coupling of this compound, first at the C-I bond and subsequently at the C-Br bond.
Troubleshooting Guide: Ensuring Chemoselectivity
Loss of selectivity, resulting in di-substituted byproducts during the first coupling step, is the most common challenge.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Di-substitution | 1. Reaction temperature is too high. 2. Catalyst loading is excessive. 3. Reaction time is too long. 4. Ligand choice promotes over-functionalization.[7][8] | 1. Lower the reaction temperature. Start near room temperature for highly reactive systems. 2. Reduce the catalyst loading (typically 0.5-2.5 mol%).[21] 3. Monitor the reaction closely and quench it as soon as the mono-substituted product is maximized.[21] 4. Screen alternative ligands. Less bulky or bidentate ligands may favor mono-substitution.[21] |
| No Reaction / Low Yield | 1. Inactive catalyst (Pd(0) not generated). 2. Impure reagents or solvents. 3. Inappropriate base or solvent system. | 1. Use a pre-activated catalyst or ensure conditions are suitable for in-situ reduction of the Pd(II) precatalyst. 2. Use freshly purified reagents and thoroughly degassed, anhydrous solvents. 3. Perform a systematic screen of different bases and solvents. |
Conclusion
The strategic functionalization of this compound is a testament to the power and precision of modern cross-coupling chemistry. By understanding the fundamental principles of halogen reactivity, researchers can select from a robust portfolio of catalytic systems—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—to selectively target the carbon-iodine bond. This initial transformation sets the stage for a second, distinct coupling at the more resilient carbon-bromine bond, enabling the modular and efficient construction of highly functionalized nitroaromatic compounds. The key to success lies in the judicious choice of catalyst, ligand, and reaction conditions, allowing chemists to orchestrate complex synthetic sequences with a high degree of control and predictability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
Part 1: The Foundation of Selectivity: C-I vs. C-Br Bond Reactivity
An In-Depth Guide to the Comparative Reaction Kinetics of 2-Bromo-3-iodonitrobenzene
For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular engineering. This compound stands as an exemplary substrate, offering two distinct reactive sites—a carbon-iodine bond and a carbon-bromine bond—whose reactivity can be selectively harnessed. Understanding the kinetic landscape of this molecule is not merely an academic exercise; it is fundamental to controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes.
This guide provides a comprehensive comparison of the reaction kinetics of this compound in key palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing the differential reactivity of its C-I and C-Br bonds, compare its behavior in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide a robust framework for designing and executing kinetic studies in your own laboratory.
The ability to selectively react one halogen in the presence of another is governed by the inherent differences in their carbon-halogen bonds. The two primary factors at play are bond strength and polarizability. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step involves the cleavage of the carbon-halogen bond.
Bond Strength as the Deciding Factor
Experimental evidence overwhelmingly indicates that bond strength is the dominant factor in determining the rate of reactions involving C-X bond cleavage.[1] A weaker bond requires less energy to break, leading to a faster reaction.[1][2]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |
| C-I | ~228 | Highest |
| C-Br | ~290 | Intermediate |
| C-Cl | ~346 | Lower |
| C-F | ~467 | Lowest |
| (Data sourced from multiple chemistry resources)[2] |
As the data clearly shows, the C-I bond is significantly weaker than the C-Br bond.[3] This fundamental difference is the primary driver for the chemoselectivity observed in reactions with this compound. The lower bond dissociation energy of the C-I bond means it will undergo oxidative addition to a palladium catalyst at a much faster rate than the C-Br bond.
The strongly electron-withdrawing nitro (-NO₂) group further influences the reactivity by making the aromatic ring electron-deficient, which can facilitate the oxidative addition step for both halogens, though the inherent reactivity difference (I > Br) remains the dominant controlling factor.
Caption: Comparative bond energies and resulting kinetic preference.
Part 2: Comparative Kinetics in Palladium-Catalyzed Cross-Coupling Reactions
We will now examine the expected kinetic behavior of this compound in three of the most powerful cross-coupling reactions in modern synthesis. The consistent theme is the kinetically favored reaction at the C-I position.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds by coupling an organohalide with an organoboron species, is a pillar of synthetic chemistry.[4] The catalytic cycle universally begins with oxidative addition, followed by transmetalation and reductive elimination.[4][5]
Kinetic Profile: For this compound, the oxidative addition of the C-I bond to the Pd(0) catalyst is the kinetically preferred pathway. This high selectivity allows for the stepwise functionalization of the molecule. By using one equivalent or a slight excess of the boronic acid, one can selectively form the C-C bond at the C-3 position, leaving the C-Br bond at the C-2 position intact for a subsequent, different coupling reaction. The reaction rate for aryl iodides in Suzuki couplings is significantly higher than for aryl bromides.[6]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[7][8] Similar to the Suzuki reaction, its mechanism involves oxidative addition, coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination.[7]
Kinetic Profile: The kinetic preference for the C-I bond in Buchwald-Hartwig amination is also pronounced. The initial oxidative addition step dictates the selectivity, allowing for the preferential formation of an amine at the C-3 position. While various generations of ligands have been developed to improve the coupling of less reactive aryl chlorides and bromides, the intrinsic reactivity order of I > Br remains.[7] This allows for a high-fidelity mono-amination at the more reactive site.
C. Sonogashira Coupling
The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalyst system.[9][10] The reaction mechanism involves interconnected catalytic cycles for palladium and copper.[10][11] The selectivity is again established at the initial oxidative addition step in the palladium cycle.
Kinetic Profile: The Sonogashira reaction exhibits exceptionally high selectivity for aryl iodides over aryl bromides.[11] This makes it an ideal reaction for the selective mono-alkynylation of this compound. The rate of coupling at the C-I bond is orders of magnitude faster than at the C-Br bond, meaning that under carefully controlled conditions (e.g., low temperature, short reaction time), the formation of the di-coupled product is often negligible.
Part 3: Experimental Design for Comparative Kinetic Analysis
To empirically validate the predicted selectivity and quantify the relative reaction rates, a competitive kinetic experiment can be designed. This protocol serves as a self-validating system to generate reliable data.
Objective: To determine the relative rate of reaction at the C-I vs. C-Br position of this compound in a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: A General Workflow
-
Reactor Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any required co-catalysts or ligands.
-
Reagent Preparation: In a separate vessel, prepare a solution of the coupling partner (e.g., phenylboronic acid, morpholine, or phenylacetylene) at a sub-stoichiometric amount (e.g., 0.4-0.5 eq.) and the required base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) in the chosen solvent (e.g., Toluene, THF, DMF).
-
Reaction Initiation (t=0): Add the reagent solution to the reactor vessel with vigorous stirring. If the reaction is to be run at an elevated temperature, allow the initial mixture in the reactor to equilibrate at the target temperature before adding the reagents.
-
Sampling: At timed intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and washing with water or a mild acid/base to stop the reaction. Add an internal standard for quantitative analysis.
-
Analysis: Analyze the quenched samples using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material, the mono-iodo-coupled product, the mono-bromo-coupled product, and any di-coupled product.
Caption: Experimental workflow for kinetic analysis.
Part 4: Hypothetical Comparative Data
Based on the established principles, we can predict the outcome of such a competitive experiment. The following table summarizes the expected relative initial rates of product formation.
| Reaction Type | Coupling Partner | Expected Major Product | Expected Minor Product | Estimated Relative Initial Rate (kI / kBr) |
| Suzuki-Miyaura | Phenylboronic Acid | 2-Bromo-3-phenylnitrobenzene | 3-Iodo-2-phenylnitrobenzene | > 50 : 1 |
| Buchwald-Hartwig | Morpholine | 4-(2-Bromo-3-nitrophenyl)morpholine | 4-(3-Iodo-2-nitrophenyl)morpholine | > 100 : 1 |
| Sonogashira | Phenylacetylene | 2-Bromo-3-(phenylethynyl)nitrobenzene | 3-Iodo-2-(phenylethynyl)nitrobenzene | > 200 : 1 |
Note: These values are illustrative estimates based on general reactivity trends. Actual values must be determined experimentally.
Conclusion
The kinetic landscape of this compound is dominated by the disparity in the bond dissociation energies of its carbon-iodine and carbon-bromine bonds. This results in a strong kinetic preference for reactions at the C-I position across a range of synthetically crucial palladium-catalyzed cross-coupling reactions. The order of selectivity is generally Sonogashira > Buchwald-Hartwig > Suzuki-Miyaura, with all showing excellent practical selectivity for the iodide.
For the synthetic chemist, this predictable reactivity is a powerful tool. It allows for the reliable and selective mono-functionalization of this compound, opening the door to the stepwise and differential elaboration of a versatile building block. By understanding and applying these kinetic principles, researchers can move beyond trial-and-error synthesis to a more rational, controlled, and efficient approach to complex molecule construction.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chegg.com [chegg.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Strategic Advantage of Orthogonal Reactivity: An Introduction to 2-Bromo-3-iodonitrobenzene
An In-Depth Guide to the Cost-Effectiveness of 2-Bromo-3-iodonitrobenzene in Multi-Step Synthesis
In the intricate world of multi-step synthesis, particularly within pharmaceutical and materials science research, the selection of starting materials is a critical decision point that profoundly impacts project timelines, scalability, and overall cost. While the per-gram cost of a reagent is a primary consideration, a more holistic evaluation of its impact on the entire synthetic route—including reaction efficiency, selectivity, and the reduction of intermediate steps—provides a truer measure of its value. This guide offers a comprehensive analysis of this compound, a uniquely functionalized building block, and evaluates its cost-effectiveness against common alternatives in complex synthetic applications.
This compound is a trifunctional aromatic compound featuring a nitro group, a bromine atom, and an iodine atom. Its utility in organic synthesis stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a feature that allows for selective, sequential functionalization. This "orthogonal" reactivity is particularly valuable in transition-metal-catalyzed cross-coupling reactions.
The general hierarchy of reactivity for aryl halides in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is C-I > C-Br > C-Cl. This predictable selectivity enables chemists to introduce different substituents at specific positions on the aromatic ring in a controlled manner, avoiding the need for cumbersome protection-deprotection sequences and minimizing the formation of undesired byproducts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32337-95-4 | [1] |
| Molecular Formula | C₆H₃BrINO₂ | [2] |
| Molecular Weight | 327.90 g/mol | [2] |
| Physical Form | Solid | |
| IUPAC Name | 2-bromo-1-iodo-3-nitrobenzene | |
| Hazard Statements | H302, H315, H319, H335 | [2] |
A Head-to-Head Cost Analysis: Beyond the Sticker Price
A superficial glance at supplier catalogs reveals that this compound carries a significant upfront cost compared to simpler dihalogenated nitroaromatics. However, this initial investment must be weighed against the downstream costs associated with lower yields, complex purifications, and additional synthetic steps that alternatives often necessitate.
Table 2: Comparative Pricing of Key Synthetic Building Blocks
| Compound | Supplier | Quantity | Price (USD) | Cost per Gram (USD) |
| This compound | Sigma-Aldrich | 1 G | €156.20 (~$168) | ~$168.00 |
| 5 G | €777.70 (~$836) | ~$167.20 | ||
| This compound | AK Scientific | 1 g | $224.00 | $224.00 |
| 5 g | $809.00 | $161.80 | ||
| 1,3-Dibromo-5-nitrobenzene | BenchChem | - | Check Availability | - |
| 4-Bromo-3-iodonitrobenzene | Apollo Scientific | 1 g | £27.00 (~$34) | ~$34.00 |
| 5 g | £98.00 (~$124) | ~$24.80 |
The data clearly shows the premium price of this compound. The following case study will demonstrate how this initial cost can be justified.
Case Study: Synthesis of a Substituted Nitroaniline Derivative
To provide a practical comparison, we will examine a hypothetical three-step synthesis of a complex diaryl nitroaniline, a scaffold prevalent in medicinal chemistry. We will compare a route starting from this compound with an alternative route using the less expensive but less selective 1,3-dibromo-5-nitrobenzene.
Route A: The High-Selectivity Pathway with this compound
This route leverages the differential reactivity of the C-I and C-Br bonds to achieve a sequential, one-pot, dual Suzuki-Miyaura cross-coupling.
Caption: Synthetic workflow using this compound.
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the first arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe.
-
First Coupling: Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC or GC-MS for complete consumption of the starting material. The C-I bond's higher reactivity ensures selective coupling at this stage.[3]
-
Second Coupling: After cooling briefly, add the second arylboronic acid (1.2 eq.) and additional base (1.0 eq.) to the same flask.
-
Reaction Completion: Increase the temperature to 100-110°C and stir for 12-24 hours until the mono-arylated intermediate is fully converted to the di-arylated product.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Causality and Trustworthiness:
-
Why this works: The oxidative addition of palladium to the C-I bond is significantly faster than to the C-Br bond, providing a wide temperature window for selective reaction. This inherent chemoselectivity is the cornerstone of this reagent's utility.
-
Self-Validation: The progress of the reaction can be easily monitored by chromatographic methods (TLC, GC-MS), where the sequential disappearance of the starting material, the appearance and subsequent disappearance of the mono-coupled intermediate, and the formation of the final product can be clearly observed. Expected yields for such optimized couplings are often high (70-90%).[3]
Route B: The Lower-Cost, Lower-Selectivity Alternative with 1,3-Dibromo-5-nitrobenzene
This route begins with a cheaper starting material but introduces significant challenges in controlling the reaction to achieve the desired mono-arylated intermediate before proceeding to the second coupling.
Caption: Synthetic workflow using 1,3-dibromo-5-nitrobenzene.
Experimental Protocol: Attempted Selective Mono-Coupling
-
Reaction Setup: In a procedure similar to Route A, combine 1,3-dibromo-5-nitrobenzene (1.0 eq.), the first arylboronic acid (crucially, sub-stoichiometric amounts, e.g., 0.8-0.9 eq., must be used to favor mono-substitution), catalyst, and base.
-
Reaction and Monitoring: Heat the reaction at a carefully controlled temperature (e.g., 70°C) and monitor frequently. The goal is to stop the reaction when the concentration of the desired mono-coupled product is maximized.
-
Outcome: The reaction will inevitably produce a mixture of the desired mono-arylated product, the di-arylated byproduct, and unreacted starting material.
-
Purification: This mixture requires careful and often tedious column chromatography to isolate the desired intermediate, leading to significant yield loss.
-
Second Coupling: The isolated intermediate is then subjected to a second Suzuki coupling reaction as described in Route A to yield the final product.
Causality and Trustworthiness:
-
The Challenge: Since both bromine atoms have identical reactivity, achieving high selectivity for mono-substitution is exceptionally difficult. Statistical product distribution is often the result.
-
Validation Issues: The process is difficult to control and reproduce. The final yield of the isolated mono-coupled intermediate is often low (typically <40-50%), making the overall yield of the final product significantly lower than in Route A. The need for an additional, difficult purification step adds time, solvent costs, and labor to the workflow.
Synthesizing the Data: A Holistic Cost-Effectiveness Verdict
When all factors are considered, the true cost of a synthetic route becomes apparent. The initial price of the starting material is only one component of a much larger equation.
Table 3: Comparative Analysis of Synthetic Routes
| Metric | Route A (this compound) | Route B (1,3-Dibromo-5-nitrobenzene) |
| Initial Reagent Cost | High | Low |
| Number of Steps | 2 (or 1 sequential pot) | 3 (including intermediate purification) |
| Process Control | Excellent, predictable selectivity | Poor, difficult to control selectivity |
| Purification Complexity | One final, straightforward purification | Two purifications, one of which is complex |
| Estimated Overall Yield | High (e.g., 75%) | Low (e.g., <35%) |
| Solvent & Consumable Waste | Lower | Higher |
| Labor Time | Lower | Higher |
| True Cost-Effectiveness | High | Low |
While this compound has a high initial purchase price, its application in multi-step synthesis is a clear example of "investing to save." The predictable and orthogonal reactivity of its C-I and C-Br bonds allows for highly efficient and selective sequential functionalizations. This translates to:
-
Higher overall yields.
-
Fewer reaction and purification steps.
-
Reduced consumption of solvents and chromatographic media.
-
Significant savings in researcher time and labor.
For researchers, scientists, and drug development professionals, where the final cost of a synthesized molecule is determined by the entire process, this compound proves to be a highly cost-effective reagent. It streamlines complex syntheses, enhances reproducibility, and ultimately accelerates the path to novel compounds. The strategic use of such advanced, functionalized building blocks is indispensable in modern organic synthesis.
References
- 1. 32337-95-4 2-Bromo-1-iodo-3-nitrobenzene AKSci 5419DA [aksci.com]
- 2. This compound | C6H3BrINO2 | CID 22757695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Core Principles of Disposal: Hazard Identification and Risk Mitigation
An In-Depth Guide to the Proper Disposal of 2-Bromo-3-iodonitrobenzene
This compound is a halogenated nitroaromatic compound. Its chemical structure necessitates handling it as hazardous waste from the moment it is designated for disposal. The primary risks associated with this compound are its toxicity and potential for environmental harm if not managed correctly.[1][2] The fundamental principle of its disposal is to ensure complete containment and destruction through approved methods, preventing its release into the environment.
GHS Hazard Profile
Understanding the specific hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks.[1]
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Table 1: GHS Hazard classifications for this compound.[1]
These classifications mandate that all handling, including disposal preparation, must occur with appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield.[3][4] All operations should be performed within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[3]
Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with correct waste characterization. Due to the presence of bromine and iodine atoms, this compound is classified as a halogenated organic waste .[5][6] This classification is critical because halogenated waste streams require specific treatment technologies, typically high-temperature incineration, to ensure the complete destruction of the organic molecule and the scrubbing of acid gases (like HBr and HI) formed during combustion.[7]
Causality of Segregation: Mixing halogenated waste with non-halogenated organic waste is a common and costly error in laboratory settings. Non-halogenated solvents can often be recycled or disposed of via less expensive fuel blending. Contaminating a large volume of non-halogenated waste with a small amount of a halogenated compound like this compound forces the entire volume to be treated as the more hazardous and costly halogenated waste.[8]
Key Segregation and Storage Protocols:
-
Dedicated Waste Container: A specific, clearly labeled container designated solely for "Halogenated Organic Waste" must be used.[8]
-
Chemical Incompatibility: This compound is incompatible with strong oxidizing agents and strong bases.[3][9] Never mix waste containing these materials with this compound waste, as this can lead to vigorous and potentially dangerous reactions.
-
Container Integrity: Waste containers must be in good condition, made of a compatible material (e.g., polyethylene or glass), and feature a secure, vapor-tight lid to prevent leaks and fugitive emissions.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and disposal of this compound waste, ensuring safety and regulatory compliance at each stage.
Step 1: Waste Collection
-
Solid Waste: Collect unadulterated this compound or materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) and place them directly into the designated halogenated solid waste container.
-
Liquid Waste: For solutions containing this compound, pour the waste carefully into the designated "Halogenated Organic Liquid Waste" container using a funnel to prevent spills. Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[10]
-
Contaminated Labware: Disposable items like pipette tips or chromatography columns should be placed in the solid waste stream. Glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol), with all rinsate collected and added to the halogenated liquid waste container.
Step 2: Container Labeling
-
Initial Labeling: Affix a hazardous waste label to the container before adding any waste.[8]
-
Content Declaration: Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present in the container.[8] Vague descriptions are not compliant.
-
Tracking: Maintain a log of the approximate quantities of each chemical added to the container. This is crucial for the disposal facility's characterization process.
Step 3: Storage and Staging
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from direct sunlight or heat sources.[9][11]
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Accumulation Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in a satellite accumulation area and the timeframes for its removal.
Step 4: Arranging for Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be handled by a licensed professional waste disposal company.[12][13] It is illegal and unsafe to attempt to treat this chemical waste through standard laboratory procedures or to dispose of it down the drain.[11]
-
Scheduling Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. They will coordinate with the disposal vendor and ensure all regulatory paperwork (e.g., hazardous waste manifest) is completed correctly.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
Regulatory Framework
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound falls under the category of halogenated organic compounds (HOCs), which are subject to specific land disposal restrictions.[5][14] These regulations mandate that such wastes be treated using the Best Demonstrated Available Technology (BDAT), which for most HOCs is high-temperature incineration, to prevent environmental contamination.[7] Adherence to the procedures outlined in this guide will ensure compliance with these critical federal regulations.
References
- 1. This compound | C6H3BrINO2 | CID 22757695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. uakron.edu [uakron.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. rug.nl [rug.nl]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. p2infohouse.org [p2infohouse.org]
A Senior Application Scientist's Guide to Handling 2-Bromo-3-iodonitrobenzene
As researchers and professionals in drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or complex reagents like 2-Bromo-3-iodonitrobenzene demands more than just following a checklist; it requires a deep understanding of the "why" behind each safety protocol. This guide provides essential, immediate safety and logistical information for this compound, grounded in field-proven insights to ensure both your safety and the validity of your experimental outcomes.
Hazard Analysis: Understanding the Risks
This compound is a halogenated nitroaromatic compound. Its chemical structure suggests specific hazards that are confirmed by safety data sheets. The primary risks associated with this compound are:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation upon contact[1].
-
Serious Eye Irritation: Can cause significant eye damage[1].
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled[1].
The combination of bromine, iodine, and a nitro group on a benzene ring creates a molecule that requires careful handling to prevent exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the required PPE for handling this compound, with explanations for each choice.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | While a specific glove breakthrough time for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a wide range of organic chemicals. Double-gloving is recommended to provide an additional layer of protection, especially during prolonged handling. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Due to the risk of serious eye irritation, chemical splash goggles that form a complete seal around the eyes are mandatory[2]. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face[2]. |
| Body Protection | Chemical-resistant lab coat | A standard cotton lab coat is not sufficient. A chemical-resistant lab coat, preferably made of a non-porous material, should be worn to protect against skin contact from spills or splashes[2]. Ensure the coat has long sleeves and is fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter | When handling the solid powder outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of airborne particles and potential vapors. The P100 filter will remove fine dust, while the organic vapor/acid gas cartridge will adsorb any volatile components. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for safely handling this compound. The following diagram and step-by-step guide outline a proven operational plan.
Step-by-Step Protocol:
-
Preparation:
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don PPE: Before handling, put on all required PPE as detailed in the table above.
-
Prepare Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[3]. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing: Weigh the solid material within the fume hood. Use a tared weigh boat or paper to avoid contaminating the balance.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Perform all reactions in appropriate glassware within the fume hood. Ensure the reaction setup is secure.
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Glassware: Clean all contaminated glassware thoroughly. A triple rinse with a suitable solvent is recommended before washing.
-
Waste Disposal: All waste containing this compound, including excess reagent, contaminated materials, and rinse solutions, must be disposed of as halogenated organic waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
-
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |
Spill Response:
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand. Scoop the absorbed material into a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area immediately. Alert your supervisor and your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
- 1. This compound | C6H3BrINO2 | CID 22757695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
